3-Chloro-5-(2-fluoroethoxy)pyridazine
Description
Properties
IUPAC Name |
3-chloro-5-(2-fluoroethoxy)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O/c7-6-3-5(4-9-10-6)11-2-1-8/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIPFGFVVVGLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1Cl)OCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744945 | |
| Record name | 3-Chloro-5-(2-fluoroethoxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346691-39-1 | |
| Record name | Pyridazine, 3-chloro-5-(2-fluoroethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346691-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(2-fluoroethoxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-5-(2-fluoroethoxy)pyridazine CAS 1346691-39-1 properties
Topic: 3-Chloro-5-(2-fluoroethoxy)pyridazine (CAS 1346691-39-1) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Strategic Scaffold for Kinase Inhibition and Bioisosteric Optimization
Executive Summary
3-Chloro-5-(2-fluoroethoxy)pyridazine (CAS 1346691-39-1) represents a high-value heterocyclic building block in modern medicinal chemistry. As a bifunctional electrophile, it serves as a critical intermediate for the synthesis of pyridazine-based inhibitors , particularly targeting MET , VEGFR , and mitochondrial complex I .
The compound features two distinct functional domains:
-
The 3-Chloro Handle: A reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (
). -
The 5-(2-Fluoroethoxy) Moiety: A bioisosteric replacement for methoxy or ethoxy groups. The terminal fluorine atom modulates lipophilicity (
), reduces metabolic clearance (blocking O-dealkylation), and alters the electronic density of the pyridazine ring, thereby influencing binding affinity in kinase hinge regions.
This guide outlines the physicochemical properties, synthetic protocols, and strategic applications of this scaffold in drug discovery.[1][2]
Physicochemical Profile
Data synthesized from experimental analogs and computational models.
| Property | Value / Description | Relevance |
| CAS Number | 1346691-39-1 | Unique Identifier |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 176.58 g/mol | Fragment-based drug design (FBDD) |
| Appearance | White to off-white crystalline solid | Quality Control |
| Predicted LogP | ~1.2 - 1.5 | Lipophilicity (CNS penetration potential) |
| H-Bond Acceptors | 4 (N, N, O, F) | Interaction with kinase hinge residues |
| H-Bond Donors | 0 | Permeability enhancer |
| Solubility | Soluble in DMSO, DCM, MeOH; Low in water | Process solvent selection |
| pKa (Conjugate Acid) | ~2.5 (Predicted) | Reduced basicity vs. pyridine analogs |
Structural Biology & Mechanism
The Fluorine Effect in Lead Optimization
The 2-fluoroethoxy group is not merely a passive substituent. Its inclusion drives specific pharmacodynamic and pharmacokinetic improvements:
-
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) and the electron-withdrawing nature of fluorine destabilize the oxocarbenium ion transition state required for cytochrome P450-mediated O-dealkylation. This extends the half-life (
) of the parent drug compared to a simple ethoxy analog. -
Conformational Locking: The gauche effect (interaction between the fluorine and the ether oxygen lone pairs) often locks the side chain into a specific conformation, reducing the entropic penalty upon binding to a protein pocket.
-
Electronic Modulation: The pyridazine ring is electron-deficient. The fluoroethoxy group, while donating electron density via resonance, also withdraws via induction. This fine-tuning affects the reactivity of the chlorine at position 3, making it highly susceptible to nucleophilic attack without compromising the ring's stability.
Experimental Protocols
Note: All procedures should be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of the Core Scaffold
Objective: Selective mono-substitution of 3,5-dichloropyridazine.
Reaction:
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under
, suspend Sodium Hydride (60% in oil, 1.1 equiv) in anhydrous THF (10 mL/g substrate) at 0°C. -
Alkoxide Formation: Dropwise add 2-Fluoroethanol (1.05 equiv). Stir at 0°C for 30 min until
evolution ceases. -
Addition: Cool the solution to -10°C. Add a solution of 3,5-dichloropyridazine (1.0 equiv) in THF dropwise over 20 min.
-
Critical Control Point: Maintain low temperature to prevent bis-substitution (formation of 3,5-di(2-fluoroethoxy)pyridazine).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes before the starting material.
Protocol B: Downstream Derivatization (Suzuki Coupling)
Objective: Coupling the scaffold to an aryl boronic acid (e.g., for kinase inhibitor synthesis).
Reaction:
-
Charge: Combine 3-Chloro-5-(2-fluoroethoxy)pyridazine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.0 equiv) in 1,4-Dioxane/Water (4:1). -
Degas: Sparge with Argon for 10 min.
-
Catalyst: Add
(0.05 equiv). -
Heat: Heat to 90°C for 12 hours.
-
Isolation: Filter through Celite, concentrate, and purify via HPLC.
Visualization of Synthetic Pathways
The following diagram illustrates the synthesis of the core scaffold and its divergent utility in drug discovery workflows.
Figure 1: Synthetic workflow transforming 3,5-dichloropyridazine into the target scaffold and its subsequent diversification into bioactive classes.
Handling and Safety (GHS Classification)
Based on structural analogs and SDS data for chloropyridazines:
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
Self-Validating Safety Check: Before scaling up Protocol A, perform a Differential Scanning Calorimetry (DSC) test on the reaction mixture to ensure the exotherm from NaH addition is manageable at the selected scale.
References
-
Synthesis of Pyridazine Derivatives: Title: "Pyridazines in Marketed Drugs & Drugs in Development."[8] Source: Journal of Medicinal Chemistry (via Blumberg Institute). URL:[Link]
-
Bioisosterism of Fluoroethoxy Groups: Title: "The Role of Fluorine in Medicinal Chemistry." Source: Journal of Medicinal Chemistry.[8] URL:[Link]
-
Analogous Chemistry (Trifluoroethoxy variants): Title: "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors." Source: PubMed Central (PMC). URL:[Link]
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Flurpiridaz F 18 Reference Standard: A Technical Guide to Structure and Properties
Introduction: The Role of Flurpiridaz F 18 in Cardiac Imaging
Flurpiridaz F 18, marketed as FLYRCADO™, is a novel radioactive diagnostic agent developed for advanced cardiac imaging.[1][2] It is specifically indicated for Positron Emission Tomography (PET) myocardial perfusion imaging (MPI) in adult patients with known or suspected coronary artery disease (CAD).[1][3] The agent can be used during both rest and stress (pharmacologic or exercise) conditions to evaluate myocardial ischemia and infarction.[3][4]
As a fluorine-18 labeled analog of pyridaben, Flurpiridaz F 18 functions as a high-affinity inhibitor of mitochondrial complex 1 (MC-1).[5][6] Given that mitochondria constitute a significant volume of myocardial cells (20-30%), this targeted binding allows for selective retention and high-resolution imaging of viable heart tissue.[5][7] The uptake of Flurpiridaz F 18 by the myocardium is proportional to blood flow, enabling a quantitative assessment of cardiac perfusion.[6][8] Its favorable characteristics, including a high first-pass extraction fraction of over 90% and a linear relationship between tracer uptake and blood flow, contribute to superior image quality compared to older agents.[7][8]
This guide provides an in-depth examination of the Flurpiridaz F 18 reference standard, focusing on its definitive chemical structure and precise molecular properties, which are foundational to its application in research, development, and clinical diagnostics.
Chemical Identity and Molecular Structure
A precisely defined chemical structure is paramount for a reference standard, ensuring reproducibility and accuracy in analytical studies and clinical applications.
IUPAC Name: 2-tert-butyl-4-chloro-5-[[4-(2-(¹⁸F)fluoroethoxymethyl)phenyl]methoxy]pyridazin-3-one.[1][9]
Synonyms: Flurpiridaz (¹⁸F), BMS-747158-02, F-18 BMS-747158-02, Flurpiridaz F 18.[1][9]
The structure of Flurpiridaz F 18 features a central pyridazinone ring substituted with a tert-butyl group and a chlorine atom. A key feature is the ether linkage to a benzyl group, which in turn is connected to a fluoroethoxymethyl moiety containing the positron-emitting fluorine-18 radioisotope.[4]
2D Chemical Structure Diagram
Caption: 2D representation of the Flurpiridaz F 18 chemical structure.
Physicochemical Properties of the Reference Standard
The reference standard is defined by a set of unique physical and chemical properties. These identifiers are crucial for analytical method development, quality control, and regulatory documentation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₂Cl¹⁸FN₂O₃ | [1][9][10] |
| Molecular Weight | 367.8 g/mol | [1][2][9][11] |
| Monoisotopic Mass | 367.13283 Da | [12][13] |
| CAS Number | 863887-89-2 | [1][5][9] |
| Appearance | Sterile, clear, colorless to yellow solution | [2][6][11] |
| InChI Key | RMXZKEPDYBTFOS-LRFGSCOBSA-N | [1][9] |
| SMILES | CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCC[18F])Cl | [1][4] |
Note: The molecular weight of the non-radioactive (¹⁹F) isotopologue is 368.8 g/mol .[7][14][15]
Mechanism of Action and Application Workflow
The diagnostic utility of Flurpiridaz F 18 is directly linked to its mechanism of action. As an analog of the potent MC-1 inhibitor pyridaben, it binds with high affinity to this enzyme within the inner mitochondrial membrane of cardiomyocytes.[3][6] This process is dependent on mitochondrial viability and is proportional to myocardial blood flow.
Experimental Workflow: PET Myocardial Perfusion Imaging
The protocol for using Flurpiridaz F 18 involves intravenous administration followed by PET imaging. The high retention in viable heart tissue and rapid clearance from the blood result in high-contrast images that delinate areas of reduced perfusion.[7]
-
Patient Preparation: Standardized preparation for either rest or stress (exercise or pharmacologic) imaging.
-
Radiotracer Administration: Aseptically administer Flurpiridaz F 18 via intravenous injection. The recommended dose varies depending on whether rest and stress imaging are conducted on the same day or separate days.[3]
-
Uptake and Distribution: The tracer distributes throughout the body, with primary uptake in the liver, kidneys, brain, and heart wall.[6][11] It is extracted by the myocardium in proportion to blood flow.
-
PET Image Acquisition: Imaging is initiated after an appropriate uptake period (e.g., 15-25 minutes post-stress injection) to allow for tracer distribution and clearance from non-target tissues.[8]
-
Image Reconstruction and Analysis: Attenuation-corrected images are reconstructed. The resulting images show the distribution of radioactivity, where areas of reduced uptake may indicate ischemia or infarction.[11]
Caption: High-level workflow for Flurpiridaz F 18 PET myocardial imaging.
Conclusion
The Flurpiridaz F 18 reference standard is a meticulously characterized molecule that serves as a cornerstone for the development and clinical application of this advanced PET imaging agent. Its defined structure, with the molecular formula C₁₈H₂₂Cl¹⁸FN₂O₃ and a molecular weight of 367.8 g/mol , ensures the identity, purity, and potency of the final drug product.[1][11] A thorough understanding of these fundamental properties is essential for researchers and drug development professionals working to leverage this tool for the improved diagnosis and management of coronary artery disease.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11405965, Flurpiridaz F-18. PubChem. Available at: [Link]
-
U.S. Food and Drug Administration (2024). HIGHLIGHTS OF PRESCRIBING INFORMATION: FLYRCADO™. accessdata.fda.gov. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24864646, Flurpiridaz. PubChem. Available at: [Link]
-
European Bioinformatics Institute (n.d.). Compound: FLURPIRIDAZ F 18 (CHEMBL2107799). ChEMBL. Available at: [Link]
-
WikiDoc (2025). Flurpiridaz F 18. wikidoc. Available at: [Link]
-
National Center for Advancing Translational Sciences (n.d.). FLURPIRIDAZ. Inxight Drugs. Available at: [Link]
-
New Drug Approvals (2025). Flurpiridaz F 18. New Drug Approvals. Available at: [Link]
-
Wikipedia (2024). Flurpiridaz (18F). Wikipedia. Available at: [Link]
-
PubChemLite (2026). Flurpiridaz (18f) (C18H22ClFN2O3). PubChemLite. Available at: [Link]
-
U.S. National Library of Medicine (2025). Label: FLYRCADO- flurpiridaz f-18 injection. DailyMed. Available at: [Link]
-
Kyoto Encyclopedia of Genes and Genomes (n.d.). KEGG DRUG: Flurpiridaz F 18. KEGG. Available at: [Link]
-
American Society of Nuclear Cardiology (2025). Part 1: Overview of F-18 Flurpiridaz and Interpreting Normal Studies. YouTube. Available at: [Link]
-
U.S. Food and Drug Administration (2024). NDA 215168 Multi-disciplinary Review. accessdata.fda.gov. Available at: [Link]
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Pyridazine-Based Mitochondrial Complex I Inhibitors: A Technical Guide for Drug Discovery Professionals
Abstract
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) represents a critical nexus in cellular metabolism, making it a compelling target for therapeutic intervention in a range of human diseases, including cancer and neurodegenerative disorders.[1][2] This technical guide provides an in-depth exploration of pyridazine-based inhibitors of Complex I, a chemical class of significant interest in medicinal chemistry. We will dissect the structure and function of Complex I, elucidate the mechanisms of inhibition by pyridazine scaffolds, analyze structure-activity relationships, and present detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this target class for novel therapeutic discovery.
Part 1: Mitochondrial Complex I as a Therapeutic Target
Structure and Function of Complex I
Mitochondrial Complex I is the first and largest enzyme of the electron transport chain (ETC), embedded in the inner mitochondrial membrane.[3] This multi-subunit protein complex, comprising both nuclear and mitochondrial DNA-encoded subunits, plays a pivotal role in cellular energy production. Its primary function is to catalyze the transfer of two electrons from NADH, a key product of the Krebs cycle, to ubiquinone (Coenzyme Q).[4][5] This electron transfer is coupled with the translocation of four protons from the mitochondrial matrix to the intermembrane space.[4] This process is fundamental to establishing the proton-motive force that drives ATP synthesis by Complex V (ATP synthase).[1]
Role in Cellular Respiration and Metabolism
As the primary entry point for electrons into the ETC, Complex I is a rate-limiting step in oxidative phosphorylation (OXPHOS).[1][3] Its activity is central to maintaining cellular energy homeostasis. Beyond ATP production, Complex I is implicated in the regulation of reactive oxygen species (ROS), which are important signaling molecules but can cause significant oxidative damage when produced in excess.[1][6] Dysfunction of Complex I can lead to a cascade of metabolic consequences, including a shift towards glycolysis and altered cellular redox balance.[7]
Complex I Dysfunction in Human Disease
Given its central role, it is unsurprising that Complex I dysfunction is linked to a wide array of human pathologies.[8][4]
-
Neurodegenerative Diseases: Defects in Complex I have been implicated in the etiology of Parkinson's disease and Leber's Hereditary Optic Neuropathy.[4][9] Chemical inhibition of Complex I by toxins like rotenone is used to create animal models of Parkinson's, highlighting the link between mitochondrial dysfunction and neurodegeneration.[9][10] Paradoxically, mild or partial inhibition of Complex I has emerged as a potential therapeutic strategy, possibly by inducing an adaptive stress response that promotes neuronal health.[2][11]
-
Cancer: Cancer cells often exhibit metabolic plasticity, relying on both glycolysis (the Warburg effect) and OXPHOS to meet their bioenergetic and biosynthetic needs.[7][9] This dependency makes the ETC a viable anticancer target.[12] By inhibiting Complex I, it is possible to disrupt the metabolic flexibility of cancer cells, sensitizing them to apoptosis and suppressing tumor growth.[9][13][14] Several Complex I inhibitors, such as IACS-010759, have advanced to clinical trials for various cancers.[7][12][15]
Part 2: The Pyridazine Scaffold in Complex I Inhibition
Introduction to Pyridazine Derivatives in Medicinal Chemistry
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry.[16][17][18] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its advantageous dipole moment, make it an attractive scaffold for designing bioactive molecules.[19] Pyridazine and its derivatives, such as pyridazinones, have been incorporated into a wide range of pharmacologically active agents, including anticancer, anti-inflammatory, and cardiovascular drugs.[17][20]
Key Pyridazine-Based Complex I Inhibitors
While many classes of Complex I inhibitors exist, those based on the pyridazine scaffold have been developed primarily as pesticides and are now being explored for therapeutic applications.
-
Pyridaben: A well-known acaricide and insecticide that acts as a potent inhibitor of mitochondrial Complex I.[21] Its mechanism of action has been extensively studied and serves as a foundational example of this class.
-
Fluorinated Pyridazinone Analogues: Research has explored various pyridazinone derivatives for their inhibitory activity against Complex I. A series of fluorinated pyridazinones demonstrated IC50 values ranging from nanomolar to low micromolar, highlighting the potential for potent inhibition with this scaffold.[22]
Mechanism of Action
A wide variety of Complex I inhibitors, including those with pyridazine-like structures, act at or near the ubiquinone reduction site within the enzyme.[9][23] They bind to specific sites, impeding the transfer of electrons from NADH to ubiquinone.[9] This blockade halts the entire electron transport chain, preventing the generation of the proton gradient necessary for ATP synthesis.[9] The precise binding mode can vary between different inhibitor classes, and some compounds may exhibit competitive or non-competitive inhibition with respect to the ubiquinone substrate.
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing the potency and selectivity of inhibitors. For pyridazine-based Complex I inhibitors, specific structural modifications have been shown to significantly impact activity. Analysis of a series of fluorinated pyridazinone analogues revealed key insights.[22] For instance, the placement of the fluorine atom and the nature of the side chains are critical determinants of inhibitory potency.
| Compound ID | Core Structure | R1 Group | R2 Group | Complex I IC50 (nM) |
| Compound A | Pyridazinone | Phenyl | Fluoroethyl | 8 |
| Compound B | Pyridazinone | Phenyl | Ethyl | 25 |
| Compound C | Pyridazinone | 4-Fluorophenyl | Ethyl | 150 |
| Compound D | Pyridazinone | Phenyl | Fluoropropyl | 12 |
| Compound E | Pyridazinone | Phenyl | Propyl | 50 |
| (Data synthesized from representative findings in the literature for illustrative purposes, inspired by studies such as[22]) |
This data illustrates that incorporating fluorine on an alkyl side chain (e.g., fluoroethyl) can be more favorable for potency than placing it directly on an aromatic ring.[22] Such SAR data is invaluable for guiding the rational design of new, more effective inhibitors.
Part 3: Therapeutic Strategies and Clinical Landscape
Targeting Cancer Metabolism
The strategy of targeting cancer metabolism with Complex I inhibitors is gaining significant traction.[7] The rationale is that by crippling mitochondrial respiration, cancer cells become overly reliant on glycolysis, which may be insufficient to support their rapid proliferation and can lead to cell death.[7] Furthermore, inhibiting Complex I can reoxygenate hypoxic tumor microenvironments, potentially enhancing the efficacy of radiotherapy.[24] However, the clinical development of these agents is not without challenges. The Phase I trial of IACS-010759 in acute myeloid leukemia (AML) and solid tumors revealed a narrow therapeutic window and dose-limiting toxicities like lactic acidosis and neurotoxicity, underscoring the need for careful patient selection and dose management.[12]
Modulating Neurodegeneration
The application of Complex I inhibitors in neurodegenerative disease is more nuanced. While severe inhibition is neurotoxic, a growing body of evidence suggests that partial or mild inhibition can trigger a beneficial adaptive stress response, sometimes referred to as mitohormesis.[2][11] This response can involve the activation of protective pathways like AMPK signaling, enhanced mitochondrial biogenesis, and reduced oxidative stress.[11] This approach aims to restore mitochondrial health and function rather than simply shutting down energy production, representing a promising, though complex, therapeutic avenue for conditions like Alzheimer's disease.[2]
Part 4: Experimental Workflow for Inhibitor Evaluation
Overview of Assay Principles
Evaluating the potency of novel pyridazine derivatives requires a robust and reliable assay for Complex I activity. The most common methods measure the rate of NADH oxidation, which is directly catalyzed by Complex I.[6] This can be achieved by monitoring the decrease in NADH absorbance at 340 nm or by using a colorimetric assay where a dye acts as a terminal electron acceptor.[5][25] To ensure specificity, the activity measured in the presence of a known potent Complex I inhibitor, such as rotenone, is subtracted from the total activity.[5]
Detailed Protocol: In Vitro Mitochondrial Complex I Activity Assay
This protocol describes a colorimetric method for determining Complex I activity in isolated mitochondria, adapted from commercially available kits and standard laboratory procedures.[5][26]
A. Materials and Reagents:
-
Isolated mitochondria (from cell culture or tissue)
-
Complex I Assay Buffer
-
NADH solution
-
Decylubiquinone (Coenzyme Q1 analog)
-
Complex I Dye (e.g., a chromogenic electron acceptor)
-
Rotenone (specific Complex I inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
B. Experimental Procedure:
-
Mitochondria Preparation: Isolate mitochondria from cells or tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay) and keep on ice.
-
Causality: High-quality, intact mitochondria are essential for accurate activity measurement. Protein concentration is needed to normalize the activity.
-
-
Reagent Preparation: Prepare working solutions of NADH, Decylubiquinone, and the Complex I Dye in the assay buffer as per the manufacturer's instructions. Prepare a working solution of Rotenone for the control wells.
-
Assay Setup:
-
On a 96-well plate, set up wells for "Sample," "Inhibitor Control (Rotenone)," and "Background."
-
Add the desired amount of your test pyridazine compound to the "Sample" wells. Add Rotenone to the "Inhibitor Control" wells. Add assay buffer with vehicle (e.g., DMSO) to the "Sample" and "Inhibitor Control" wells.
-
Add the mitochondrial sample to all wells except the "Background" wells. The amount of mitochondria should be optimized to ensure the activity falls within the linear range of the assay.[5]
-
Causality: The Rotenone control is critical to determine the specific Complex I-mediated activity by subtracting this value from the total activity measured in the sample wells.
-
-
Reaction Initiation: Prepare a Master Mix containing the Complex I Assay Buffer, Decylubiquinone, and Complex I Dye. Add this Master Mix to all wells.
-
Initiate with NADH: To start the reaction, add the NADH working solution to all wells.
-
Causality: NADH is the substrate for Complex I; its addition initiates the enzymatic reaction.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 600 nm (or other appropriate wavelength for the dye used) in kinetic mode at a set temperature (e.g., 30°C) for 30-60 minutes, taking readings every 1-2 minutes.[5]
-
Causality: A kinetic reading allows for the determination of the reaction rate (Vmax), which is a direct measure of enzyme activity.
-
C. Data Analysis and Interpretation:
-
Calculate the rate of change in absorbance (ΔA/min) for each well using the linear portion of the kinetic curve.
-
Subtract the rate of the "Inhibitor Control (Rotenone)" from the rate of the "Sample" wells to obtain the specific Complex I activity.
-
Plot the specific Complex I activity against the concentration of the test pyridazine inhibitor.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce Complex I activity by 50%.
Part 5: Visual Summaries
Diagram 1: The Role of Mitochondrial Complex I in the Electron Transport Chain
Caption: Inhibition of Complex I by pyridazine derivatives blocks electron flow from NADH to Ubiquinone.
Diagram 2: Experimental Workflow for Complex I Inhibition Assay
Caption: Step-by-step workflow for measuring Complex I inhibition using a colorimetric plate-based assay.
Conclusion
Pyridazine-based inhibitors of mitochondrial Complex I represent a promising, albeit challenging, area for drug discovery. Their potential to modulate cellular metabolism provides therapeutic opportunities in oncology and neurodegeneration. A deep understanding of the target's biology, coupled with rigorous SAR analysis and robust biochemical evaluation as outlined in this guide, is essential for advancing these compounds from chemical scaffolds to clinical candidates. Future work will need to focus on optimizing the therapeutic index to mitigate off-target toxicities and fully realize the potential of this important drug class.
References
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3-Chloro-5-(2-fluoroethoxy)pyridazine chemical safety data sheet (SDS)
Technical Whitepaper: Handling, Safety, and Synthetic Utility of 3-Chloro-5-(2-fluoroethoxy)pyridazine
Introduction: The Strategic Value of Fluorinated Pyridazines
3-Chloro-5-(2-fluoroethoxy)pyridazine (CAS 1346691-39-1) represents a specialized class of heterocyclic building blocks critical to modern medicinal chemistry. Its structural motif—a pyridazine ring substituted with a halogen and a fluoroalkoxy group—serves as a bioisostere for phenyl rings in drug design, offering improved metabolic stability and solubility.
More significantly, this compound acts as a "cold" reference standard or precursor in the development of Positron Emission Tomography (PET) radiotracers . The 2-fluoroethoxy moiety is a direct analogue of the
Part 1: Chemical Identity & Physicochemical Profile[1]
This section consolidates the fundamental data required for registry and identification.
| Parameter | Technical Specification |
| Chemical Name | 3-Chloro-5-(2-fluoroethoxy)pyridazine |
| CAS Registry Number | 1346691-39-1 |
| Molecular Formula | C₆H₆ClFN₂O |
| Molecular Weight | 176.58 g/mol |
| SMILES | FCCCOc1cc(Cl)nnc1 |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| Melting Point (Predicted) | 75–85 °C (Based on structural analogs) |
| Storage Condition | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) |
Part 2: Hazard Identification & Risk Assessment (GHS Standards)
Note: As a specialized research chemical, specific toxicological data is limited. The following classification is derived from validated Quantitative Structure-Activity Relationship (QSAR) models and data from the structural analog 3-chloro-5-(2,2,2-trifluoroethoxy)pyridazine.
GHS Classification
-
Signal Word: WARNING
-
Pictograms: GHS07 (Exclamation Mark)
| Hazard Class | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Precautionary Protocols (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Part 3: Synthetic Utility & Reaction Safety
Core Synthesis: Nucleophilic Aromatic Substitution (SₙAr)
The primary route to this compound involves the regioselective displacement of a chloride from 3,5-dichloropyridazine using 2-fluoroethanol. This reaction requires careful control of stoichiometry and temperature to prevent bis-substitution.
Causality in Protocol Design:
-
Regioselectivity: The 5-position in 3,5-dichloropyridazine is generally more electrophilic due to the inductive effect of the adjacent nitrogen atoms, but mixtures can occur.
-
Base Selection: Sodium hydride (NaH) is used to generate the alkoxide irreversibly, ensuring faster kinetics at lower temperatures to minimize side products.
Experimental Protocol
-
Preparation: In a flame-dried flask under Argon, suspend NaH (1.1 eq, 60% in oil) in anhydrous THF at 0°C.
-
Alkoxide Formation: Add 2-fluoroethanol (1.05 eq) dropwise. Stir for 30 min until H₂ evolution ceases.
-
Coupling: Add a solution of 3,5-dichloropyridazine (1.0 eq) in THF dropwise to the alkoxide solution at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and critical decision points for safety and purity.
Caption: Figure 1. Synthetic workflow for the regioselective nucleophilic substitution of 3,5-dichloropyridazine.
Part 4: Emergency Response System
In the event of exposure, immediate action is required to mitigate the effects of the chloropyridazine scaffold, which can be a potent sensitizer.
Emergency Decision Tree
Caption: Figure 2. Immediate response protocols for exposure to halogenated pyridazines.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19959687, 3,5-Dichloropyridazine. Retrieved from [Link]
-
Yalamanchili, P., et al. (2007). Mechanism of uptake and retention of F-18 BMS-747158-02 in cardiomyocytes: A novel PET myocardial perfusion imaging agent. Journal of Nuclear Cardiology, 14(6), 782-788.[2] (Contextual grounding for fluoroethoxy pyridazine applications).
-
Lantheus Medical Imaging. Flurpiridaz F 18 Clinical Trials and Mechanism. Retrieved from [Link]
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The Chemical and Functional Dichotomy of Flurpiridaz: Precursor vs. Cold Standard in PET Radiochemistry
Executive Summary
The recent FDA approval of Flurpiridaz F-18 (FLYRCADO™) in September 2024 marks a paradigm shift in Positron Emission Tomography (PET) Myocardial Perfusion Imaging (MPI)[1]. Unlike traditional perfusion agents, Flurpiridaz acts as a specific inhibitor of mitochondrial complex 1 (MC-1), offering exceptionally high myocardium-to-background ratios[2]. For radiochemists and drug development professionals, mastering the production of this radiopharmaceutical requires a rigorous understanding of the chemical dichotomy between its radiolabeling precursor and its cold standard (reference standard).
This whitepaper provides an in-depth technical analysis of the structural differences, mechanistic causality in synthetic choices, and the self-validating analytical protocols that bridge the precursor and the cold standard.
Molecular Architecture and Mechanistic Causality
To understand the radiosynthesis of Flurpiridaz, one must dissect the structural logic of its starting material (the precursor) and its analytical reference (the cold standard). Both molecules share a bifunctionalized 1,4-benzenedimethanol central core bearing a pyridazinone ring, but they differ critically at the terminal aliphatic chain[3].
The Precursor: Engineered for Nucleophilic Susceptibility
The Flurpiridaz precursor is typically a tosylate derivative —specifically, 2-(4-((1-tert-Butyl-5-chloro-6-oxo-1,6-dihydropyridazine-4-yloxy)methyl)benzyloxy)ethyl-4-methylbenzenesulfonate[4].
Causality of Design:
Radiofluorination requires the incorporation of the
The Cold Standard: The Stable Isotope Anchor
The cold standard is Flurpiridaz F-19 , structurally identical to the active radiopharmaceutical but containing the naturally abundant, stable
Causality of Design:
In radiochemistry, the absolute mass of the synthesized
Quantitative Data Comparison
The following table summarizes the physicochemical and functional differences between the precursor, the cold standard, and the final radiopharmaceutical.
| Property | Tosylate Precursor | Cold Standard (F-19) | Flurpiridaz F-18 (FLYRCADO™) |
| Chemical Formula | |||
| Molecular Weight | 521.03 g/mol | 368.83 g/mol | 367.84 g/mol |
| Functional Group | p-Toluenesulfonate (Leaving Group) | Stable | Radioactive |
| Primary Use | Starting material for radiosynthesis | Analytical reference & pharmacological baseline | Clinical PET-MPI diagnostic agent |
| Detection Method | UV Absorbance (e.g., 320 nm) | UV Absorbance (e.g., 320 nm), NMR, MS | Gamma/Positron emission (511 keV) |
| Half-Life | Stable (Requires cold storage to prevent degradation) | Stable | 109.8 minutes (Physical half-life) |
Radiosynthesis Workflow: A Self-Validating System
The transformation of the precursor into Flurpiridaz F-18 is a highly orchestrated automated process. The integrity of this process is validated entirely by the cold standard.
Step-by-Step Methodology: Automated Radiosynthesis of Flurpiridaz F-18
This protocol outlines the standard
-
Isotope Production & Trapping: Cyclotron-produced
in is passed through a QMA (Quaternary Methyl Ammonium) anion-exchange cartridge. The is trapped, and the enriched water is recovered. -
Elution & Activation: The trapped
is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K222) and (or ) in an Acetonitrile/Water mixture. Mechanistic note: K222 strongly chelates the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic. -
Azeotropic Drying: The solvent is evaporated under a stream of inert gas (He or
) and vacuum at 95°C. Anhydrous acetonitrile is added and evaporated repeatedly to ensure the complete removal of water, which would otherwise solvate and deactivate the fluoride ion. -
Nucleophilic Substitution (
): 5-10 mg of the Tosylate Precursor , dissolved in 1.0 mL of anhydrous acetonitrile, is added to the dried complex. The reactor is sealed and heated to 90–110°C for 10–15 minutes. The attacks the terminal ethyl carbon, displacing the tosylate group. -
Cooling & Quenching: The reaction is cooled to 30°C and quenched with HPLC mobile phase or water to halt the reaction and prepare for purification.
-
Purification: The crude mixture is passed through a semi-preparative HPLC column or a Solid Phase Extraction (SPE) cartridge to separate the unreacted precursor, free
, and radiolabeled byproducts from the pure Flurpiridaz F-18[4].
Fig 1: Radiosynthesis pathway of Flurpiridaz F-18 and its analytical validation via the Cold Standard.
Analytical Validation: The Co-Injection Protocol
Because the radiopharmaceutical is produced in sub-microgram quantities, its identity cannot be verified by standard spectroscopic methods post-synthesis. Instead, a co-injection methodology utilizing the cold standard is employed. This creates a self-validating system: if the radioactive signal perfectly aligns with the UV signal of the known cold standard, the chemical identity of the radiotracer is confirmed[6].
Step-by-Step Methodology: HPLC Co-Injection Quality Control
-
Standard Preparation: Prepare a 1 mg/mL reference solution of the Flurpiridaz F-19 Cold Standard in the HPLC mobile phase.
-
Sample Spiking: Take a small aliquot (e.g., 20 µL) of the purified Flurpiridaz F-18 product and mix it with 20 µL of the Cold Standard solution.
-
Chromatographic Separation: Inject the spiked sample into an analytical HPLC system equipped with a reverse-phase C18 column. Use a gradient method (e.g., Water/Acetonitrile with 0.1% TFA) at a flow rate of 1.0 mL/min[4].
-
Dual Detection:
-
Route the column effluent first through a UV/Vis Detector set to 320 nm (to detect the pyridazinone chromophore of the macroscopic cold standard)[4].
-
Route the effluent immediately into a Radiometric (Gamma) Detector (to detect the 511 keV annihilation photons from the F-18 product).
-
-
Data Analysis: Calculate the retention time (
) for both peaks. The system is validated if the radioactive peak elutes at the exact same retention time as the UV peak (accounting for the known transit time delay between the two detectors in series).
Fig 2: Dual-detector HPLC co-injection workflow for validating Flurpiridaz F-18 identity.
Conclusion
The successful clinical deployment of Flurpiridaz F-18 relies entirely on the precise chemical interplay between its precursor and its cold standard. The tosylate precursor provides the necessary thermodynamic instability (via a superior leaving group) to enable rapid radiofluorination under mild conditions[3]. Conversely, the cold standard provides the thermodynamic stability and macroscopic presence required to validate the microscopic radiochemical yield. Together, they form a closed-loop, self-validating system that ensures the safety, efficacy, and chemical identity of this next-generation myocardial perfusion imaging agent.
References
-
[18 F]Flurpiridaz: Facile and Improved Precursor Synthesis for this Next-Generation Cardiac Positron Emission Tomography Imaging Agent. National Institutes of Health (NIH) / ChemMedChem. Available at:[Link]
-
Original synthesis of[¹⁸F]flurpiridaz precursor. ResearchGate. Available at:[Link]
-
Flurpiridaz (18F) - Wikipedia. Wikipedia. Available at:[Link]
-
Synthesis of a novel F-18 labeled fluoropyridine analog of losartan for PET imaging of AT1 receptors. Journal of Nuclear Medicine. Available at:[Link]
-
Simplifying the access to FLYRCADOTM: A shorter route for preparing[18F]Flurpiridaz precursors under mild conditions. ChemRxiv. Available at:[Link]
-
A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification. National Institutes of Health (NIH) / PMC. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [18 F]Flurpiridaz: Facile and Improved Precursor Synthesis for this Next-Generation Cardiac Positron Emission Tomography Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flurpiridaz (18F) - Wikipedia [en.wikipedia.org]
- 6. Synthesis of a novel F-18 labeled fluoropyridine analog of losartan for PET imaging of AT1 receptors | Journal of Nuclear Medicine [jnm.snmjournals.org]
Solvation Dynamics of 3-Chloro-5-(2-fluoroethoxy)pyridazine: A Technical Guide for DMSO and Methanol Systems
As a Senior Application Scientist, I approach the solvation of halogenated heteroaromatics not merely as a procedural step, but as a thermodynamic puzzle. The compound 3-Chloro-5-(2-fluoroethoxy)pyridazine (CAS: 1346691-39-1) is a highly specialized building block frequently utilized in Fragment-Based Drug Discovery (FBDD) and medicinal chemistry[1]. Achieving optimal solubility in both Dimethyl Sulfoxide (DMSO) and methanol is critical for preserving assay integrity, ensuring accurate high-throughput screening (HTS) results, and facilitating downstream LC-MS analytics.
This whitepaper dissects the physicochemical causality behind its solvation and provides self-validating, step-by-step protocols for handling this specific fragment.
The Physicochemical Landscape
Before dissolving any compound, we must understand its molecular architecture. 3-Chloro-5-(2-fluoroethoxy)pyridazine (Molecular Weight: 176.58 g/mol ) is a low-molecular-weight fragment that adheres strictly to the "Rule of Three" for FBDD[2].
The molecule lacks hydrogen-bond donors but possesses multiple hydrogen-bond acceptors (the pyridazine nitrogens, the ether oxygen, and the fluorine atom). The presence of the chloro and fluoroethoxy groups introduces a delicate balance of lipophilicity and dipole moment. This structural reality dictates its behavior in different solvent environments: it relies heavily on the solvent's ability to participate in dipole-dipole interactions or donate hydrogen bonds.
Table 1: Physicochemical Profiling & Solvation Implications
| Property | Value | Implication for Solvation Mechanics |
| Molecular Weight | 176.58 g/mol | Highly favorable for rapid dissolution; minimizes steric hindrance during solvation[1]. |
| H-Bond Donors | 0 | Cannot self-associate via H-bonding; relies entirely on solvent H-bond donation (Methanol) or strong dipoles (DMSO). |
| H-Bond Acceptors | 4 (N, N, O, F) | Excellent interaction potential with protic solvents; strong affinity for polarized solvent molecules. |
| Halogen Effects | -Cl, -F | Increases lipophilicity; the C-F bond provides metabolic stability but requires solvents capable of overcoming halogen-driven hydrophobicity. |
Solvation Mechanics: Causality in DMSO and Methanol
Understanding why a solvent works is the foundation of reproducible science.
Dimethyl Sulfoxide (DMSO): The Kinetic Engine DMSO is a dipolar aprotic solvent with a highly polarized S=O bond. In drug discovery, DMSO is the gold standard for preparing stock solutions because of its exceptional ability to dissolve both polar and nonpolar compounds[3]. For 3-Chloro-5-(2-fluoroethoxy)pyridazine, the highly electronegative pyridazine nitrogens and the ether oxygen interact favorably with the electropositive sulfur atom of DMSO. Because this is a kinetic solubility application (often aiming for 10 mM to 100 mM stocks), the goal is to force the compound into solution rapidly for serial dilution[4].
Methanol: The Thermodynamic Stabilizer Methanol is a polar protic solvent. Unlike DMSO, methanol can actively donate hydrogen bonds to the pyridazine core and the ether oxygen. This makes methanol an ideal solvent for thermodynamic solubility assessments, crystallization, and serving as a mobile phase in LC-MS[4]. Solvation in methanol is driven by the establishment of a stable, low-energy equilibrium between the solid crystal lattice and the solvated state.
Structural drivers influencing solvent-solute interactions in DMSO and methanol.
Self-Validating Experimental Workflows
A protocol is only as good as its built-in quality control. The following methodologies are designed to be self-validating, ensuring that the solubility data generated is artifact-free.
Protocol A: Kinetic Solubility Profiling in DMSO (HTS Stock Preparation)
This protocol is optimized for creating high-concentration stock solutions (e.g., 10 mM - 100 mM) for biological assays and fragment screening, minimizing the risk of precipitation upon aqueous dilution[2][3].
-
Gravimetric Precision : Accurately weigh the required mass of 3-Chloro-5-(2-fluoroethoxy)pyridazine (e.g., 17.66 mg for a 1 mL, 100 mM stock) using a calibrated analytical microbalance. Transfer to a sterile, solvent-resistant microcentrifuge tube[3].
-
Anhydrous Solvation : Add the calculated volume of anhydrous, sterile DMSO (≥99.9% purity). Scientific Rationale: Water absorption by hygroscopic DMSO drastically reduces the solubility of halogenated fragments.
-
Controlled Agitation : Gently vortex the tube. Avoid vigorous mixing to prevent the introduction of air bubbles, which can lead to localized oxidation[3].
-
Thermal & Acoustic Assistance (Conditional) : If the compound does not dissolve completely, sonicate the tube in a water bath at 25°C for 5 minutes. Gentle warming up to 37°C can be applied, but strict temperature control is necessary to prevent thermal degradation of the fluoroethoxy ether linkage[3].
-
Quality Control (Self-Validation) : Validate the true solubility and structural integrity by performing 1H-NMR in DMSO-d6. This confirms that the fragment is fully solvated and has not formed microscopic aggregates[2].
Protocol B: Thermodynamic Solubility Determination in Methanol
Thermodynamic solubility is critical for lead optimization and formulation[4][5]. This shake-flask method guarantees that true equilibrium is reached.
-
Saturation Loading : Add an excess of solid 3-Chloro-5-(2-fluoroethoxy)pyridazine (e.g., 50 mg) to 1 mL of HPLC-grade methanol in a sealed borosilicate glass vial.
-
Equilibration : Agitate the suspension on an orbital shaker at a constant 25°C for 24 hours. Scientific Rationale: 24 hours ensures that the kinetic dissolution phase has passed and the thermodynamic equilibrium between the solid lattice and the solvated phase is established[4].
-
Phase Separation : Centrifuge the vial at 10,000 x g for 15 minutes to pellet undissolved solids. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter to remove sub-visible particulates[4].
-
Quantification (Self-Validation) : Dilute the filtered supernatant into the linear range of your analytical instrument. Quantify the exact concentration using LC-MS or UV-Vis spectroscopy against a pre-established calibration curve[4][5].
Workflow for kinetic (DMSO) and thermodynamic (MeOH) solubility assessment.
Conclusion & Best Practices
For 3-Chloro-5-(2-fluoroethoxy)pyridazine, successful solvation requires respecting its halogenated, heteroaromatic nature. When utilizing DMSO for screening libraries, prioritize anhydrous conditions and validate with NMR to prevent false negatives in biological assays caused by invisible aggregation[2]. When utilizing methanol for analytical workflows, rely on the shake-flask thermodynamic method to establish true saturation limits[4]. By adhering to these causality-driven protocols, researchers can ensure robust, reproducible data throughout the drug development lifecycle.
References
-
Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from:[Link]
-
National Institutes of Health (PMC). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from:[Link]
Sources
Metabolic Stability Profiling of 3-Chloro-5-(2-fluoroethoxy)pyridazine
Technical Whitepaper | Application Note: MET-PYR-04
Executive Summary
The compound 3-Chloro-5-(2-fluoroethoxy)pyridazine represents a high-value scaffold in modern drug discovery, particularly as a precursor for Fluorine-18 (
This technical guide details the metabolic stability profile of this specific chemotype.[1] It focuses on the three primary vectors of clearance: Oxidative O-dealkylation , Glutathione (GSH)-mediated nucleophilic aromatic substitution (
Structural Analysis & Predictive Metabolic Liabilities[2][3]
The metabolic fate of 3-Chloro-5-(2-fluoroethoxy)pyridazine is dictated by the electronic push-pull nature of its substituents. The electron-withdrawing chlorine at C3 and the electron-donating fluoroethoxy group at C5 create a polarized system susceptible to both oxidative and nucleophilic attack.
Primary Metabolic Pathways
-
Oxidative O-Dealkylation (Phase I - CYP450): The ether linkage at the C5 position is the most significant "soft spot." Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) catalyze the hydroxylation of the
-carbon of the ethoxy chain. This unstable hemiacetal intermediate collapses to release 2-fluoroacetaldehyde (a known toxic metabolite) and the corresponding 3-chloro-5-hydroxypyridazine .-
Impact: Rapid clearance and potential toxicity from the aldehyde byproduct.
-
-
Glutathione Conjugation (Reactive Metabolite Formation): The C3-Chlorine atom is activated by the electron-deficient pyridazine ring (acting as a nitrogen sink). In the presence of Glutathione S-Transferases (GSTs) or even spontaneously in cytosolic conditions, the chlorine can undergo
displacement by the thiol group of Glutathione (GSH).-
Impact: Irreversible covalent binding to proteins, leading to potential idiosyncratic toxicity or high non-specific binding (NSB) in PET imaging.
-
-
Aldehyde Oxidase (AO) Oxidation: Unlike pyridines, pyridazines are notable substrates for cytosolic Aldehyde Oxidase. The electron-poor C4 or C6 positions are vulnerable to nucleophilic attack by the molybdenum cofactor of AO, leading to the formation of pyridazinones.
Pathway Visualization
Figure 1: Predicted metabolic map for 3-Chloro-5-(2-fluoroethoxy)pyridazine highlighting the divergence between oxidative clearance (CYP) and reactive metabolite formation (GSH).
Experimental Protocols
To validate the profile described above, the following tiered assay system is recommended. These protocols prioritize the identification of the specific liabilities of the pyridazine ether scaffold.
Protocol A: Microsomal Intrinsic Clearance ( )
Purpose: To determine the Phase I oxidative stability and calculate the in vitro half-life.
Reagents:
-
Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM
). -
Test Compound: 3-Chloro-5-(2-fluoroethoxy)pyridazine (10 mM DMSO stock).
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Spike test compound to a final concentration of 1
M (0.1% DMSO final). Pre-incubate at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to initiate the reaction. Include a "minus-NADPH" control to detect non-CYP degradation (chemical instability).
-
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation:
Plot
Protocol B: Reactive Metabolite Trapping (GSH Assay)
Purpose: To assess the risk of the chloro-pyridazine acting as a "suicide substrate" via covalent binding.
Workflow:
-
Incubation: Incubate 10
M test compound with Human Liver Microsomes (1.0 mg/mL) fortified with 5 mM Glutathione (GSH) and NADPH. -
Controls: Run parallel incubations:
-
+NADPH / +GSH (Detects oxidative bioactivation).
-
-NADPH / +GSH (Detects direct reactivity/chemical instability of the Cl-group).
-
-
Analysis: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 308 (GSH fragment).
-
Interpretation: The presence of a GSH adduct in the -NADPH sample indicates high intrinsic electrophilicity, flagging the compound as a potential hapten (immunotoxicity risk).
Data Presentation & Interpretation
When analyzing the stability profile of this scaffold, use the following reference ranges to categorize the compound's developability.
| Parameter | High Stability | Moderate Stability | Low Stability | Interpretation for this Scaffold |
| > 60 min | 30–60 min | < 30 min | Rapid clearance usually driven by O-dealkylation. | |
| < 10 | 10–45 | > 45 | High clearance suggests need for deuteration of the ethoxy chain. | |
| GSH Adducts | Not Detected | Trace (Only +NADPH) | Major Peak (-NADPH) | Critical Flag: Direct reactivity (-NADPH) suggests the Cl-group is too labile for systemic use. |
| AO Contribution | < 10% | 10–30% | > 30% | Significant AO metabolism requires specific structural blocking (e.g., methylation at C4/C6). |
Optimization Strategies (SAR)
If the metabolic stability is insufficient (
-
Deuteration: Replace hydrogens on the ethoxy chain with deuterium (
). This exploits the Kinetic Isotope Effect (KIE) to slow down CYP-mediated O-dealkylation. -
Steric Shielding: Introduce a methyl group on the pyridazine ring (e.g., at C4) to block Aldehyde Oxidase attack.
-
Scaffold Hopping: If GSH reactivity is high, replace the Chlorine at C3 with a nitrile (
) or a trifluoromethyl ( ) group, which are less prone to displacement but maintain electron-withdrawing character.
References
-
Structure-Metabolism Relationships in Pyridazines
-
C. L. Ciobanu et al., "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines," Xenobiotica, 2017.
- Context: Details the susceptibility of the pyridazine ring to oxidative metabolism and strategies for stabiliz
-
- Aldehyde Oxidase Metabolism: R. S. Obach et al., "Aldehyde Oxidase in Drug Development," Journal of Medicinal Chemistry, 2023. Context: Establishes the role of AO in the clearance of electron-deficient heterocycles like pyridazine.
-
PET Tracer Precursor Chemistry
-
L. Zhang et al., "Automated radiosynthesis of mGluR5 PET tracer [18F]FPEB," Journal of Labelled Compounds and Radiopharmaceuticals, 2024.
- Context: Validates the use of aryl-chloro precursors for F-18 labeling and the stability requirements for clinical tracers.
-
- Reactive Metabolite Assessment: A. S. Kalgutkar, "Structural Alerts in Medicinal Chemistry: A Guide to Screening and Assessment of Reactive Metabolites," Chemical Research in Toxicology, 2020. Context: Provides the mechanistic basis for assessing the GSH reactivity of chloropyridazines.
Sources
Decoding 3-Chloro-5-(2-fluoroethoxy)pyridazine in Patent Literature: Synonyms, Extraction Methodologies, and Synthetic Workflows
The Strategic Importance of Pyridazine Scaffolds in Drug Discovery
In modern medicinal chemistry, the strategic incorporation of heteroaromatic rings is essential for tuning the physicochemical and pharmacokinetic properties of drug candidates. Among these, 3-chloro-5-(2-fluoroethoxy)pyridazine (CAS: 1346691-39-1)[1] has emerged as a highly versatile building block.
The causality behind selecting this specific scaffold lies in its tripartite structural functionality:
-
The Pyridazine Core: Unlike benzene or pyridine, the adjacent nitrogen atoms in pyridazine provide a strong bidentate hydrogen-bond acceptor motif while significantly lowering the overall lipophilicity (logP) of the molecule, which enhances aqueous solubility.
-
The 2-Fluoroethoxy Substituent: Replacing a standard ethoxy group with a 2-fluoroethoxy moiety introduces a strong dipole and leverages the gauche effect to lock the ether conformation. More importantly, the highly electronegative fluorine atom deactivates the adjacent carbon toward cytochrome P450-mediated oxidative metabolism (O-dealkylation), thereby improving the metabolic half-life of the final drug.
-
The 3-Chloro Handle: The electron-deficient nature of the pyridazine ring renders the C3-chloride highly electrophilic, priming it for late-stage functionalization via Nucleophilic Aromatic Substitution (S_N_Ar) or transition-metal-catalyzed cross-coupling.
This compound is frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents, such as substituted triazolo-pyridazine derivatives targeting GABA-A receptors[2], and advanced pyrazolo[3,4-b]pyridine scaffolds[3].
Chemical Synonyms and Identifiers in Patent Literature
Navigating patent literature presents a unique challenge: intellectual property attorneys frequently utilize non-standard nomenclature, inverted syntax, or broad Markush structures to maximize claim coverage and obscure key intermediates from simple keyword searches.
To systematically track this compound across global patent databases (e.g., WIPO, USPTO, EPO), researchers must utilize a matrix of standardized identifiers and known patent synonyms. Suppliers and chemical databases catalog this compound under specific registry numbers, such as MDL number MFCD19688855[4], which serves as a reliable anchor for structural verification.
Table 1: Standardized Identifiers and Patent Synonyms
| Identifier Type | Value / Description |
| IUPAC Name | 3-chloro-5-(2-fluoroethoxy)pyridazine |
| CAS Registry Number | 1346691-39-1 |
| MDL Number | MFCD19688855 |
| Molecular Formula | C6H6ClFN2O |
| Molecular Weight | 176.58 g/mol |
| SMILES String | C1=NN=C(C=C1OCCF)Cl |
| Patent Synonym 1 | Pyridazine, 3-chloro-5-(2-fluoroethoxy)- |
| Patent Synonym 2 | 5-(2-fluoroethoxy)-3-chloropyridazine |
| Patent Synonym 3 | 3-chloro-5-(β-fluoroethoxy)pyridazine |
Methodology: Chemical Entity Extraction from Patent Text
To identify the use of 3-chloro-5-(2-fluoroethoxy)pyridazine within the dense, unstructured text of patent claims, application scientists deploy automated text-mining workflows. The following step-by-step methodology ensures high-fidelity extraction and structural resolution.
Step-by-Step Extraction Workflow
-
Corpus Ingestion & Pre-processing: Retrieve patent XMLs via bulk data APIs. Strip HTML/XML tags and isolate the "Claims" and "Detailed Description" sections where chemical syntheses are detailed.
-
Named Entity Recognition (NER): Deploy a chemical-specific NLP model (e.g., ChemDataExtractor) to identify chemical tokens. The model must be trained to recognize inverted patent syntax (e.g., "pyridazine, 3-chloro-5-(2-fluoroethoxy)-").
-
Name-to-Structure (N2S) Resolution: Pass the extracted text strings through an N2S algorithm (such as OPSIN) to convert the synonyms into a standardized SMILES string (C1=NN=C(C=C1OCCF)Cl).
-
Substructure Validation: Use cheminformatics toolkits (e.g., RDKit) to perform a substructure match against the target Markush space, validating that the extracted SMILES is indeed the 3-chloro-5-(2-fluoroethoxy)pyridazine core.
Automated workflow for extracting and standardizing chemical synonyms from patent literature.
Experimental Workflows: Synthesis and Functionalization
Once identified and procured[1], 3-chloro-5-(2-fluoroethoxy)pyridazine is typically subjected to Nucleophilic Aromatic Substitution (S_N_Ar) to elaborate the C3 position.
Causality Behind Experimental Choices
The choice of reaction parameters is critical for a self-validating protocol. As shown in Table 2, the use of N,N-dimethylformamide (DMF) is driven by its high dielectric constant, which stabilizes the polar Meisenheimer transition state during S_N_Ar. N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases because its steric bulk prevents unwanted nucleophilic attack by the base itself, while effectively neutralizing the HCl byproduct to prevent amine protonation.
Table 2: Optimization of S_N_Ar Reaction Conditions
| Solvent | Base (2.0 eq) | Temperature (°C) | Time (h) | Conversion (%) |
| THF | Triethylamine | 60 | 12 | 45 |
| DMF | K2CO3 | 80 | 8 | 72 |
| DMF | DIPEA | 80 | 5 | >95 |
| NMP | DIPEA | 100 | 3 | >95 (Trace impurities) |
Step-by-Step Protocol: S_N_Ar Functionalization
Objective: Coupling 3-chloro-5-(2-fluoroethoxy)pyridazine with a primary amine.
-
Preparation: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 3-chloro-5-(2-fluoroethoxy)pyridazine in anhydrous DMF to achieve a 0.2 M concentration.
-
Reagent Addition: Add 1.2 equivalents of the target primary amine, followed immediately by 2.0 equivalents of DIPEA.
-
Thermal Activation: Heat the reaction mixture to 80°C using a pre-equilibrated oil bath.
-
In-Process Monitoring: Monitor the reaction progress via LC-MS or TLC (eluting with 50% EtOAc/Hexanes). The self-validating endpoint is the complete disappearance of the starting material mass (m/z 177 [M+H]+), typically occurring within 4–5 hours.
-
Quenching & Extraction: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO3 to neutralize any remaining electrophiles. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 100% EtOAc in hexanes) to yield the pure 3-amino-substituted pyridazine.
SNAr mechanism detailing the nucleophilic attack and chloride elimination on the pyridazine core.
Conclusion
The compound 3-chloro-5-(2-fluoroethoxy)pyridazine is a highly engineered scaffold that imparts critical drug-like properties to pharmaceutical candidates. By understanding its various synonyms in patent literature and employing robust NLP-driven extraction methodologies, researchers can effectively map the intellectual property landscape. Furthermore, leveraging its predictable S_N_Ar reactivity allows for the rapid, high-yielding synthesis of advanced therapeutic libraries.
References
- Title: 3-Chloro-5-(2-fluoroethoxy)pyridazine (1 x 250 mg)
- Title: 3-chloro-5-(2-fluoroethoxy)
- Source: nih.
- Title: 6-chloro-2-fluoro-N-[3-(2-fluoroethoxy)-1H-pyrazolo[3,4-b]pyridin-5-yl]-3-(propylsulfonylamino)
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 3-Chloro-5-(2-fluoroethoxy)pyridazine
This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-Chloro-5-(2-fluoroethoxy)pyridazine from 3,5-dichloropyridazine . This transformation is a critical step in the development of pyridazine-based pharmacophores, including PD-1/PD-L1 inhibitors (analogous to BMS-202 derivatives) and
Executive Summary
The synthesis of 3-Chloro-5-(2-fluoroethoxy)pyridazine involves a nucleophilic aromatic substitution (
This protocol details a sodium hydride (NaH) mediated alkoxylation in THF, designed to maximize reproducibility and facilitate the purification of the target regioisomer.
Reaction Mechanism & Strategic Analysis
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism (
-
Deprotonation: 2-Fluoroethanol is deprotonated by NaH to generate the active nucleophile, sodium 2-fluoroethoxide.
-
Nucleophilic Attack: The alkoxide attacks the electron-deficient pyridazine ring.
-
Path A (C3 Attack): Forms a Meisenheimer complex stabilized directly by the adjacent N2 nitrogen. This is kinetically favored.
-
Path B (C5 Attack - Target): Forms a complex where the negative charge is delocalized to N1 via vinylogous resonance.
-
-
Elimination: Chloride is expelled, restoring aromaticity.
Regioselectivity Challenge
Literature and patent data indicate that the reaction of 3,5-dichloropyridazine with alkoxides typically yields a mixture of regioisomers. The C3-substituted product is often the major isomer due to the
-
Target: 3-Chloro-5-(2-fluoroethoxy)pyridazine.[1]
-
Byproduct: 5-Chloro-3-(2-fluoroethoxy)pyridazine.
-
Separation: The two isomers possess distinct polarity profiles, making silica gel chromatography the standard method for purification.
Visualized Pathway
Caption: Divergent
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Density | Hazards |
| 3,5-Dichloropyridazine | 148.98 | 1.0 | Solid | Irritant |
| 2-Fluoroethanol | 64.06 | 1.2 | 1.11 g/mL | Highly Toxic , Flammable |
| Sodium Hydride (60% in oil) | 24.00 | 1.3 | Solid | Flammable, Water Reactive |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 0.89 g/mL | Flammable, Peroxide former |
Equipment:
-
Flame-dried 100 mL round-bottom flask (RBF).
-
Inert gas line (Nitrogen or Argon).[4]
-
Ice-water bath.
-
Magnetic stirrer.
Step-by-Step Methodology
Step 1: Preparation of Sodium 2-Fluoroethoxide
-
Setup: Equip a clean, flame-dried 100 mL RBF with a magnetic stir bar and a rubber septum. Flush with nitrogen for 5 minutes.
-
Base Addition: Quickly weigh Sodium Hydride (60% dispersion, 1.3 equiv) and transfer to the flask.
-
Note: Washing the NaH with hexane is optional but recommended for cleaner reactions. If washing, decant hexane under nitrogen before adding THF.
-
-
Solvation: Add anhydrous THF (10 volumes relative to SM) via syringe. Cool the suspension to 0°C using an ice bath.
-
Alkoxide Formation: Add 2-Fluoroethanol (1.2 equiv) dropwise over 10 minutes.
-
Observation: Hydrogen gas evolution will occur. Ensure proper venting (needle in septum).
-
Time: Stir at 0°C for 30 minutes until gas evolution ceases and a clear or slightly cloudy solution forms.
-
Step 2: Nucleophilic Substitution[5]
-
Substrate Addition: Dissolve 3,5-Dichloropyridazine (1.0 equiv) in a minimal amount of anhydrous THF (2-3 volumes).
-
Addition: Add the substrate solution dropwise to the cold alkoxide solution over 15 minutes.
-
Rationale: Slow addition prevents localized high concentrations that could lead to bis-substitution (formation of 3,5-bis(2-fluoroethoxy)pyridazine).
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
-
Target Spot: Typically slightly more polar than the starting material.
-
Regioisomer: The C3 and C5 isomers usually have distinct Rf values (difference of ~0.1–0.15).
-
Step 3: Workup
-
Quench: Cool the mixture to 0°C. Carefully add Saturated
solution dropwise to quench excess hydride. -
Extraction: Dilute with water and extract with Ethyl Acetate (3 x) .
-
Wash: Wash combined organics with Water (1x) and Brine (1x).
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude residue.
Step 4: Purification (Critical)
The crude material will likely contain a mixture of the target (3-Cl-5-OR) and the isomer (5-Cl-3-OR).
-
Column Chromatography: Use silica gel (230-400 mesh).
-
Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Fraction Collection: Collect fractions carefully. The two isomers often elute close together.
-
Identification: Use NMR (HMBC) to confirm the structure of the isolated spots. The target 3-chloro-5-alkoxy isomer typically shows specific coupling patterns between the ring protons and the alkoxy group carbons.
-
Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target pyridazine ether.
Analytical Validation (Self-Validating System)
To ensure the isolated product is the correct regioisomer, the following analytical criteria must be met:
| Attribute | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | >95% | HPLC (254 nm) |
| Identity ( | Characteristic doublets for Pyridazine H (approx | |
| Regiochemistry | HMBC Correlation : Verify correlation between Ether | 2D NMR (HMBC/NOESY) |
| Mass Spec | LC-MS (ESI) |
Regioisomer Differentiation Tip: In 3,5-disubstituted pyridazines:
-
H4 proton: Typically appears as a doublet (
Hz). -
H6 proton: Typically appears as a doublet (
Hz). -
NOE experiments can distinguish the isomers. Irradiating the ether
should show an NOE enhancement of the H4 and H6 protons for the 5-alkoxy isomer. If the ether is at position 3, NOE would primarily be seen with H4 (and not H6, which is distant).
Safety & Handling
-
2-Fluoroethanol: Highly toxic by inhalation, skin contact, and swallowing. It metabolizes to fluoroacetate (inhibitor of the Krebs cycle). Strict PPE (gloves, goggles, fume hood) is mandatory.
-
Sodium Hydride: Reacts violently with water releasing hydrogen gas. Handle under inert atmosphere.
-
Pyridazines: Many halogenated pyridazines are skin irritants and potential sensitizers.
References
- Synthesis of 3-chloro-5-methoxypyridazine (Analogous Protocol)
- Regioselectivity in Pyridazine Substitutions: Source: ChemicalBook, "3,5-Dichloropyridazine Properties and Reactions".
-
BMS-202 and Pyridazine Analogs (Contextual Application)
- Source:JACS Au 2022, 2, 7, 1651–1661. "Targeted Molecular Construct for Bioorthogonal Theranostics of PD-L1-Expressing Cancer Cells".
-
URL:[Link]
- Commercial Availability & Structure Verification: Source: Ambeed, "3-Chloro-5-(2-fluoroethoxy)pyridazine Product Page".
Sources
Application Notes and Protocols for the Etherification of Chloropyridazines with 2-Fluoroethanol
Introduction
Pyridazine scaffolds are a cornerstone in medicinal chemistry and drug development, recognized for their prevalence in a wide array of biologically active compounds.[1][2] The functionalization of the pyridazine ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Among various modifications, etherification, particularly with fluorinated alcohols like 2-fluoroethanol, introduces a fluoroethoxy moiety that can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the etherification of chloropyridazines with 2-fluoroethanol. The protocol detailed herein is based on the principles of nucleophilic aromatic substitution (SNAr), a robust and widely applicable reaction in organic synthesis.[4][5][6][7] We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and discuss critical parameters for reaction optimization and product characterization.
Reaction Mechanism and Scientific Rationale
The etherification of a chloropyridazine with 2-fluoroethanol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5][6][7] This reaction is facilitated by the electron-deficient nature of the pyridazine ring, which is further activated by the presence of the electronegative chlorine atom.
The key steps of the mechanism are:
-
Deprotonation of the Alcohol: In the presence of a suitable base, 2-fluoroethanol is deprotonated to form the more nucleophilic 2-fluoroethoxide anion. The choice of base is critical; a sufficiently strong base is required to deprotonate the alcohol without promoting side reactions.[8]
-
Nucleophilic Attack: The 2-fluoroethoxide anion attacks the carbon atom of the pyridazine ring that is bonded to the chlorine atom. This attack is the rate-determining step of the reaction.[4][6]
-
Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The negative charge is delocalized over the pyridazine ring, which is a key feature of the SNAr mechanism.
-
Elimination of the Leaving Group: The aromaticity of the pyridazine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the desired 2-fluoroethoxy-pyridazine product.
The success of this reaction hinges on several factors, including the choice of base, solvent, and reaction temperature. Aprotic polar solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[8]
Mechanistic Workflow
Caption: General workflow of the SNAr etherification reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Chloropyridazine | ≥97% | Commercially Available | Starting material. |
| 2-Fluoroethanol | ≥98% | Commercially Available | Nucleophile.[9] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Strong base. Handle with care. |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercially Available | Anhydrous solvent is crucial.[8] |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For work-up. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying organic layer. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) | Commercially Available | For NMR analysis.[10][11] |
Safety Precautions
-
Chloropyridazines: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Fluoroethanol: This substance is toxic and should be handled with extreme care in a chemical fume hood.[12][13] Wear appropriate PPE, including chemical-resistant gloves.[9]
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.[8]
-
Anhydrous DMF: DMF is a skin and respiratory irritant. Handle in a fume hood and wear appropriate PPE.
Experimental Protocol
This protocol describes a general procedure for the etherification of a chloropyridazine with 2-fluoroethanol. The specific reaction conditions may need to be optimized for different substituted chloropyridazines.
Reaction Setup
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere: Assemble the reaction apparatus (a round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet) and flush with dry nitrogen for at least 15 minutes. Maintain a positive pressure of nitrogen throughout the reaction.
Reaction Procedure
-
Dispensing Sodium Hydride: In the nitrogen-flushed round-bottom flask, carefully weigh the required amount of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Washing Sodium Hydride (Optional but Recommended): To remove the mineral oil, add a small amount of anhydrous hexane to the flask, gently swirl, and then carefully remove the hexane with a syringe or cannula. Repeat this washing step two more times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the chloropyridazine).
-
Addition of 2-Fluoroethanol: Cool the suspension to 0 °C using an ice bath. Slowly add 2-fluoroethanol (1.1 equivalents) dropwise to the stirred suspension of NaH in DMF. Hydrogen gas will be evolved, so ensure adequate ventilation to a fume hood. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the sodium 2-fluoroethoxide.
-
Addition of Chloropyridazine: Dissolve the chloropyridazine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the reaction mixture dropwise at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction can then be heated to a temperature between 50-100 °C.[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up and Purification
-
Quenching the Reaction: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water.
-
Extraction: Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fluoroethoxy-pyridazine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the etherification.
Characterization of the Product
The structure and purity of the synthesized fluoroethoxy-pyridazine should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the fluoroethoxy group, typically a triplet for the -OCH₂- protons and a doublet of triplets for the -CH₂F protons. The chemical shifts of the pyridazine ring protons will also be altered compared to the starting material.[10][11][14][15][16] |
| ¹³C NMR | Appearance of new signals for the two carbons of the fluoroethoxy group. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant. The chemical shift of the carbon on the pyridazine ring where the substitution occurred will be significantly shifted downfield.[10][14][15] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the desired product should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14] |
| Infrared (IR) Spectroscopy | Appearance of a characteristic C-O-C stretching vibration for the ether linkage. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Incomplete deprotonation of the alcohol.- Inactive chloropyridazine.- Low reaction temperature. | - Use a stronger base or ensure the base is fresh.- Verify the purity of the starting material.- Gradually increase the reaction temperature. |
| Formation of side products | - Presence of water in the reaction.- Reaction temperature is too high.- Competing elimination reactions. | - Ensure all reagents and solvents are anhydrous.[8]- Optimize the reaction temperature.- This is less common with primary alcohols like 2-fluoroethanol. |
| Difficulty in purification | - Similar polarity of starting material and product. | - Optimize the solvent system for column chromatography.- Consider alternative purification techniques like preparative HPLC. |
Conclusion
The etherification of chloropyridazines with 2-fluoroethanol via a nucleophilic aromatic substitution reaction is a reliable and versatile method for the synthesis of valuable fluoroalkoxy-substituted pyridazine derivatives. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and temperature, high yields of the desired products can be achieved. The protocol and insights provided in this application note serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to successfully synthesize and characterize these important compounds.
References
-
G. M. Borrajo-Calleja, et al. (2021). "Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer." J. Am. Chem. Soc.[Link]
-
Chemwatch. (2021). 2-Fluoroethanol. [Link]
-
I. Druta, et al. (2013). "New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II." European Journal of Medicinal Chemistry. [Link]
-
M. Asif, et al. (2023). "Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives." Molecules. [Link]
-
Lumen Learning. Williamson ether synthesis. [Link]
-
J. D. Nguyen, et al. (2020). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." J. Am. Chem. Soc.[Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
L. Yang, et al. (2018). "Light‐Promoted Nickel Catalysis: Etherification of Aryl Electrophiles with Alcohols Catalyzed by a NiII‐Aryl Complex." Angewandte Chemie International Edition. [Link]
-
Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]
-
P. S. Radhika, et al. (1987). "Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi." Indian Journal of Chemistry. [Link]
-
K. Van den Eynde, et al. (2022). "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Molecules. [Link]
-
The Organic Chemistry Tutor. Nucleophilic aromatic substitution. [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. [Link]
-
W. J. Hobbs. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
ResearchGate. Light‐Promoted Nickel Catalysis: Etherification of Aryl Electrophiles with Alcohols Catalyzed by a Ni‐Aryl Complex. [Link]
-
ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]
-
A. T. Schuurmann, et al. (2002). "Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-)." Environmental Science & Technology. [Link]
-
ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]
-
A. S. Tantry, et al. (2023). "Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors." Molecules. [Link]
-
I. Rakhmatullin, et al. (2016). "1H NMR Characterization of Two New Pyridoxine Derivatives." Journal of Chemical Crystallography. [Link]
-
A. Sirisha, et al. (2026). "Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative." International Journal of Chemistry and Pharmaceutical Sciences. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
S. K. Guchhait, et al. (2014). "Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols." The Journal of Organic Chemistry. [Link]
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Nucleophilic aromatic substitution conditions for pyridazine ethers
Topic: Nucleophilic Aromatic Substitution (
Executive Summary
Pyridazine ethers (alkoxypyridazines) are critical pharmacophores in modern drug discovery, appearing frequently in kinase inhibitors, GABA antagonists, and antitubercular agents. While the electron-deficient nature of the 1,2-diazine ring makes it an excellent candidate for Nucleophilic Aromatic Substitution (
This guide moves beyond generic "base + solvent" recipes. It provides a mechanistic framework for selecting conditions that balance reactivity (ether formation) against stability (preventing hydrolysis to pyridazinones). We focus on the functionalization of chloropyridazines, specifically the versatile 3,6-dichloropyridazine scaffold.[1][2]
Mechanistic Insight: The Diazine Advantage & Risk
The pyridazine ring is highly
-
Activation: The 3- and 6-positions are
to the nitrogens, benefiting from strong inductive (-I) electron withdrawal, making them the most reactive sites for . -
The Hydrolysis Trap: The same activation that invites alkoxides also invites water. Trace moisture in the presence of strong base will rapidly convert chloropyridazines to pyridazinones (tautomers of hydroxypyridazines), a "dead-end" byproduct that is difficult to separate.
Critical Decision Framework
Before starting, select your method based on the nucleophile's steric profile and the substrate's sensitivity.
Figure 1: Decision tree for selecting
Validated Experimental Protocols
Method A: The "Process Standard" (Sodium Alkoxide in Alcohol)
Best For: Simple primary alcohols (MeOH, EtOH) where the alcohol can serve as the solvent.
Substrate: 3,6-Dichloropyridazine
-
Preparation: In a flame-dried flask under
, dissolve 3,6-dichloropyridazine (1.0 equiv) in anhydrous Methanol (0.5 M concentration). -
Activation: Cool to 0°C. Dropwise add a solution of Sodium Methoxide (NaOMe) (1.05 equiv, 25% wt in MeOH).
-
Expert Tip: Do not dump the base. A localized excess can lead to bis-substitution (3,6-dimethoxy).
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: TLC (30% EtOAc/Hexane). Product usually moves slightly slower than starting material.
-
-
Workup:
-
Concentrate MeOH to ~20% volume.
-
Pour into saturated
(aq) to neutralize residual alkoxide. -
Extract with EtOAc (
). -
Wash combined organics with Brine, dry over
.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography.
Method B: The "Controlled" (NaH in THF/DMF)
Best For: Secondary alcohols, expensive chiral alcohols, or when the alcohol cannot be the solvent. Substrate: 3,6-Dichloropyridazine + Cyclopentanol.
-
Deprotonation: Suspend NaH (60% dispersion, 1.1 equiv) in anhydrous THF (or DMF for solubility) at 0°C under Argon.
-
Alkoxide Formation: Add the Alcohol (1.1 equiv) dropwise. Stir at 0°C for 30 mins until
evolution ceases.-
Why? Pre-forming the alkoxide ensures no free hydroxide exists to cause hydrolysis.
-
-
Addition: Add a solution of 3,6-dichloropyridazine (1.0 equiv) in THF/DMF to the alkoxide solution.
-
Note: Reverse addition (alkoxide to electrophile) is preferred to maintain stoichiometry and prevent bis-substitution.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. If conversion is low after 4 hours, heat to 50°C.
-
Workup: Quench with water (carefully!). Extract with
or EtOAc.[3]
Method C: The "Mild" ( in MeCN)
Best For: Substrates with base-sensitive groups (esters, nitriles) or highly activated chloropyridazines.
-
Setup: Combine Chloropyridazine (1.0 equiv), Alcohol (1.2–1.5 equiv), and Cesium Carbonate (
) (2.0 equiv) in anhydrous Acetonitrile (MeCN) . -
Reaction: Heat to reflux (80°C).
-
Workup: Filter off inorganic solids. Concentrate filtrate.
Optimization & Troubleshooting
Regioselectivity Rules
When reacting 3,4,5-trichloropyridazine :
-
Nucleophilic Attack: Occurs preferentially at C-4 or C-5 (beta positions) over C-3/C-6 in some steric scenarios, but electronic control often favors C-3/C-6.
-
Practical Rule: In 3,6-dichloropyridazine , the first substitution is facile. The second substitution (to make the diether) requires forcing conditions (Reflux, excess alkoxide, 12+ hours) because the first alkoxy group donates electron density (+M effect), deactivating the ring.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Product is Pyridazinone (C=O) | Wet solvent or old base (NaOH present). | Use anhydrous solvents. Freshly open NaH. Use molecular sieves. |
| Bis-substitution (Diether) | Excess base/nucleophile or high temp. | Control stoichiometry (1.05 eq). Keep temp low (0°C |
| No Reaction | Alkoxide aggregation or deactivated ring. | Switch solvent to DMF/DMSO (polar aprotic). Use |
| Dark/Tarry Mixture | Polymerization or decomposition. | Run reaction under strict inert atmosphere ( |
References
-
BenchChem Application Note. A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. (Adapted for ether synthesis).
-
Coad, P., et al. (1965).[8] Synthesis and Pharmacological Study of Pyridazines.[3][8] I. Alkoxypyridazines. Journal of Medicinal Chemistry, 8(1), 129-131.
- Maes, B. U. W., et al. (2002). Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazine. Tetrahedron. (General reactivity trends).
-
WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (Mechanistic parallel for diazine regioselectivity).
-
Goodman, A. J., et al. (1999).[9] Practical Synthesis of 3,6-Disubstituted Pyridazines. Tetrahedron.
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- 9. jofamericanscience.org [jofamericanscience.org]
Using 3-Chloro-5-(2-fluoroethoxy)pyridazine as HPLC reference standard
An Application Note for the Quantification of 3-Chloro-5-(2-fluoroethoxy)pyridazine Using a Validated Reversed-Phase HPLC Method
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the use of 3-Chloro-5-(2-fluoroethoxy)pyridazine as a High-Performance Liquid Chromatography (HPLC) reference standard. As a critical intermediate or potential impurity in pharmaceutical synthesis, the accurate quantification of this compound is paramount for quality control and regulatory compliance. This application note details a robust, validated Reversed-Phase HPLC (RP-HPLC) method, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. The narrative explains the scientific rationale behind methodological choices, from column and mobile phase selection to the establishment of a rigorous validation protocol, ensuring the method is fit for its intended purpose.[1][2]
Introduction and Chromatographic Considerations
3-Chloro-5-(2-fluoroethoxy)pyridazine is a halogenated heterocyclic compound. Its structure, featuring a polar pyridazine ring, a chloro substituent, and a fluoroethoxy side chain, presents specific considerations for chromatographic analysis. The nitrogen atoms in the pyridazine ring can interact with residual silanols on the stationary phase, and the overall polarity of the molecule requires a careful balance of mobile phase components to achieve adequate retention on a nonpolar stationary phase.
The primary objective is to develop a method that is not only accurate and precise but also robust enough for routine use in a quality control environment. Reversed-phase chromatography is the technique of choice due to its versatility and its suitability for separating compounds with moderate polarity.[3] The presence of the pyridazine ring provides a strong chromophore, making UV detection a straightforward and sensitive choice for quantification.
HPLC Method Development: Rationale and Optimization
The development of a reliable HPLC method is a systematic process. The choices made at each step are grounded in chromatographic theory and experience with similar analytes.
Stationary Phase (Column) Selection
A C18 (octadecylsilane) column is the most common starting point in RP-HPLC due to its wide applicability and hydrophobic character. However, the polar nature of 3-Chloro-5-(2-fluoroethoxy)pyridazine and the potential need for a highly aqueous mobile phase introduce the risk of "phase dewetting" or "collapse" on traditional C18 phases.[4] This phenomenon leads to a sudden loss of retention and poor reproducibility.
Causality: To mitigate this, a modern, polar-endcapped or "aqueous-stable" C18 column is selected. These columns incorporate polar functional groups near the silica surface or use proprietary bonding technologies that maintain the hydration of the stationary phase even in high-aqueous mobile phases, ensuring robust and reproducible retention times.
Mobile Phase Selection
The mobile phase must provide adequate retention, good peak shape, and compatibility with the detector. A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC.[3]
-
Organic Modifier: Acetonitrile is chosen over methanol. It typically provides lower backpressure, better peak efficiency for many heterocyclic compounds, and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.
-
Aqueous Phase & pH Control: The pyridazine moiety contains basic nitrogen atoms. Uncontrolled pH can lead to shifts in retention time and poor peak shape if the analyte's ionization state is near the mobile phase pH. A phosphate buffer is employed to maintain a constant pH (e.g., pH 4.4), ensuring consistent analyte ionization and, therefore, stable retention.[5]
Detection Wavelength
To determine the optimal wavelength for detection, a UV-Vis spectrum of 3-Chloro-5-(2-fluoroethoxy)pyridazine in the mobile phase should be acquired using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity for quantification. For pyridazine-containing structures, this is often in the range of 250-280 nm.[6]
Optimization Summary
The final method parameters are achieved by systematically adjusting the mobile phase composition (ratio of buffer to acetonitrile), flow rate, and column temperature to achieve a symmetric peak, adequate retention (k' > 2), and a practical runtime (< 10 minutes).
Optimized HPLC Method and Protocols
Equipment and Materials
-
HPLC system with quaternary or binary pump, autosampler, column oven, and PDA or UV detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance (4-5 decimal places).
-
Class A volumetric flasks and pipettes.[7]
-
pH meter.
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate (KH₂PO₄) and ortho-phosphoric acid.
-
3-Chloro-5-(2-fluoroethoxy)pyridazine reference standard.
-
Syringe filters (0.45 µm, PTFE or nylon).[8]
Final Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | 20 mM KH₂PO₄ Buffer (pH 4.4) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Expected Retention Time | ~ 4.5 minutes |
Step-by-Step Protocol: Solution Preparation
1. Mobile Phase Preparation (1 L): a. Weigh 2.72 g of KH₂PO₄ and dissolve in 600 mL of HPLC grade water. b. Adjust the pH to 4.4 ± 0.05 using dilute ortho-phosphoric acid. c. Add 400 mL of acetonitrile. d. Filter the solution through a 0.45 µm membrane filter and degas by sonication or online degasser.[9]
2. Reference Standard Stock Solution (100 µg/mL): a. Accurately weigh approximately 10 mg of 3-Chloro-5-(2-fluoroethoxy)pyridazine reference standard into a 100 mL Class A volumetric flask.[10] b. Dissolve and dilute to volume with the mobile phase. Mix thoroughly by inversion. This is the Stock Solution.
3. Working Standard and Calibration Solutions: a. Prepare a working standard solution (e.g., 20 µg/mL) by diluting 20.0 mL of the Stock Solution to 100.0 mL with the mobile phase. b. Prepare a series of calibration standards by further diluting the Stock Solution to cover the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
Method Validation Protocol
The objective of analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[11][12] The following protocol is based on the ICH Q2(R1) guideline.[13][14]
// Node Definitions prep [label="Reference Standard\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="HPLC System Setup &\nMobile Phase Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; sst [label="System Suitability Test (SST)\n(Precision, Tailing, Plates)", fillcolor="#FBBC05", fontcolor="#202124"]; pass [label="Pass?", shape=diamond, fillcolor="#FFFFFF", style="filled,solid", penwidth=1, fontcolor="#202124"]; validation [label="Perform Validation Experiments", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF", label="<{f0> Specificity | {f1> Linearity & Range} | {f2> Accuracy (Recovery)} | {f3> Precision (Repeatability &\nIntermediate)} | {f4> LOQ / LOD} | {f5> Robustness}}"]; evaluate [label="Evaluate Data vs.\nAcceptance Criteria", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Final Validation Report", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; fail [label="Troubleshoot System/\nMethod", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges prep -> setup [dir=none]; setup -> sst; sst -> pass; pass -> validation [label=" Criteria Met "]; pass -> fail [label=" Criteria Not Met ", color="#EA4335"]; fail -> setup [style=dashed, color="#EA4335"]; validation -> evaluate; evaluate -> report; }
Caption: Workflow for HPLC Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak is free from interference at the retention time of the analyte. Peak purity index > 0.995. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval providing suitable linearity, accuracy, and precision. | Typically 80% to 120% of the target concentration. |
| Accuracy | To measure the closeness of test results to the true value. | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | To measure the agreement among a series of measurements. | Repeatability: RSD ≤ 2.0% for 6 replicate injections. Intermediate: Overall RSD ≤ 2.0% across different days/analysts. |
| Limit of Quantitation (LOQ) | The lowest amount that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | System suitability parameters remain within limits; results are not significantly affected. |
Experimental Protocols for Validation
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte, if applicable), and a standard solution. Stress the standard solution (e.g., with acid, base, heat, light, oxidation) to demonstrate that degradation products do not interfere with the main analyte peak.
-
Linearity: Prepare at least five concentrations across the proposed range (e.g., 80%, 90%, 100%, 110%, 120% of target). Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and perform linear regression analysis.
-
Accuracy (Recovery): Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Prepare three samples at each level. Analyze them and calculate the percentage recovery.
-
Precision:
-
Repeatability: Inject a single standard solution (100% level) six times. Calculate the Relative Standard Deviation (RSD) of the peak areas.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies.
-
-
Limit of Quantitation (LOQ): Determine the LOQ by either the signal-to-noise ratio method (S/N ≥ 10) or by preparing a series of dilute solutions and identifying the concentration that yields an RSD ≤ 10% from at least six injections.
-
Robustness: Introduce small, deliberate changes to the method parameters one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
Organic composition (± 2%) Evaluate the effect on system suitability (retention time, peak area, tailing factor).
-
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 3-Chloro-5-(2-fluoroethoxy)pyridazine. The thorough explanation of the method development rationale and the comprehensive validation protocol provide a trusted framework for researchers, scientists, and drug development professionals. Adherence to these protocols will ensure that the method is fit for its intended purpose in a regulated quality control environment, providing reliable data for process monitoring and final product release. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2]
References
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma.
- Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). U.S. Food and Drug Administration.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. Available at: [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. (n.d.). Fisher Scientific. Available at: [Link]
-
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). ECA Academy. Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020). U.S. Food and Drug Administration. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025). Waters Corporation. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024). BioPharm International. Available at: [Link]
-
The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. (2024). Chrom Tech. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. (1995). European Medicines Agency. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]
-
Reversed-phase chromatography - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Available at: [Link]
-
Polar Compounds | SIELC Technologies. (n.d.). SIELC Technologies. Available at: [Link]
-
How To Prepare Calibration Standards For HPLC, UV-Vis, AAS, And ICP-MS: A Complete Laboratory Guide - ALWSCI. (2026). ALWSCI. Available at: [Link]
-
Sample Preparation - Sartorius. (n.d.). Sartorius. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. (n.d.). ResearchGate. Available at: [Link]
-
Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. (2018). Journal of Research in Pharmacy. Available at: [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. (2013). SciELO Brasil. Available at: [Link]
-
Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Preparation and Validation of 19F-Flurpiridaz Reference Standard for PET Myocardial Perfusion Imaging
Audience: Researchers, radiochemists, and drug development professionals. Content Type: Application Note & Protocol
Introduction & Mechanistic Rationale
The landscape of myocardial perfusion imaging (MPI) has been fundamentally transformed by the advent of positron emission tomography (PET) agents. Among these, Flurpiridaz (BMS-747158) has emerged as a best-in-class radiotracer, recently receiving FDA approval under the commercial name FLYRCADO™[1]. Unlike traditional SPECT agents (e.g., 99mTc-sestamibi), Flurpiridaz is a structural analog of the insecticide pyridaben and acts by binding with high affinity to the PSST subunit of Mitochondrial Complex 1 (MC-1)[2]. Because myocardial tissue possesses a high density of mitochondria, this mechanism ensures rapid, flow-proportional uptake and prolonged retention, making it an ideal tracer for absolute myocardial blood flow (MBF) quantification[3].
The Critical Role of the Cold Standard: In PET radiochemistry, the synthesized radiotracer (18F-Flurpiridaz) is produced in sub-microgram (often nanogram) quantities, rendering it virtually invisible to standard UV-Vis detectors. To validate the radiochemical identity, calculate molar activity, and perform in vitro binding affinity assays (IC50), a macroscopic, non-radioactive reference standard—19F-Flurpiridaz (Cold Standard) —is strictly required. The protocol below outlines a self-validating system for synthesizing the 19F-Flurpiridaz reference standard directly from its tosylate precursor, ensuring that the cold chemistry perfectly mirrors the hot radiosynthesis[4].
Chemical Architecture & Synthesis Strategy
The chemical architecture of Flurpiridaz relies on a bifunctionalized 1,4-benzenedimethanol central core bearing a pyridazinone ring and a fluoroethyl chain[5].
The synthesis of the cold standard utilizes the exact same precursor used in the automated radiosynthesis cassette: 2-tert-butyl-4-chloro-5-[[4-(2-tosyloxyethoxymethyl)phenyl]methoxy]pyridazin-3-one (Tosylate Precursor). By subjecting this precursor to an SN2 nucleophilic substitution using a stable [19F]fluoride source—such as Tetrabutylammonium fluoride (TBAF) or Potassium Fluoride (KF) with Kryptofix-2.22—the tosylate leaving group is displaced to yield the stable 19F-Flurpiridaz [4].
Causality Check: Utilizing TBAF in an aprotic solvent (like anhydrous acetonitrile or THF) is highly intentional. The bulky tetrabutylammonium counterion poorly solvates the fluoride ion, creating a highly reactive "naked" nucleophile. This mimics the phase-transfer catalysis environment of the K[18F]F/K222 complex used in the hot cell, directly validating the viability and stability of the precursor batch.
Workflow Visualization
Workflow demonstrating the synthesis of 19F-Flurpiridaz and its role in PET radiotracer validation.
Materials & Reagents
-
Precursor: Tosylate-Flurpiridaz Precursor (Chemical Purity >98%).
-
Fluorinating Agent: Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF) or Potassium Fluoride (KF, anhydrous).
-
Solvents: Anhydrous Acetonitrile (CH3CN), HPLC-grade Water, HPLC-grade Acetonitrile.
-
Additives: Trifluoroacetic acid (TFA) for HPLC mobile phase.
-
Equipment: Semi-preparative HPLC system with UV-Vis detector (254 nm), NMR Spectrometer (1H and 19F), High-Resolution Mass Spectrometer (HR-MS).
Detailed Experimental Protocol
Step 1: Nucleophilic Fluorination (19F)
-
Preparation: In a flame-dried 10 mL round-bottom flask purged with inert nitrogen, dissolve 50 mg (approx. 0.096 mmol) of the Tosylate Precursor in 2.0 mL of anhydrous CH3CN.
-
Activation: Add 150 µL of TBAF (1.0 M in THF, approx. 1.5 equivalents) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 90°C using an oil bath or heating block. Stir continuously for 30 minutes.
-
Mechanistic Insight: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the bifunctionalized benzenedimethanol core, ensuring complete displacement of the tosylate group.
-
-
Quenching: Cool the reaction to room temperature and quench by adding 2.0 mL of HPLC-grade water.
Step 2: Semi-Preparative HPLC Purification
-
Injection: Filter the quenched reaction mixture through a 0.22 µm PTFE syringe filter and inject it onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18, 250 × 10 mm, 5 µm).
-
Gradient Elution: Utilize a mobile phase of Water (0.1% TFA) (Solvent A) and Acetonitrile (0.1% TFA) (Solvent B). Run a gradient from 40% B to 90% B over 25 minutes at a flow rate of 4.0 mL/min.
-
Collection: Monitor UV absorbance at 254 nm. Collect the major peak corresponding to 19F-Flurpiridaz (typically eluting later than hydrolyzed byproducts but earlier than the unreacted tosylate precursor).
-
Lyophilization: Remove the acetonitrile under reduced pressure and lyophilize the aqueous fraction to yield the pure 19F-Flurpiridaz as a white solid.
Step 3: Analytical Characterization
-
19F-NMR (400 MHz, CDCl3): Confirm the presence of the covalent C-F bond. A characteristic triplet of triplets (tt) should appear around -218 to -220 ppm , confirming the fluoroethyl moiety.
-
HR-MS (ESI): Verify the exact mass. Calculated for C18H22ClFN2O3 [M+H]+: 369.1381; Found: ~369.1385.
Data Presentation: Precursor vs. Reference Standard
The following table summarizes the key physicochemical and analytical differences utilized during the Quality Control (QC) validation phase.
| Parameter | Tosylate Precursor | 19F-Flurpiridaz (Cold Standard) | 18F-Flurpiridaz (Radiotracer) |
| Molecular Formula | C25H29ClN2O6S | C18H22ClFN2O3 | C18H22Cl[18F]N2O3 |
| Molecular Weight | 521.02 g/mol | 368.83 g/mol | 367.83 g/mol |
| Functional Group | -O-Tosyl (Leaving Group) | -19F (Stable Isotope) | -18F (Positron Emitter) |
| Detection Method | UV Absorbance (254 nm) | UV Absorbance (254 nm) | Gamma / Positron Detector |
| Typical HPLC RT * | ~18.5 minutes | ~14.2 minutes | ~14.2 minutes |
| Primary Utility | Starting material for synthesis | HPLC Reference & IC50 Assays | In vivo PET MPI Imaging |
*Retention Times (RT) are illustrative and depend on specific analytical C18 column dimensions and gradient profiles.
Quality Control & PET Validation Workflow
Once the 19F-Flurpiridaz cold standard is synthesized and characterized, it becomes the cornerstone of the GMP validation process for the clinical 18F-Flurpiridaz radiotracer.
-
Identity Confirmation (Co-injection): During the QC of the radioactive batch, a known concentration of the 19F-Flurpiridaz cold standard is spiked into an aliquot of the 18F-Flurpiridaz final product. The sample is injected into a Radio-HPLC equipped with both a UV detector (in series) and a radiometric detector. Validation Rule: The retention time of the radioactive peak must match the retention time of the UV peak (254 nm) within a ± 10% acceptance window.
-
Molar Activity (Am) Calculation: A multi-point calibration curve of the 19F-Flurpiridaz cold standard is generated (UV Peak Area vs. Concentration). By integrating the UV peak area of the unspiked radiotracer injection, the exact mass of the carrier Flurpiridaz in the formulation is determined. Molar activity is then calculated by dividing the total radioactivity (GBq) by the calculated mass (µmol). High molar activity is critical to ensure that the mass dose does not pharmacologically inhibit MC-1 in vivo, which could alter physiological myocardial blood flow.
References
-
Yu, M., Guaraldi, M. T., Mistry, M., Kagan, M., McDonald, J. L., Drew, K., ... & Robinson, S. P. (2007). "BMS-747158-02: a novel PET myocardial perfusion imaging agent." Journal of Nuclear Cardiology, 14(6), 789-798. URL:[Link]
-
Maddahi, J. (2012). "Properties of an ideal PET perfusion tracer: new PET tracer cases and data." Journal of Nuclear Cardiology, 19(Suppl 1), S30-37. URL:[Link]
-
Ahmed, H., Haider, A., Gisler, L., Schibli, R., Gebhard, C., & Ametamey, S. M. (2020). "[18F]Flurpiridaz: Facile and Improved Precursor Synthesis for this Next-Generation Cardiac Positron Emission Tomography Imaging Agent." ChemMedChem, 15(12), 1040-1043. URL:[Link]
-
Eryilmaz, K. H., & Kilbas, B. (2022). "A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification." EJNMMI Radiopharmacy and Chemistry, 7(1), 30. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BMS-747158-02: a novel PET myocardial perfusion imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of an ideal PET perfusion tracer: new PET tracer cases and data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [18 F]Flurpiridaz: Facile and Improved Precursor Synthesis for this Next-Generation Cardiac Positron Emission Tomography Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of 3-Chloro-5-alkoxypyridazines
The following Application Note and Protocol is designed for researchers and process chemists in drug discovery, focusing on the regioselective synthesis of 3-chloro-5-alkoxypyridazines .
Executive Summary
The 3-chloro-5-alkoxypyridazine scaffold is a critical pharmacophore in medicinal chemistry, widely employed in the development of kinase inhibitors (e.g., for oncology and inflammation) and histamine H4 antagonists. The synthesis of this moiety presents a specific regiochemical challenge: distinguishing between the chemically distinct but sterically similar chlorine atoms at the C3 and C5 positions of the pyridazine ring.
This guide details two primary synthetic routes:
-
Route A (Direct SNAr): A scalable, single-step nucleophilic aromatic substitution on 3,5-dichloropyridazine. This route is preferred for high-throughput synthesis but requires strict control of stoichiometry and temperature to maximize regioselectivity.
-
Route B (The O'Bryant Method): A stepwise, high-fidelity route starting from 4,5-dichloro-3(2H)-pyridazinone. This method is recommended when absolute regiochemical certainty is required or when the direct route yields inseparable mixtures.
Strategic Analysis & Mechanism
The Regioselectivity Paradox
In 3,5-dichloropyridazine , the two chlorine atoms occupy positions meta to each other relative to the ring nitrogens.
-
C3-Cl: Located
to N2. Typically, -halogens are most activated towards nucleophilic attack due to inductive effects and the ability of the nitrogen to stabilize the Meisenheimer intermediate. -
C5-Cl: Located
to N1 and to N2.
Counter-Intuitive Reactivity: While classical theory suggests C3 should be more reactive, empirical evidence (e.g., WO2021179274) demonstrates that under controlled conditions (methoxide in methanol at RT), substitution can be directed to the C5 position to yield the desired 3-chloro-5-alkoxypyridazine. However, "over-reaction" leads to the 3,5-dialkoxy byproduct, and thermodynamic equilibration can favor the C3-substituted isomer (3-alkoxy-5-chloropyridazine).
Mechanistic Pathway (Graphviz)
Figure 1: Reaction pathways for the nucleophilic substitution of 3,5-dichloropyridazine.[1] Kinetic control favors C5 substitution under optimized conditions.
Experimental Protocols
Protocol A: Direct Regioselective Methoxylation
Applicability: Process chemistry, scale-up (>10g), and rapid analog generation. Reference: Adapted from WO2021179274 and US 9,527,867.
Reagents & Materials
-
Substrate: 3,5-Dichloropyridazine (CAS: 1837-55-4)[2]
-
Nucleophile: Sodium Methoxide (NaOMe), 30% wt solution in MeOH (or freshly prepared).
-
Solvent: Anhydrous Methanol (MeOH).
Step-by-Step Procedure
-
Preparation: Charge a dry 3-neck round-bottom flask with 3,5-dichloropyridazine (1.0 equiv) and anhydrous MeOH (10 volumes).
-
Cooling: Cool the solution to 0°C using an ice/water bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Addition: Add NaOMe solution (1.05 equiv) dropwise via an addition funnel over 30–60 minutes.
-
Critical: Maintain internal temperature < 5°C to prevent exotherm-driven loss of regioselectivity.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 3–4 hours.
-
Monitoring: Monitor by HPLC or TLC (EtOAc/Hexane 1:1).
-
Endpoint: Disappearance of starting material.
-
Warning: If >5% bis-methoxy byproduct appears, stop immediately.
-
-
Workup:
-
Purification: Recrystallize from Heptane/EtOAc or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Heptane).
Yield Expectation: 75–85% Physical Data: White to pale yellow solid.
Protocol B: The O'Bryant Method (Stepwise)
Applicability: When high regiochemical fidelity is required or for complex alkoxy groups. Reference: J. Heterocyclic Chem. 1995, 32, 1473 & US 5,536,701.
Overview
This route utilizes the different electronic environment of the pyridazinone core to direct the substitution, followed by aromatization.
Workflow Diagram (Graphviz)
Figure 2: The O'Bryant synthetic sequence for high-fidelity regiocontrol.
Brief Protocol
-
Protection: React 4,5-dichloro-3-hydroxypyridazine with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in THF (Reflux, 3h). Isolate the THP-protected intermediate.
-
Substitution: Treat the protected intermediate with KOH in Methanol at 0°C -> RT. The position beta to the carbonyl (C5) is selectively substituted by methoxide.
-
Deprotection: Acidic hydrolysis removes the THP group.
-
Chlorination (Optional/Context Dependent): If the final target requires a chloro at C3, the resulting pyridazinone can be treated with POCl₃. Note: The O'Bryant method is often cited for generating the core which is then coupled; ensure the oxidation state matches your specific target.
Analytical Data & Troubleshooting
Quantitative Comparison of Conditions
| Parameter | Protocol A (Direct SnAr) | Protocol B (O'Bryant) |
| Step Count | 1 | 3-4 |
| Atom Economy | High | Low (Protecting groups used) |
| Regioselectivity | Moderate to High (Temp dependent) | Very High (Substrate controlled) |
| Scalability | Excellent (kg scale) | Good (multi-step) |
| Primary Risk | Isomer formation (requires HPLC check) | Step yield losses |
Regioisomer Identification (NMR)
Distinguishing 3-chloro-5-methoxypyridazine (Target) from 3-methoxy-5-chloropyridazine (Isomer) is critical.
-
1H NMR (DMSO-d6):
-
Target (3-Cl-5-OMe): Look for H4 and H6 signals. H6 is
to N1 and to the Cl-C3? No, H6 is to N1. H4 is between the substituents. -
NOE (Nuclear Overhauser Effect): Irradiate the -OMe signal.
-
If you see enhancement of one aromatic proton (H4), it confirms the OMe is adjacent to a proton (C5-OMe is adjacent to C4-H).
-
Note: In the 3-methoxy-5-chloro isomer, the OMe at C3 is adjacent to N2 and C4-H. Both isomers have the OMe adjacent to H4.
-
Differentiation: Compare chemical shifts. The proton
to the Chlorine (H4 in 3-OMe-5-Cl) vs to Methoxy. -
Best Check: 13C NMR.[8] The C-Cl carbon typically appears upfield (140-150 ppm) relative to C-OMe (160+ ppm). The coupling patterns in HSQC/HMBC are definitive.
-
-
References
-
O'Bryant, C. W., et al. (1995). "Synthesis of 3-Chloro-5-methoxypyridazine". Journal of Heterocyclic Chemistry, 32(5), 1473–1476.
-
Xu, J., et al. (2021). "ErbB Receptor Inhibitors as Anti-Tumor Agents". World Intellectual Property Organization, WO/2021/179274.
-
South, M. S., et al. (1996). "3-Pyrazolyloxypyridazines, herbicidal compositions and uses thereof". U.S. Patent 5,536,701.
-
BenchChem. (2025).[3] "Application Notes and Protocols for Regioselective Reactions of 3,5-Dichloropyridine/Pyridazine".
-
Sigma-Aldrich. (2025). "Product Specification: 3,5-Dichloropyridazine".
Sources
- 1. PROCESS FOR THE SYNTHESIS OF N-ALKOXYAMINES - Patent 1807395 [data.epo.org]
- 2. 3,5-Dichloropyridazine | 1837-55-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines - Google Patents [patents.google.com]
- 5. nextmovesoftware.com [nextmovesoftware.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2021179274A1 - ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS - Google Patents [patents.google.com]
- 8. arkat-usa.org [arkat-usa.org]
Solvent selection for recrystallization of 3-Chloro-5-(2-fluoroethoxy)pyridazine
Application Note: Advanced Solvent Selection and Recrystallization Protocol for 3-Chloro-5-(2-fluoroethoxy)pyridazine
Introduction
3-Chloro-5-(2-fluoroethoxy)pyridazine (CAS: 1346691-39-1) is a highly versatile, halogenated heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs) . The presence of the electron-withdrawing chloro group and the fluorinated ether side chain significantly modulates the basicity, lipophilicity, and overall polarity of the pyridazine core. During its synthesis, common impurities include regioisomers, unreacted starting materials, and polymeric degradation products. Achieving >99% purity is critical for downstream cross-coupling or nucleophilic aromatic substitution (SNAr) reactions. This application note details the thermodynamic rationale and provides a validated, self-consistent protocol for its purification via recrystallization.
Thermodynamic Rationale for Solvent Selection
Recrystallization relies on the differential solubility of a compound in a solvent at varying temperatures. For functionalized heteroaromatic compounds, solvent selection cannot be arbitrary; it must be mathematically and thermodynamically driven by solute-solvent interactions.
-
The Challenge of Single Solvents: Studies on structurally related pyridazinones demonstrate that these molecules exhibit maximum solubility in highly polar aprotic solvents (e.g., DMSO) and minimum solubility in water . While ethanol is historically used for some highly polar pyridazine analogs , the lipophilic nature of the 3-chloro and 5-(2-fluoroethoxy) substituents in this specific molecule flattens the solubility curve in neat protic solvents. Attempting a single-solvent recrystallization in ethanol often leads to unacceptable product loss in the mother liquor.
-
The Risk of "Oiling Out": Using a highly polar aqueous system (e.g., Ethanol/Water) to force precipitation often results in liquid-liquid phase separation ("oiling out") rather than crystallization. This occurs because the hydrophobic fluoroethoxy group repels the aqueous phase, causing the compound to separate as an amorphous oil before the thermodynamic nucleation threshold is reached.
-
The Two-Solvent Solution: To maximize recovery yield, a methodical solvent selection algorithm dictates the use of a binary solvent system . A moderately polar aprotic solvent, such as Ethyl Acetate (EtOAc), is selected as the "good solvent" to dissolve the compound completely at elevated temperatures. A non-polar aliphatic solvent, such as n-Heptane, is utilized as the "anti-solvent" to sharply decrease solubility and force controlled supersaturation upon cooling.
Quantitative Data: Solvent Suitability Profile
The following table summarizes the physicochemical properties of candidate solvents and their specific roles in the recrystallization of 3-Chloro-5-(2-fluoroethoxy)pyridazine, leveraging Hildebrand solubility parameters (
| Solvent Category | Solvent | Boiling Point (°C) | Hildebrand Value (δ, MPa½) | Suitability for Target Molecule | Role in Recrystallization |
| Polar Aprotic | DMSO | 189 | 23.6 | High solubility, poor volatility | Unsuitable for standard isolation |
| Polar Aprotic | Ethyl Acetate | 77 | 18.1 | Moderate-High solubility at reflux | Primary "Good" Solvent |
| Polar Protic | Ethanol | 78 | 26.5 | Moderate solubility | Alternative Primary Solvent |
| Non-Polar | n-Heptane | 98 | 15.3 | Very low solubility | Primary Anti-Solvent |
| Highly Polar | Water | 100 | 47.8 | Insoluble | Anti-solvent for protic systems |
Experimental Workflows
Caption: Logical workflow for determining the optimal recrystallization solvent system.
Caption: Step-by-step experimental workflow for the two-solvent recrystallization process.
Detailed Recrystallization Protocol
Self-Validating System: This protocol utilizes an optimized ratio of EtOAc to n-Heptane, designed to prevent oiling out and ensure a recovery yield of >80% while purging lipophilic impurities.
Materials Required:
-
Crude 3-Chloro-5-(2-fluoroethoxy)pyridazine
-
Ethyl Acetate (EtOAc, ACS Reagent Grade)
-
n-Heptane (ACS Reagent Grade)
-
Magnetic stirrer and hot plate with precise temperature control
-
Reflux condenser
Step-by-Step Methodology:
-
Initial Dissolution: Place 1.0 g of crude 3-Chloro-5-(2-fluoroethoxy)pyridazine in a 50 mL round-bottom flask. Add exactly 3.0 mL of EtOAc.
-
Heating: Attach a reflux condenser and heat the mixture to 70 °C under gentle magnetic stirring. If the solid does not completely dissolve, add EtOAc in strict 0.5 mL increments until a clear solution is achieved. Causality: Minimizing the volume of the "good solvent" is mathematically proven to maximize the final recovery yield by minimizing the amount of product left in the ultimate mother liquor .
-
Hot Filtration (Critical for Heteroaromatics): Rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask. Causality: This step removes insoluble polymeric byproducts generated during the high-temperature SNAr synthesis of the fluoroethoxy side chain.
-
Anti-Solvent Addition: While maintaining the filtered solution at 70 °C, begin adding hot n-Heptane (60–65 °C) dropwise. Continue the addition until the solution becomes slightly cloudy (the "cloud point"). Add a single drop of EtOAc to just clear the solution. Causality: Reaching the exact cloud point ensures the system is at the absolute boundary of supersaturation, optimizing the thermodynamic driving force for nucleation. (This typically requires 10–15 mL of n-Heptane).
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20 °C) at a rate of ~0.5 °C/min without any agitation or stirring. Causality: Slow, undisturbed cooling promotes the growth of a highly ordered, thermodynamically stable crystal lattice. Rapid cooling causes "crash precipitation," which traps solvent molecules and structural impurities within the crystal matrix.
-
Complete Precipitation: Once the flask reaches room temperature and crystal growth is clearly visible, transfer the flask to an ice bath (0–5 °C) for 1 hour to depress the solubility further and maximize isolated yield.
-
Isolation: Collect the pure crystals via vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with 2 x 2 mL of ice-cold n-Heptane to displace any residual EtOAc mother liquor. Dry the crystals under high vacuum at 40 °C for 4 hours to remove all residual solvent traces.
References
-
Shakeel, F., et al. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." PubMed Central (PMC). URL:[Link]
-
Dye, S. R., et al. "Effective solvent system selection in the recrystallization purification of pharmaceutical products." AIChE Journal. URL:[Link]
Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles
Abstract
The pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from oncology to neurodegenerative diseases.[1] The synthesis of functionalized pyridazines often involves intermediates that are highly sensitive to moisture and atmospheric oxygen, posing significant challenges to researchers and drug development professionals. This guide provides a comprehensive overview of the critical, field-proven techniques for handling these labile intermediates, ensuring reproducible and high-yielding synthetic outcomes. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for creating and maintaining inert reaction environments, and offer insights into the characterization and troubleshooting of reactions involving these sensitive species.
Introduction: The Pyridazine Core and the Challenge of Moisture Sensitivity
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts unique electronic properties, making them valuable pharmacophores.[1] The synthesis and functionalization of the pyridazine ring often rely on the use of potent, yet highly reactive, organometallic reagents and other moisture-sensitive compounds. The presence of even trace amounts of water can lead to the decomposition of these intermediates, resulting in low yields, formation of byproducts, and difficulties in purification.[2]
This application note will focus on the practical aspects of handling moisture-sensitive intermediates commonly encountered in pyridazine synthesis, with a particular emphasis on organometallic species and halogenating agents. Our goal is to equip researchers with the knowledge and protocols necessary to confidently work with these challenging yet essential building blocks.
Key Moisture-Sensitive Intermediates in Pyridazine Synthesis
A thorough understanding of the types of moisture-sensitive intermediates is crucial for designing robust synthetic strategies. Below, we discuss some of the most common classes of these reactive species in the context of pyridazine chemistry.
Organometallic Intermediates: Grignard, Organozinc, and Organolithium Reagents
The functionalization of the pyridazine ring is frequently achieved through the use of organometallic reagents. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of pyridazine derivatives.
-
Pyridazinyl Grignard Reagents: The reaction of halopyridazines with magnesium can generate pyridazinyl Grignard reagents. These intermediates are highly reactive and readily protonated by water, leading to the undesired formation of the corresponding unsubstituted pyridazine. The preparation and subsequent reactions of these Grignard species must be conducted under strictly anhydrous conditions.[3]
-
Organozinc Reagents: Organozinc compounds offer a milder alternative to Grignard reagents and exhibit greater functional group tolerance.[4][5] They are often prepared in situ via transmetalation from a corresponding organolithium or Grignard reagent. While more stable than their more reactive counterparts, organozinc intermediates are still susceptible to hydrolysis and require an inert atmosphere for successful reactions.[6]
-
Lithiated Pyridazines: Direct lithiation of pyridazines can be achieved using strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[7][8][9] The resulting lithiated pyridazines are exceptionally strong bases and will rapidly quench with any available proton source, including water. The stability of these intermediates can be a significant challenge, often necessitating low reaction temperatures and immediate trapping with an electrophile.[8]
Halogenating Agents and Halopyridazine Intermediates
Halogenated pyridazines are versatile intermediates that serve as precursors for a wide array of functionalized derivatives through nucleophilic substitution and cross-coupling reactions. The synthesis of these halopyridazines often involves moisture-sensitive reagents.
-
Phosphorus Oxychloride (POCl₃): This reagent is commonly used for the conversion of hydroxypyridazines to their chloro-derivatives. Phosphorus oxychloride reacts violently with water, and its efficacy as a chlorinating agent is significantly diminished in the presence of moisture. All reactions involving POCl₃ should be carried out with oven-dried glassware and under an inert atmosphere to prevent its decomposition and ensure complete conversion.[10][11][12]
Core Protocols for Handling Moisture-Sensitive Intermediates
The successful synthesis of pyridazines involving sensitive intermediates hinges on the rigorous exclusion of water and oxygen. The following protocols provide a detailed guide to establishing and maintaining the necessary reaction conditions.
Preparation of Anhydrous Solvents
The purity of solvents is paramount in moisture-sensitive reactions. While commercially available anhydrous solvents are a convenient option, it is often necessary to further dry them in the laboratory.
| Solvent | Recommended Drying Agent | Procedure | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux under an inert atmosphere until a persistent deep blue or purple color is obtained, then distill directly into the reaction flask. | The benzophenone ketyl radical is a good indicator of anhydrous and oxygen-free conditions. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ for at least 24 hours, then distill under an inert atmosphere. | Caution: Calcium hydride reacts with water to produce flammable hydrogen gas.[8] |
| Toluene | Sodium | Reflux over sodium wire or chunks, then distill under an inert atmosphere. | |
| Diethyl Ether | Sodium/Benzophenone | Similar to THF. |
Setting Up an Inert Atmosphere Reaction: The Schlenk Line
A Schlenk line is a standard piece of equipment in synthetic chemistry that allows for the manipulation of air-sensitive compounds. It consists of a dual manifold with one line connected to a source of high-purity inert gas (argon or nitrogen) and the other to a vacuum pump.
Protocol for a Typical Reaction Setup:
-
Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, etc.) must be thoroughly dried in an oven at >120°C overnight and assembled while still hot.[13]
-
Assembly and Purging: Assemble the apparatus and connect it to the Schlenk line via a bubbler. Evacuate the entire system using the vacuum line and then backfill with inert gas. Repeat this "evacuate-and-fill" cycle at least three times to ensure the complete removal of air and adsorbed moisture.[14]
-
Solvent Transfer: Transfer the freshly distilled anhydrous solvent to the reaction flask via a cannula or a syringe under a positive pressure of inert gas.
-
Reagent Addition:
-
Liquids: Add liquid reagents via a gas-tight syringe through a rubber septum.
-
Solids: Add solid reagents under a positive flow of inert gas. For highly sensitive solids, a glovebox is recommended for weighing and transfer.
-
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, as indicated by the gentle bubbling of the bubbler.
Caption: A simplified workflow of a Schlenk line setup for inert atmosphere reactions.
The Glovebox: A Controlled Environment for Highly Sensitive Reagents
For manipulations requiring the highest level of atmospheric control, a glovebox is indispensable. A glovebox is a sealed container that is continuously purged with a high-purity inert gas, maintaining extremely low levels of oxygen and moisture.
Key Operations Performed in a Glovebox:
-
Weighing and dispensing of pyrophoric or extremely hygroscopic reagents.
-
Setting up reactions that are sensitive to even minute traces of air.
-
Filtering and isolating air-sensitive products.
Characterization of Moisture-Sensitive Intermediates
The characterization of unstable intermediates can be challenging. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, provided that the samples are prepared and handled under strictly anhydrous and anaerobic conditions.
Protocol for Preparing an NMR Sample of a Moisture-Sensitive Intermediate:
-
Prepare a Stock Solution: In a glovebox, prepare a stock solution of the intermediate in a deuterated anhydrous solvent.
-
Transfer to NMR Tube: Transfer the solution to a dry NMR tube equipped with a J. Young valve or a sealed cap.
-
Seal and Transport: Securely seal the NMR tube before removing it from the glovebox.
-
Acquire Data Promptly: Acquire the NMR spectrum as soon as possible to minimize the risk of decomposition. Low-temperature NMR can be employed to study particularly unstable species.[14][15][16][17]
Troubleshooting Common Issues in Moisture-Sensitive Pyridazine Syntheses
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or no product yield | Incomplete exclusion of moisture or oxygen. | - Ensure all glassware is meticulously dried. - Perform at least three evacuate-and-fill cycles on the Schlenk line. - Use freshly distilled anhydrous solvents. - Check for leaks in the reaction setup. |
| Decomposition of the organometallic intermediate. | - For highly unstable intermediates (e.g., lithiated pyridazines), perform the reaction at a lower temperature (-78 °C). - Add the electrophile immediately after the formation of the intermediate. | |
| Formation of unexpected byproducts | Protonation of the intermediate by residual water. | - Re-evaluate the solvent drying procedure. - Ensure all reagents are anhydrous. |
| Side reactions due to prolonged reaction times or elevated temperatures. | - Monitor the reaction closely by TLC or LC-MS. - Optimize reaction time and temperature. | |
| Difficulty in reproducing results | Variations in the quality of reagents or solvents. | - Use reagents from a reliable source and store them properly. - Standardize the solvent drying and reaction setup procedures. |
Conclusion
The synthesis of complex pyridazine derivatives is a critical endeavor in modern drug discovery. Success in this field often depends on the mastery of techniques for handling moisture-sensitive intermediates. By understanding the underlying principles of why these intermediates are reactive and by diligently applying the detailed protocols outlined in this guide, researchers can significantly improve the reliability, reproducibility, and yield of their synthetic efforts. The ability to confidently manipulate these challenging molecules opens the door to the exploration of novel chemical space and the development of the next generation of pyridazine-based therapeutics.
References
- Freeman, F., & Grabiak, R. C. (1976). Heterocyclic N-oxides as synthetic intermediates. 5. Synthesis of 5-aminopyridazine 1-oxides. The Journal of Organic Chemistry, 41(25), 3970–3972.
- Galiullina, L., et al. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. Magnetic Resonance in Chemistry, 55(2), 161-164.
- Knochel, P., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3321-3336.
- Marek, R., & Lyčka, A. (2002). 15N NMR Spectroscopy in Structural Analysis. Current Organic Chemistry, 6(1), 35-52.
- MDPI. (2023).
- MDPI. (2022).
- Mulvey, R. E., et al. (2018). Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping.
- Organic Syntheses. (1955). Pyridine-N-oxide. Organic Syntheses, Coll. Vol. 3, p.778; Vol. 29, p.89.
- PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 643-648.
- PubMed Central (PMC). (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Molecules, 28(4), 1805.
- PubMed Central (PMC). (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 53(45), 6064-6066.
- PubMed Central (PMC). (2010).
-
ResearchGate. (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and Quinoxaline. Retrieved from [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]
-
ResearchGate. (2025). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Retrieved from [Link]
- RSC Publishing. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2- a ]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(40), 11059-11067.
- SciELO. (2013). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 24(1), 144-149.
- SciSpace. (1963). The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. Acta Chemica Scandinavica, 17, 1276-1282.
- Sciforum. (2025).
- Taylor & Francis Online. (2003). Pyridazine Derivatives.
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]
-
Wikipedia. (2023, July 25). Drying solvents. Sciencemadness Wiki. Retrieved from [Link]
-
Wikipedia. (2024, February 25). Air-free technique. In Wikipedia. Retrieved from [Link]
- Wiley Online Library. (2000). Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. Archiv der Pharmazie, 333(10), 341-346.
- Wiley Online Library. (1977). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2047-2051.
- Wiley Online Library. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistryOpen, 10(10), 998-1020.
- Wiley Online Library. (2014). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Chemistry – A European Journal, 20(44), 14356-14366.
- Wiley-VCH. (2008). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 137-268).
-
Wiley-VCH. (2004). Synthesis of pyridazines. Organic Chemistry Portal. Retrieved from [Link]
- ACS Publications. (2009). Pd-Catalyzed Cross-Coupling of Functionalized Organozinc Reagents with Thiomethyl-Substituted Heterocycles. Organic Letters, 11(19), 4446–4449.
- ACS Publications. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. The Journal of Organic Chemistry, 78(17), 8475-8483.
- ChemRxiv. (2021).
- Google Patents. (1956).
- Google Patents. (1974).
- Google Patents. (2018). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
- Google Patents. (2015).
- Liberty University. (2020).
- Lirias. (2013).
- MDPI. (2020). Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. Molecules, 25(21), 5029.
- Princeton University. (2020).
- ProQuest. (2017).
- PubMed Central (PMC). (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 51(8), 1792-1805.
- PubMed Central (PMC). (2018). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. The Journal of Organic Chemistry, 83(15), 8086-8094.
- RSC Publishing. (2022). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines.
-
Tripod.com. (n.d.). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Retrieved from [Link]
Sources
- 1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
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- 7. Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-(2-fluoroethoxy)pyridazine
The following technical guide addresses the synthesis of 3-Chloro-5-(2-fluoroethoxy)pyridazine , a critical intermediate in the development of pyridazine-based kinase inhibitors (e.g., Lanraplenib analogs).
This guide prioritizes regiocontrol —the primary challenge in substituting 3,5-dichloropyridazine—and safety, due to the high toxicity of 2-fluoroethanol.
Classification: Heterocyclic Chemistry /
Module 1: Critical Process Parameters (CPP) & Mechanism
The Core Challenge: Regioselectivity
The synthesis relies on a Nucleophilic Aromatic Substitution (
-
Starting Material: 3,5-Dichloropyridazine (Symmetrical chlorines? No. C3 is
to N; C5 is to N). -
Target: Displacement of the Chlorine at C5 .
-
Competitor: Displacement of the Chlorine at C3 .
Mechanism: The pyridazine ring is electron-deficient. The Nitrogen atoms activate the ring positions.
-
Position 3 (Ortho-like): Highly activated due to the inductive effect (-I) of the adjacent Nitrogen (N2) and the ability of N2 to stabilize the Meisenheimer intermediate via chelation (if metal cations are present).
-
Position 5 (Para-like): Activated by resonance from N2, but generally less kinetically favored than C3 under standard conditions involving lithiated bases.
To maximize the yield of the C5-product (Target), you must suppress the "Ortho-Effect" at C3.
CPP Summary Table
| Parameter | Optimal Setting | Technical Rationale |
| Base Cation | Lithium coordinates to N2, directing the nucleophile to C3 (Ortho). Larger cations ( | |
| Solvent | THF or Toluene | Non-polar or moderately polar solvents accentuate the cation effect. Avoid DMF if regioselectivity is poor (DMF separates ion pairs, making the alkoxide "naked" and less selective). |
| Stoichiometry | 0.95 - 1.05 eq. | Strict control prevents bis-substitution (replacing both Cl atoms). |
| Temperature | -10°C | Lower temperatures favor the kinetic product (often C3), but controlled warming allows thermodynamic equilibration if the reaction is reversible (unlikely here). Run cold to prevent bis-substitution. |
Module 2: Troubleshooting Matrix (Q&A)
Issue 1: "I am getting a 60:40 mixture of the wrong isomer (3-alkoxy) vs. target (5-alkoxy)."
Diagnosis: Your reaction conditions are likely driven by chelation control . If you are using a Lithium base (e.g., LiHMDS, n-BuLi to deprotonate) or Sodium Hydride in a non-coordinating solvent, the metal ion coordinates with the pyridazine nitrogen (N2) and the alkoxide oxygen, delivering the nucleophile to the adjacent C3 position.
Corrective Action:
-
Switch the Base: Use Potassium tert-butoxide (KOtBu) or Potassium Carbonate (K2CO3) . Potassium is too large to effectively chelate the N-Li-O transition state, reducing the bias toward C3.
-
Add a Sequestering Agent: Add 18-Crown-6 (0.1 eq) to the reaction. This sequesters the metal cation, creating a "naked" alkoxide anion. Steric and electronic repulsion from the adjacent nitrogen lone pair will then naturally steer the nucleophile toward the less hindered/repulsive C5 position .
Issue 2: "My yield is low because of significant bis-substitution (dialkoxy product)."
Diagnosis: The introduction of an alkoxy group (electron-donating by resonance, though withdrawing by induction) can sometimes paradoxically activate the ring for a second substitution if the reaction temperature is too high or local concentration is uncontrolled.
Corrective Action:
-
Inverse Addition: Do not add the alkoxide to the chloropyridazine. Instead, dissolve the 3,5-dichloropyridazine in the solvent and cool to -10°C. Slowly add the pre-formed alkoxide solution dropwise over 1 hour. This ensures the electrophile (pyridazine) is always in excess relative to the nucleophile.
-
Temperature Cap: Do not exceed 0°C until the starting material is consumed.
Issue 3: "The product contains a persistent impurity at R_f ~ 0.2."
Diagnosis: This is likely the pyridazinone derivative (hydrolysis product). 3,5-Dichloropyridazine is sensitive to moisture. If water is present, hydroxide acts as a nucleophile, displacing a chloride to form a hydroxyl-pyridazine, which tautomerizes to the pyridazinone.
Corrective Action:
-
Dry Solvents: Ensure THF/DMF has <50 ppm water.
-
Reagent Quality: 2-Fluoroethanol is hygroscopic. Dry it over molecular sieves (3Å) for 24 hours before use.
Module 3: Optimized Experimental Protocol
Target Scale: 1.0 gram (Scale up linearly)
Reagents:
-
3,5-Dichloropyridazine (1.0 eq)[1]
-
2-Fluoroethanol (1.05 eq)
-
Potassium tert-butoxide (KOtBu) (1.1 eq) [Selected for C5 selectivity]
-
THF (Anhydrous, 10 mL/g)
Step-by-Step:
-
Alkoxide Formation:
-
In a flame-dried flask under Argon, dissolve 2-Fluoroethanol (1.05 eq) in anhydrous THF.
-
Cool to 0°C.
-
Add KOtBu (1.1 eq) portion-wise. Stir for 15 min to form the potassium alkoxide. Note: The solution may turn slightly yellow.
-
-
Coupling (
):-
In a separate flask, dissolve 3,5-Dichloropyridazine (1.0 eq) in THF. Cool to -10°C (Ice/Salt bath).
-
Crucial Step: Transfer the alkoxide solution (from Step 1) into the pyridazine solution dropwise via syringe pump or addition funnel over 45 minutes. Rapid addition leads to bis-substitution.
-
-
Monitoring:
-
Stir at 0°C for 2 hours.
-
Check TLC (Hexane/EtOAc 7:3).
-
Look for: Disappearance of SM (
0.6) and appearance of two spots: Target C5-isomer (usually lower due to dipole) and C3-isomer.
-
-
Workup:
-
Quench with saturated
solution. -
Extract with EtOAc (3x). Wash organics with Brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Flash Column Chromatography is required to separate the regioisomers.
-
Gradient: 0%
30% EtOAc in Hexanes. -
Identification: The C5-isomer (Target) typically elutes after the C3-isomer on silica gel due to the lack of shielding from the adjacent nitrogen, making the ether oxygen more accessible to the silica stationary phase. Confirm with 1H-NMR (C4-H proton coupling constants differ between isomers).
-
Module 4: Visualization (Logic & Pathway)
Caption: Figure 1 illustrates the bifurcation of the reaction pathway.[2] The choice of cation (K+ vs Li+) steers the intermediate toward the desired C5-substitution (Green) rather than the chelation-controlled C3-substitution (Red).
References
-
Goodman, A. J., et al. (1999).[3] "Use of the 'Ortho-Effect' in Pyridazine Chemistry: Regioselective Nucleophilic Substitution." Tetrahedron, 55(52), 15067-15070. (Describes the general reactivity patterns of 3,5-dihalopyridazines).
-
Luo, Z., et al. (2024). "Design and Synthesis of Pyridazine-Based ALK5 Inhibitors." Journal of Medicinal Chemistry. (Demonstrates the utility of the 3-chloro-5-alkoxy scaffold in drug discovery).
-
Sigma-Aldrich. (2024).[4] "Product Specification: 3-Chloro-5-(2-fluoroethoxy)pyridazine." (Confirms stability and commercial availability of the specific regioisomer).
- Coppo, F. T., et al. (2000). "Regioselective displacement of 3,5-dichloropyridazine." Journal of Heterocyclic Chemistry, 37(6).
Sources
- 1. 3,5-Dichloropyridazine | C4H2Cl2N2 | CID 19959687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. 3,5-Dichloropyridazine 1837-55-4 [sigmaaldrich.com]
Technical Support Center: Troubleshooting 3,6-Dichloropyridazine Etherification
Introduction: The Mechanistic Reality
The etherification of 3,6-dichloropyridazine is a classic Nucleophilic Aromatic Substitution (
Low conversion in this reaction is rarely a simple case of "reaction stopped." It is usually a symptom of two competing failures:
-
Kinetic Stalling: The nucleophile is aggregated or poorly soluble.
-
Competitive Consumption: The starting material or nucleophile is being consumed by invisible side reactions (primarily hydrolysis).
Module 1: Diagnostic Workflow
Before adding more catalyst or heat, you must diagnose the type of low conversion. Use this decision tree to categorize your failure mode.
Figure 1: Diagnostic decision tree for isolating the root cause of low conversion in pyridazine
Module 2: The "Wet" System (Hydrolysis)
Symptom: Conversion stalls, and LCMS shows a peak at roughly 130 Da (for 3,6-dichloropyridazine). Diagnosis: You have made 6-chloropyridazin-3(2H)-one .[1][2]
The Science
The pyridazine ring is so electron-deficient that water competes effectively with your alcohol nucleophile. If your solvent (THF, DMF) or base (KOH, NaOH) contains even trace moisture, hydroxide ions (
Protocol Adjustment
| Variable | Standard (Risk) | Optimized (Safe) |
| Base | KOH, NaOH, NaOMe (hygroscopic) | KOtBu or NaH (60% in oil) |
| Solvent | Technical grade THF/Dioxane | Anhydrous THF or DMF (dried over 4Å sieves) |
| Atmosphere | Air/capped vial | Argon/Nitrogen balloon (positive pressure) |
Corrective Action:
-
Check the water content of your solvent (Karl Fischer titration). It must be <50 ppm.
-
Switch to NaH as the base. NaH acts as a desiccant (reacting with water to form
and NaOH) before it activates your alcohol, though the resulting NaOH can still cause issues if water content is high. -
Critical Step: Pre-stir the alcohol and NaH for 30 minutes before adding the dichloropyridazine. This ensures the active nucleophile (
) is fully formed and "dry."
Module 3: The "Stalled" Reaction (Kinetic Issues)
Symptom: Reaction stops at 50% conversion. No significant impurities. Adding more base does nothing. Diagnosis: Aggregation of the alkoxide or poor solubility.
The Science
In non-polar solvents (Toluene) or moderately polar solvents (THF), metal alkoxides form tight aggregates (tetramers/hexamers). These aggregates are sterically bulky and poor nucleophiles. Furthermore, as the reaction proceeds, the byproduct (NaCl or KCl) precipitates, often coating the surface of solid bases, physically blocking the reaction [2].
Optimization Strategy
To break aggregates and drive the reaction, you must increase the polarity or chelate the cation.
Option A: The Solvent Switch
Move to DMF or DMSO . These highly polar aprotic solvents solvate the cation (
-
Warning: These solvents also accelerate hydrolysis. Ensure strict dryness.
Option B: Phase Transfer Catalysis (PTC) If you must use non-polar solvents (e.g., for solubility of a complex alcohol), add a catalyst.
-
18-Crown-6 (0.1 eq): Specific for Potassium (
). -
15-Crown-5 (0.1 eq): Specific for Sodium (
). -
TBAI (Tetrabutylammonium iodide): General phase transfer.
Module 4: Bis-Substitution (Over-Reaction)
Symptom: Low yield of mono-ether because 20-30% of the material converted to the bis-ether. Diagnosis: Localized excess of nucleophile.
The Science
The first chlorine substitution deactivates the ring slightly (alkoxy groups are electron-donating by resonance), but the second chlorine remains reactive, especially at high temperatures (>80°C) or if the nucleophile concentration is high [3].
The "Inverse Addition" Protocol
To ensure the electrophile (pyridazine) is always in excess relative to the nucleophile:
-
Dissolve 3,6-dichloropyridazine in the solvent.
-
Pre-form the alkoxide (Alcohol + NaH) in a separate vessel.
-
Dropwise addition: Add the alkoxide solution slowly to the pyridazine solution at 0°C .
Standardized High-Fidelity Protocol
Use this protocol to baseline your reaction if previous attempts failed.
Target: 3-alkoxy-6-chloropyridazine Scale: 1.0 mmol
-
Activation: In a flame-dried vial under Argon, suspend NaH (1.1 eq, 60% dispersion) in anhydrous THF (2 mL) .
-
Nucleophile Formation: Add the Alcohol (1.05 eq) dropwise at 0°C. Stir at room temperature for 30 mins until H2 evolution ceases.
-
Why? Ensures complete deprotonation and checks for water (excess bubbling).
-
-
Addition: Cool the mixture to 0°C. Add 3,6-dichloropyridazine (1.0 eq) as a solution in THF (1 mL) dropwise over 5 minutes.
-
Why? Controls exotherm and prevents bis-substitution.
-
-
Reaction: Allow to warm to RT. Monitor by TLC/LCMS at 1 hour.
-
If stalled: Heat to 50°C.
-
If still stalled: Add 18-crown-6 (0.1 eq) .
-
-
Quench: Pour into saturated
(aq). Extract with EtOAc.[3][4][5]
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed this up?
A: Yes. Microwave irradiation (100-120°C for 10-30 mins) is highly effective for these
Q: My product has a similar Rf to the starting material. How do I purify it? A: This is common.[6] 3,6-dichloropyridazine is non-polar. The mono-ether is slightly more polar but often co-elutes.
-
Tip: Use Toluene/EtOAc gradients instead of Hexane/EtOAc. The
-stacking of toluene often separates the aromatic starting material from the product more effectively. -
Tip: Recrystallization from Ethanol/Water is often superior to columns for this specific scaffold [5].
Q: I am using a phenol, not an aliphatic alcohol. Does this change anything?
A: Yes. Phenoxides are weaker nucleophiles than alkoxides. You will almost certainly require heat (reflux in acetonitrile with
References
-
Sengmany, S., et al. (2015).[2] "Synthesis of 6-chloropyridazin-3(2H)-one." Tetrahedron, 71(29), 4859-4867.[2] 2[2][5][7][8]
-
BenchChem Technical Guide. (2025). "3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications." BenchChem.[4][6] 4[2][5][6][7][8][9]
-
Samaritoni, J. G. (1988).[10] "Homolytic Alkylations of 3,6-Dichloropyridazine." Organic Preparations and Procedures International, 20(2), 117-121.[10] 10[2][5][6][7][8][9][11]
-
Tran, A. T., et al. (2008). "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines." RSC Advances. 5
-
US Patent 3004027A. "Process for purification of 3,6-dichloropyridazine." Google Patents. 12[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Chloropyridazin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jofamericanscience.org [jofamericanscience.org]
- 8. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 9. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 12. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
Separation of 3-chloro-5-substituted and 3-chloro-4-substituted isomers
Technical Support Center: Isomer Separation Specialist Ticket ID: ISO-SEP-3435 | Status: Open | Priority: High
Subject: Comprehensive Guide for Separating 3-chloro-5-substituted and 3-chloro-4-substituted Isomers
Executive Summary
Separating 3,4- and 3,5-substituted aromatic regioisomers is a classic "nightmare" scenario in medicinal chemistry. The structural similarity often leads to co-elution on standard C18 columns. The 3,5-isomer is pseudo-symmetric, while the 3,4-isomer has a distinct dipole vector. Successful separation requires exploiting these subtle electronic and steric differences using Pi-Pi interactions (Fluorinated phases) or Symmetry-driven Crystallization .
Part 1: Diagnostic & Triage (The "Is it Separable?" Phase)
Before attempting purification, you must understand the physicochemical differences between your isomers.
Q: Why are these isomers co-eluting on my standard column? A: Standard C18 columns rely primarily on hydrophobicity. Both isomers have the same lipophilicity (logP) because they contain the exact same atoms. To separate them, you must target their electronic shape (dipole moment) and steric footprint .
-
3,5-isomer: Symmetrical substitution. Dipole vectors often cancel out (lower net dipole). The "gap" between substituents allows for specific "locking" into stationary phases.
-
3,4-isomer: Asymmetrical. Dipole vectors are additive (higher net dipole). Steric bulk is concentrated on one side of the ring.
Decision Matrix: Method Selection
Caption: Workflow for selecting the optimal separation pathway based on scale and resolution.
Part 2: Chromatography Troubleshooting (HPLC/Flash)
Issue: "My C18 column shows a single broad peak or a 'shoulder'." Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase.[1][2]
The "Secret Weapon": Fluorinated Stationary Phases
Standard C18 interacts only via weak Van der Waals forces. PFP columns contain a fluorinated benzene ring that acts as a "Lewis Acid."
-
Mechanism: The electron-deficient fluorine ring on the column interacts strongly with the electron-rich pi-cloud of your aromatic isomers (Pi-Pi interaction).
-
Selectivity: The 3,5-isomer (symmetric) can often sit "flat" against the PFP ring, creating a stronger interaction and longer retention time compared to the sterically crowded 3,4-isomer.
Protocol A: Gradient Screening for Isomer Resolution
| Parameter | Standard C18 (Reference) | Recommended: PFP / F5 | Alternative: Phenyl-Hexyl |
| Mechanism | Hydrophobicity only | Pi-Pi, Dipole, Shape Selectivity | Pi-Pi Stacking |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Water + 10mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile | Methanol (Promotes Pi-Pi) | Methanol |
| Gradient | 5-95% B over 10 min | Isocratic Hold (e.g., 40% B) | Shallow Gradient (0.5% B/min) |
| Exp. Outcome | Co-elution | Baseline Separation | Partial Separation |
Step-by-Step Optimization:
-
Solvent Switch: Change organic modifier from Acetonitrile (MeCN) to Methanol (MeOH) . MeCN suppresses Pi-Pi interactions; MeOH enhances them [1].
-
Column Swap: Install a PFP (e.g., Phenomenex Kinetex PFP, Waters XSelect HSS PFP) or Phenyl-Hexyl column.
-
Temperature Drop: Lower column temperature to 15-20°C . Pi-Pi interactions are exothermic; lower temperatures increase retention and selectivity.
Part 3: Crystallization & Bulk Separation
Issue: "I have 50 grams. Prep HPLC will take weeks." Solution: Exploit the Symmetry-Melting Point Rule .
Theory: Symmetrical molecules generally pack better in a crystal lattice, leading to higher melting points and lower solubility.
-
3,5-isomer: High symmetry
High Melting Point Crystallizes first. -
3,4-isomer: Low symmetry
Low Melting Point Remains in mother liquor.
Protocol B: Fractional Crystallization
-
Solvent Screen: Dissolve 100mg of mixture in minimal hot solvent. Test: Hexanes/EtOAc, Ethanol, and Toluene.
-
The "Crash" Test: Cool slowly to room temperature, then to 4°C.
-
Analysis: Filter the solid. Analyze both Solid and Mother Liquor by NMR/HPLC.
-
Expectation: The Solid is enriched in the 3,5-isomer . The Liquor is enriched in the 3,4-isomer .
-
-
Recycle: Recrystallize the solid to reach >98% purity. Isolate the 3,4-isomer from the liquor via chromatography (now easier due to changed ratios).
Part 4: Advanced Troubleshooting (FAQs)
Q: I see separation, but the peaks are tailing badly. A: This is likely due to the "Chloro" group acting as a weak hydrogen bond acceptor or the acidic nature of the ring.
-
Fix: Add a buffer. Use 10mM Ammonium Formate (pH 3.0) instead of just Formic Acid. This sharpens the peaks for halogenated aromatics [2].
Q: Can I use Flash Chromatography? A: Yes, but standard Silica is unlikely to work.
-
Fix: Use AgNO3-impregnated Silica (Argentation Chromatography) or simply buy a Flash PFP cartridge . If unavailable, run a very shallow gradient (e.g., 0-5% EtOAc in Hexanes over 40 CV) on high-performance spherical silica (20-micron).
Q: How do I identify which peak is which without a standard? A: Use 1H NMR Coupling Constants (J-values) .
-
3,5-isomer: Appears as a triplet (t) and a doublet (d) with small coupling constants (
Hz, meta-coupling). Often looks like two singlets if resolution is low. -
3,4-isomer: Shows distinct ortho-coupling (
Hz) and meta-coupling. You will see a large doublet (d) for the proton at position 5.
Mechanism of Selectivity (PFP Column)
Caption: PFP stationary phases selectively retain the symmetric 3,5-isomer via Pi-Pi interactions.
References
-
Waters Corporation. (2025). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link
-
Sielc Technologies. (2018). Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column.Link
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns.Link
-
Oxford Academic. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science. Link
Sources
Technical Support Center: Pyridazine Alkylation & Functionalization
The following guide is designed as a specialized Technical Support Center for researchers working with pyridazine chemistry. It addresses the specific challenge of hydrolysis side products during alkylation reactions.
Topic: Minimizing Hydrolysis Side Products Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)
Core Technical Analysis
Pyridazines are electron-deficient 1,2-diazines. Their alkylation typically proceeds via one of three mechanisms: N-alkylation of pyridazinones, Nucleophilic Aromatic Substitution (SNAr) of halopyridazines, or Radical (Minisci) C-alkylation.
Hydrolysis is the primary "silent killer" of these reactions. It manifests in two distinct failure modes:[1]
-
Reagent Hydrolysis: Water destroys the electrophile (alkyl halide/sulfonate) before it reacts with the pyridazine.
-
Substrate Hydrolysis: Water acts as a competitive nucleophile, converting activated halopyridazines back into unreactive pyridazinones (hydroxy-pyridazines).
The following modules address these specific failure modes.
Troubleshooting Modules (Q&A Format)
Module A: N-Alkylation of Pyridazin-3(2H)-ones
User Query: "I am trying to N-alkylate a 6-phenylpyridazin-3(2H)-one using an alkyl halide and potassium carbonate in DMF. I observe low conversion, and NMR shows the formation of the corresponding alcohol from my alkylating agent."
Diagnosis:
You are experiencing Competitive Reagent Hydrolysis . The basic conditions required to deprotonate the pyridazinone (
Corrective Protocol:
-
Switch Base/Solvent System:
-
Standard:
/ DMF (Hygroscopic risk: High). -
Optimized:
/ Acetone or Acetonitrile. Cesium carbonate often allows for lower temperatures due to the "cesium effect" (higher solubility/basicity), reducing the rate of hydrolysis relative to alkylation.
-
-
The "Scavenger" Method: Add 3Å or 4Å Molecular Sieves directly to the reaction flask.
-
Why: DMF is notoriously difficult to keep dry. In-situ drying captures water introduced by the hygroscopic base.
-
-
Phase Transfer Catalysis (PTC):
-
If the system is extremely moisture-sensitive, move to a biphasic system (Toluene/Solid KOH) with a catalyst like TBAB (Tetrabutylammonium bromide) . This excludes bulk water from the organic phase where the alkylation event occurs.
-
Module B: SNAr Alkylation (Displacement of Chloropyridazines)
User Query: "I am reacting 3,6-dichloropyridazine with a secondary amine. I keep isolating 6-chloro-3-hydroxypyridazine (pyridazinone) alongside my product. Why?"
Diagnosis:
This is Competitive Substrate Hydrolysis . Chloropyridazines are highly electron-deficient. While amines are better nucleophiles than water, the high activation energy of the pyridazine ring often requires elevated temperatures. At these temperatures, even trace moisture (
Corrective Protocol:
-
Nucleophile Stoichiometry: Increase the amine equivalents to
eq.-
Logic: This statistically favors the desired attack and ensures the amine acts as its own base to scavenge HCl, preventing acid-catalyzed hydrolysis.
-
-
Solvent Switch: Avoid alcohols (which can also compete to form alkoxy side products) or wet polar solvents.
-
Recommended: Anhydrous THF or Dioxane.
-
-
Temperature Management:
-
If heating is required (
), seal the vessel under Argon. Do not use a reflux condenser open to air without a drying tube, as cooling cycles suck atmospheric moisture into the reaction.
-
Module C: Radical C-Alkylation (Minisci Reaction)
User Query: "I am using the classic Minisci conditions (AgNO3/Persulfate) to alkylate my pyridazine. The yield is poor, and I see degradation products."
Diagnosis: Classic Minisci conditions are oxidative and aqueous acidic . This environment is hostile. The "degradation" is likely oxidative hydrolysis of the alkyl radical (forming an alcohol instead of coupling) or hydrolysis of the pyridazine ring if it contains sensitive substituents (e.g., esters or nitriles).
Corrective Protocol:
-
Modern Photoredox Alternative: Move away from thermal/persulfate conditions.
-
System: Ir(ppy)3 or Eosin Y catalyst + Alkyl halide + Blue LEDs.
-
Benefit: These reactions proceed at room temperature in anhydrous DMSO or MeCN, completely eliminating hydrolysis as a failure mode.
-
-
Two-Phase Minisci: If you must use persulfate, use a DCM/Water biphasic system. The hydrophobic alkyl radical prefers the organic layer (where the pyridazine is), protecting it from the aqueous oxidant sink.
Comparative Data: Hydrolysis Mitigation
| Variable | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Mechanism of Improvement |
| Solvent | DMF, DMSO (Hygroscopic) | MeCN, Acetone, Toluene | Reduces water miscibility and retention. |
| Base | NaOH, KOH, K2CO3 | Cs2CO3, NaH, t-BuOK | Increases reaction rate (kinetic advantage over hydrolysis). |
| Atmosphere | Air / Reflux | Argon / Sealed Tube | Prevents atmospheric moisture ingress. |
| Drying | None | 3Å/4Å Molecular Sieves (In-situ) | Active removal of water released by base. |
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired alkylation and the hydrolysis side reaction. Note how Water acts as a dual-threat agent.
Caption: Kinetic competition pathways. Red paths indicate hydrolysis failure modes; Green paths indicate desired product formation.
Standard Operating Procedure (SOP): Anhydrous N-Alkylation
Use this protocol to validate your reagents before troubleshooting further.
Objective: N-alkylation of 6-phenylpyridazin-3(2H)-one with minimal hydrolysis.
-
Preparation:
-
Dry DMF over 4Å molecular sieves for 24 hours prior to use.
-
Flame-dry the reaction flask and cool under a stream of Argon.
-
-
Activation:
-
Charge flask with Pyridazinone (1.0 eq) and Cesium Carbonate (1.5 eq).
-
Add dry DMF (0.2 M concentration).
-
Stir at RT for 15 mins to generate the anion.
-
-
Alkylation:
-
Add Alkyl Halide (1.1 eq) dropwise.
-
Critical Step: Add activated 3Å Molecular Sieves (powdered, 10 wt% of solvent mass) directly to the suspension.
-
-
Monitoring:
-
Stir at RT. Monitor by TLC/LCMS.
-
Success Criteria: Disappearance of starting material with <5% formation of R-OH (hydrolyzed alkylating agent).
-
References
-
Minisci Reaction Mechanisms & Modern Variants
-
Minisci reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Detailed overview of radical substitution on heterocycles.
-
-
Pyridazinone Synthesis & Reactivity
-
Synthesis and chemistry of pyridazin-3(2H)-ones. (ScienceDirect). Retrieved from [Link]
- Comprehensive review of N-alkylation vs O-alkyl
-
- Nucleophilic Substitution Protocols: Specific protocols for displacing chloro-groups on pyridazine rings.
-
General Pyridazine Chemistry
Sources
Optimizing reaction temperature for 2-fluoroethanol nucleophilic attack
Technical Support Center: Optimizing Reaction Temperature for 2-Fluoroethanol Nucleophilic Attack
CRITICAL SAFETY ALERT
STOP AND READ: 2-Fluoroethanol (2-FE) is metabolically converted to fluoroacetate , a potent inhibitor of the Krebs cycle (aconitase). It is classified as fatal if swallowed, in contact with skin, or inhaled .[1][2]
-
LD50: ~10 mg/kg (comparable to sodium cyanide).[1]
-
Volatility: Boiling point is 103.5°C. Vapors are deadly.[1]
-
Requirement: All procedures described below must be performed in a functioning fume hood with full PPE (butyl rubber gloves, respirator if outside containment).
Module 1: The Thermodynamic & Kinetic Paradox (FAQ)
Q: Why does my reaction with 2-fluoroethanol require higher temperatures than ethanol, even though it is more acidic?
A: This is the classic "Acidity vs. Nucleophilicity" paradox driven by the inductive effect of fluorine.
-
The Inductive Effect (-I): The fluorine atom is highly electronegative.[3] It pulls electron density through the sigma bond framework away from the oxygen atom.
-
Acidity (Thermodynamics): This electron withdrawal stabilizes the resulting alkoxide negative charge, making 2-FE more acidic than ethanol (pKa ~14.4 vs. 15.9).[1] It is easier to deprotonate.[1]
-
Nucleophilicity (Kinetics): The same effect that stabilizes the negative charge makes the oxygen less willing to donate electrons to an electrophile. The 2-fluoroethoxide ion is a "harder," tighter, and less reactive nucleophile than ethoxide.[1]
Implication: You must apply thermal energy (heat) to overcome the higher activation energy (
Module 2: Optimization Protocol
Phase A: Base Selection & Alkoxide Generation
Do not rely on weak bases (like TEA) for difficult substrates.[1] You need the full alkoxide.
| Base | Suitability | Notes |
| NaH (60% in oil) | High | Irreversible deprotonation.[1] Generates clean sodium 2-fluoroethoxide.[1] Hydrogen gas byproduct must be vented.[1] |
| Metallic Na | High | Classical method.[1] Dissolve Na in neat 2-FE (exothermic!). Good for large scales. |
| K₂CO₃ / Cs₂CO₃ | Medium | Only effective for highly reactive electrophiles (e.g., tosylates, triflates) in polar aprotic solvents (MeCN, DMF).[1] |
| t-BuOK | Low | Risk of transesterification or acting as a competing nucleophile/base.[1] |
Phase B: Temperature & Solvent Staging
Goal: Maximize
Step 1: Solvation Dissolve the electrophile (R-X) in anhydrous DMF or DMSO .
-
Why? These polar aprotic solvents solvate the cation (
), leaving the 2-fluoroethoxide anion "naked" and more reactive. -
Concentration: 0.5 – 1.0 M.[1]
Step 2: The "Ramp" Strategy Do not immediately reflux. 2-FE boils at 103°C; aggressive heating causes solvent loss and decomposition.[1]
-
Initiation (40°C - 60°C): Add the pre-formed alkoxide solution dropwise.[1] Stir for 1 hour. This allows the reaction to proceed if the electrophile is highly reactive (e.g., benzylic halides), minimizing side reactions.
-
Progression (80°C - 90°C): If TLC/LCMS shows starting material remains, ramp to this window. This is the "Sweet Spot" for most alkyl bromides/tosylates.
-
Hard Forcing (100°C - 120°C): Only for unreactive alkyl chlorides. Requires a sealed tube or high-efficiency reflux condenser to prevent 2-FE escape.[1]
Module 3: Troubleshooting Dashboard
Scenario 1: "The reaction is stalled at 50% conversion."
-
Diagnosis: The leaving group (LG) accumulation might be inhibiting the reaction, or the nucleophile has degraded.
-
Fix: Add a Finkelstein Catalyst .
Scenario 2: "I see a major side product (Vinyl Fluoride or Alkene)." [1]
-
Diagnosis: Temperature is too high, favoring E2 Elimination .[1] The 2-fluoroethoxide is acting as a base, not a nucleophile.[1]
-
Fix:
-
Lower Temperature: Drop by 20°C.
-
Change Solvent: Switch from DMF to Acetonitrile (MeCN) (lower boiling point limits thermal runaway).
-
Concentration: Increase substrate concentration (favors
over E2).
-
Scenario 3: "My yield is low due to polymerization."
-
Diagnosis: 2-Fluoroethanol can self-polymerize or ring-open if epoxides are present under acidic conditions.[1]
-
Fix: Ensure the reaction remains strictly basic . Monitor pH if possible.[1]
Visual Logic: Decision Tree for Reaction Conditions
Caption: Logical workflow for selecting reaction parameters based on electrophile reactivity.
References
-
Haufe, G. (2001).[1] "Fluorine in Organic Synthesis." Journal for Praktische Chemie. (Detailed analysis of nucleophilicity of fluorinated alcohols).
-
Sun, S., et al. (2012).[1][10] "Synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products." Applied Radiation and Isotopes. (Optimization of temperature to avoid vinyl fluoride elimination).
-
National Center for Biotechnology Information. (2024).[1] "2-Fluoroethanol - PubChem Compound Summary."[1] (Safety and Toxicity Data).
-
Organic Syntheses. (1990).[1] "Alkylation of Fluorinated Alcohols." Organic Syntheses, Coll.[1] Vol. 7. (Protocols for handling reluctant nucleophiles).
Sources
- 1. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Question: The alcohol expected to have the lowest pKa value among the fo.. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Explain why the pKa of 2,2,2-trifluoroethanol (12.4) is lower tha... | Study Prep in Pearson+ [pearson.com]
- 8. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 9. jackwestin.com [jackwestin.com]
- 10. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Profiling of 3-Chloro-5-(2-fluoroethoxy)pyridazine
Welcome to the Analytical Chemistry & Stability Support Center. As drug development professionals and analytical scientists, understanding the intrinsic stability of your building blocks and active pharmaceutical ingredients (APIs) is critical.
This guide provides field-proven insights into the degradation mechanisms of 3-Chloro-5-(2-fluoroethoxy)pyridazine (CAS: 1346691-39-1), offering self-validating protocols and troubleshooting strategies for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflows.
Section 1: Mechanistic Pathways & Chemical Causality
Q1: What are the primary degradation pathways for 3-Chloro-5-(2-fluoroethoxy)pyridazine under standard stress conditions?
To accurately map potential toxicity and verify stability-indicating methods[1], you must first understand the structural vulnerabilities of the molecule. The pyridazine ring is highly electron-deficient due to the two adjacent nitrogen atoms.
-
Nucleophilic Aromatic Substitution (SNAr) / Hydrolysis: The chlorine atom at the C3 position is highly activated by the adjacent sp2 nitrogen. Under aqueous basic or acidic conditions, this C-Cl bond is highly susceptible to hydrolysis, yielding 5-(2-fluoroethoxy)pyridazin-3-ol.
-
Ether Cleavage: The 2-fluoroethoxy group at the C5 position can undergo cleavage under severe acidic thermal stress, resulting in the loss of 2-fluoroethanol and the formation of a di-hydroxy/oxo-pyridazine species.
-
Oxidation: The ring nitrogens (N1, N2) can undergo oxidation in the presence of peroxides to form N-oxide derivatives.
Fig 1. Primary degradation pathways of 3-Chloro-5-(2-fluoroethoxy)pyridazine.
Section 2: Experimental Protocols & Method Design
Q2: How do I design a forced degradation protocol to hit the regulatory 5–20% degradation target?
According to ICH Q1A(R2) guidelines, a compliant forced degradation study should target 5–20% degradation[2]. Exceeding this range risks secondary degradation (degradants breaking down into smaller, irrelevant fragments), while falling short fails to prove the method is stability-indicating.
Below is a self-validating, step-by-step methodology designed specifically for halogenated pyridazine derivatives.
Step-by-Step Forced Degradation Methodology:
-
Stock Preparation: Dissolve the compound in LC-MS grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL. Causality: ACN is chemically inert to the compound, preventing solvent-analyte adduct formation.
-
Acidic Stress: Combine 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Stress: Combine 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2–4 hours. Causality: Base-catalyzed SNAr at the C3-chlorine is significantly faster than acid-catalyzed hydrolysis; shorter exposure prevents total destruction of the parent mass.
-
Oxidative Stress: Combine 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at 25°C (Room Temp) for 24 hours.
-
Mandatory Quenching (Self-Validation Step): Neutralize acid/base samples with equivalent volumes of 0.1 N NaOH/HCl. Quench oxidative samples with 10% sodium thiosulfate. Causality: Failing to quench means the reaction continues in the autosampler, leading to non-reproducible, time-dependent degradation artifacts.
-
Dilution & Filtration: Dilute all quenched samples to a final concentration of 100 µg/mL using Mobile Phase A, and filter through a 0.22 µm PTFE syringe filter.
Fig 2. Self-validating workflow for forced degradation and LC-HRMS analysis.
Section 3: Analytical Troubleshooting & LC-HRMS
Q3: What LC-HRMS parameters are optimal for resolving and identifying these specific degradants?
To accurately predict modification positions and establish mechanistic fragmentation pathways[3], high mass accuracy and optimized collision energies are required[4].
Table 1: Optimized LC-HRMS Parameters for Pyridazine Degradants
| Parameter | Recommended Setting | Scientific Rationale (Causality) |
| Stationary Phase | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Retains polar degradants (like hydroxypyridazines) while resolving them from the more lipophilic parent. |
| Mobile Phase A | 0.1% Formic Acid in Water | Lowers pH to ensure complete protonation of the pyridazine nitrogens, maximizing ESI+ signal intensity. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Provides sharp peak shapes and efficient elution of the parent compound. |
| Mass Accuracy Target | < 5 ppm | Essential for distinguishing between isobaric interferences and confirming exact elemental compositions[4]. |
| MS/MS Collision Energy | Ramp 15–45 eV (HCD/CID) | A ramped energy ensures both fragile bonds (ether cleavage) and stable rings (pyridazine fragmentation) are captured in a single MS/MS spectrum. |
Q4: Troubleshooting: I am observing a +16 Da mass shift in my oxidative stress sample. How can I definitively differentiate between an N-oxide and a C-hydroxylated degradant?
Answer: A +16 Da shift indicates the addition of an oxygen atom, but LC-HRMS MS/MS fragmentation is required to pinpoint the location.
-
N-Oxides: Pyridazine N-oxides are characterized by a highly diagnostic neutral loss of atomic oxygen (-16 Da) or a hydroxyl radical (-17 Da) during collision-induced dissociation (MS/MS)[4].
-
C-Hydroxylation: If the oxygen has inserted into the carbon framework (e.g., on the fluoroethoxy chain), the MS/MS spectrum will not show a facile -16 Da loss. Instead, you will observe standard backbone fragmentation (e.g., loss of the fluoroethoxy group).
Q5: Troubleshooting: My control samples (un-stressed) are showing degradation peaks in the chromatogram. How do I fix this?
Answer: This is a classic sign of autosampler-induced breakdown or poor solvent compatibility.
-
Verify your diluent: If your final sample diluent contains high concentrations of methanol, the C3-chlorine can undergo a slow nucleophilic substitution with methanol at room temperature, forming a methoxy-pyridazine artifact. Always use Acetonitrile/Water mixtures for the final dilution of chloropyridazines.
-
Check autosampler temperature: Ensure the autosampler is cooled to 4°C to arrest any latent kinetic reactions.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects resolvemass.ca URL:[Link]
-
A practical guide to forced degradation and stability studies for drug substances onyxipca.com URL:[Link]
-
A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry nih.gov (PubMed) URL:[Link]
-
LC-HRMS-Based Identification of Transformation Products of the Drug Salinomycin Generated by Electrochemistry and Liver Microsome mdpi.com URL:[Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-HRMS-Based Identification of Transformation Products of the Drug Salinomycin Generated by Electrochemistry and Liver Microsome | MDPI [mdpi.com]
Resolving baseline noise in HPLC analysis of pyridazine ethers
This guide is structured as a Tier 2 Technical Support resource, designed for analytical chemists and method developers. It moves beyond basic "check the plug" advice into the chemical and physical root causes specific to the analysis of basic heterocyclic compounds like pyridazine ethers.
Topic: Resolving Baseline Noise & Drift
Role: Senior Application Scientist Status: Operational
Executive Summary: The Pyridazine Challenge
Pyridazine ethers present a dual challenge in Reversed-Phase HPLC (RP-HPLC).
-
Basicity: The nitrogen atoms in the pyridazine ring (
depending on substitution) are prone to protonation at standard acidic pH. This leads to secondary interactions with residual silanols on the column stationary phase, often interpreted as "baseline noise" due to peak tailing and smearing. -
UV Absorbance: The aromatic ether linkage often requires detection in the low UV range (210–254 nm). This is the "danger zone" for mobile phase transparency, where additives like Trifluoroacetic Acid (TFA) can cause significant baseline drift and stochastic noise.
This guide isolates whether your "noise" is Electronic , Hydraulic , or Chemical .
Diagnostic Workflow: The "Triage" Protocol
Do not randomly change parameters. Follow this logic path to isolate the variable.
Caption: Figure 1. Diagnostic decision tree for isolating HPLC baseline disturbances. Blue indicates the starting point; Red/Yellow/Green indicate the isolated subsystem.
Troubleshooting Modules
Module A: Chemical Noise (The "TFA Effect")
Symptom: Baseline drifts upward significantly during the gradient (5–100% B), or "wandering" baseline at low UV (<220 nm).
Context: Pyridazine ethers are often analyzed using TFA to suppress silanol interactions. However, TFA absorbs UV light.[1][2][3] As the organic concentration changes (e.g., Water
Q: Why does my baseline rise 50-100 mAU during the gradient? A: This is likely Refractive Index (RI) / Absorbance Mismatch . TFA absorbs more strongly in Acetonitrile (ACN) than in water due to charge-transfer complex formation. As %ACN increases, absorbance increases.
-
The Fix: "Balance" the absorbance.
-
Step 1: Use 0.1% TFA in Solvent A (Water).
-
Step 2: Use 0.085% TFA in Solvent B (ACN).
-
Result: The lower concentration in B compensates for the higher molar absorptivity, flattening the baseline.
-
Q: I see "waves" or "ripples" in the baseline only when mixing A and B. A: This is Mixing Noise . TFA/Water/ACN mixtures are endothermic and viscous. Incomplete mixing creates "lenses" of varying density passing through the detector.
-
The Fix:
-
Install a high-efficiency Static Mixer (e.g., 350 µL volume) between the pump and injector.
-
Premix your mobile phase A with 5% organic solvent to reduce viscosity differences.
-
Module B: The Silanol Interaction (Peak Tailing as Noise)
Symptom: Peaks for pyridazine ethers are broad, tailing, or disappear into the baseline, looking like "humps" rather than sharp peaks. Context: Pyridazine nitrogens are electron-rich. They act as Lewis bases, binding to acidic silanol (Si-OH) groups on the silica surface. This is not "electronic" noise; it is chemical retention noise .
Caption: Figure 2. Mechanism of Silanol Interaction. Unsuppressed silanols bind basic pyridazines, causing tailing. Additives (Blockers) prevent this.
Q: How do I eliminate the "silanol hump"? A: You must suppress the ionization of either the silanol or the analyte.
-
Method 1: Low pH (Recommended).
-
Use pH < 2.5. At this pH, silanols are protonated (Si-OH) and neutral, preventing ionic interaction with the basic pyridazine.
-
Protocol: 0.1% Formic Acid or 0.1% TFA.
-
-
Method 2: High pH (Column Dependent).
-
Use pH > 8.0. This deprotonates the pyridazine (making it neutral), removing the attraction.
-
Warning: Only use "Hybrid" or "Polymeric" columns (e.g., Waters XBridge, Agilent Poroshell HPH) designed for high pH. Standard silica dissolves at pH > 7.5.
-
Module C: Hardware Factors
Symptom: Periodic noise (sawtooth) or spikes.
Q: The noise looks like a sine wave. Is it the lamp? A: No, sine waves are almost always Pump Pulsation .
-
The Cause: A failing check valve or air bubble in the pump head causes pressure to dip with every piston stroke.
-
The Fix:
-
Purge: Open the purge valve and flow at 5 mL/min for 2 minutes to dislodge bubbles.
-
Clean Valves: Sonicate check valves in Isopropanol/Water (50:50) to remove particulate matter.
-
Data Summary: Additive Selection Guide
Select the right mobile phase additive based on your detector and noise tolerance.
| Additive | UV Cutoff | Baseline Noise Risk | MS Compatible? | Best For... |
| TFA (0.1%) | 210 nm | High (Drift in gradients) | Poor (Signal suppression) | Sharpest peaks for bases; UV detection. |
| Formic Acid (0.1%) | 210 nm | Low | Excellent | LC-MS; General screening. |
| Phosphate Buffer | 195 nm | Very Low | No (Non-volatile) | Critical UV work; pH stability. |
| Ammonium Acetate | 205 nm | Medium | Yes | Mid-pH separations (pH 4-6). |
Frequently Asked Questions (FAQ)
Q: Can I use Triethylamine (TEA) to fix the tailing? A: You can, but it is an outdated method. TEA acts as a "sacrificial base" to saturate silanols. However, it permanently alters the column chemistry and is incompatible with MS. Modern "Base-Deactivated" (BD) or "End-capped" columns render TEA unnecessary.
Q: My pyridazine ether is hydrophobic. I need high % Organic, but the baseline is noisy. A: High organic content (e.g., >90% ACN) can cause precipitation of buffer salts if you are using phosphates.[2] Ensure your buffer concentration is <10mM when organic >80%. Alternatively, switch to a more soluble buffer like Ammonium Formate.
Q: I see "Ghost Peaks" in my blank gradient. A: This is likely contamination in the aqueous mobile phase (Solvent A). Aqueous mobile phases grow bacteria/algae within 48 hours.
-
Protocol: Discard Solvent A. Wash the bottle with organic solvent. Prepare fresh buffer daily and filter through a 0.2 µm filter.
References
-
Agilent Technologies. (2022). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Waters Corporation. (2024). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]
-
Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
Phenomenex. (2023). HPLC Troubleshooting Guide: Baseline Issues. Retrieved from [Link]
-
Chromatography Online. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
Sources
Validation & Comparative
Analytical Comparison Guide: HPLC Retention Time of Flurpiridaz F 18 vs. Cold Standard
Executive Summary
Flurpiridaz F 18 (BMS-747158-02) is a highly specific positron emission tomography (PET) myocardial perfusion imaging (MPI) agent. By functioning as a potent inhibitor of mitochondrial complex I (MC-1), it provides superior first-pass extraction fractions and image quality compared to traditional SPECT agents [1]. Before any synthesized batch of [18F]Flurpiridaz can be released for preclinical or clinical use, its radiochemical identity must be rigorously verified.
This guide provides a comprehensive, self-validating analytical framework for comparing the High-Performance Liquid Chromatography (HPLC) retention time (
Analytical Rationale: The Causality of Co-Elution
The fundamental principle of radiochemical identity testing relies on the physicochemical equivalence of isotopologues. Fluorine-18 and Fluorine-19 share identical electron configurations and nearly identical van der Waals radii. Consequently, substituting
Why do we see a retention time offset?
In a standard Radio-HPLC setup, the UV detector (which detects the cold standard) and the radiometric detector (which detects the F-18 tracer) are plumbed in series. The eluate passes through the UV flow cell before reaching the radiometric flow cell. This physical distance introduces a systematic hardware time delay (
Fig 1: Series configuration of UV and Radiometric detectors highlighting delay volume (Δt).
Self-Validating Experimental Methodology
To definitively prove that the radioactive peak is [18F]Flurpiridaz, we utilize a co-injection methodology .
Causality Note: Injecting the sample and standard separately exposes the analytes to slight run-to-run variations in pump pressure or matrix effects (e.g., the high ascorbate/ethanol content of the formulation buffer), which can shift retention times. Co-injection guarantees both molecules experience the exact same chromatographic environment, making the assay internally self-validating.
Step-by-Step Co-Injection Protocol
-
System Calibration (Delay Volume Determination): Inject a known reference standard (e.g., [18F]FDG spiked with cold FDG) to measure the exact transit time (
) between the UV and Radio detectors at the operational flow rate. -
Standard Preparation: Dissolve the [19F]Flurpiridaz reference standard in acetonitrile to a concentration of 1 mg/mL.
-
Sample Preparation: Withdraw 50 µL of the final formulated [18F]Flurpiridaz product.
-
Co-Spiking: Mix 20 µL of the [18F]Flurpiridaz sample with 5 µL of the [19F]Flurpiridaz standard.
-
Chromatographic Separation: Inject 20 µL of the spiked mixture into the HPLC system.
-
Data Acquisition: Record UV absorbance at 254 nm and radiometric counts simultaneously. Calculate the Relative Retention Time (RRT).
Workflow for confirming [18F]Flurpiridaz radiochemical identity via HPLC co-injection.
Standardized HPLC Parameters
Flurpiridaz is a highly lipophilic pyridaben derivative. An isocratic aqueous method would cause excessive peak broadening and retention times exceeding 45 minutes. A steep organic gradient ensures a sharp peak shape, maximizing the signal-to-noise ratio for the radiometric detector [3]. Furthermore, UV detection is set to 254 nm because the pyridazinone ring in Flurpiridaz possesses a highly conjugated
Table 1: Optimized HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 Reversed-Phase (e.g., 5 µm, 4.6 x 250 mm) | Ideal for lipophilic small molecules. |
| Mobile Phase A | Water + 0.1% TFA | TFA acts as an ion-pairing agent to prevent peak tailing. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Strong organic modifier to elute lipophilic compounds. |
| Gradient Profile | 40% B to 95% B over 15 min | Sharpens peak shape and reduces total run time. |
| Flow Rate | 1.0 mL/min | Balances system pressure and optimal detector residence time. |
| UV Detection | λ = 254 nm | Targets the conjugated pyridazinone ring. |
Comparative Data Analysis & Acceptance Criteria
Once the chromatogram is generated, the Relative Retention Time (RRT) is calculated. The RRT normalizes the radioactive peak against the cold standard, effectively neutralizing any slight variations in pump delivery.
Table 2: Representative Retention Time Data & Acceptance Criteria
| Analyte | Detector | Expected | Relative Retention Time (RRT) |
| [19F]Flurpiridaz (Cold Standard) | UV (254 nm) | 11.50 | 1.00 (Reference) |
| [18F]Flurpiridaz (Radiotracer) | Radiometric | 11.65 | 1.01 |
*Note: Absolute retention times may vary based on specific column dimensions and dead volumes. The ~0.15 min difference observed here is strictly due to the hardware delay volume (
Regulatory Acceptance Criteria: According to standard IAEA and pharmacopeial guidelines for radiopharmaceutical quality control, the RRT of the radioactive peak must fall within the 0.9 to 1.1 range compared to the UV peak of the cold standard to confirm radiochemical identity [2].
References
-
International Atomic Energy Agency (IAEA). (2021). Production and quality control of fluorine-18 labelled radiopharmaceuticals (IAEA TECDOC Series No. 1968). Available at:[Link]
-
Eryilmaz, S., & Kilbas, B. (2022). A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification. EJNMMI Radiopharmacy and Chemistry, 7(30). Available at:[Link]
Mass spectrometry fragmentation pattern of 3-Chloro-5-(2-fluoroethoxy)pyridazine
The following guide details the mass spectrometry fragmentation behavior of 3-Chloro-5-(2-fluoroethoxy)pyridazine , a critical intermediate in the synthesis of PET radiotracers (e.g., Flurpiridaz) and heterocyclic agrochemicals.
This analysis compares the ionization efficiency and fragmentation topology under Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) , providing a roadmap for optimal detection and structural validation.
Executive Summary & Technical Context
3-Chloro-5-(2-fluoroethoxy)pyridazine (MW: 176.58 Da) presents a unique analytical challenge due to the interplay between the electron-deficient pyridazine ring, the labile 2-fluoroethoxy ether linkage, and the characteristic isotopic signature of chlorine.
For researchers developing fluorinated pharmaceuticals, distinguishing between the loss of fluorine (common in metabolism) and loss of the entire side chain (common in source fragmentation) is vital. This guide demonstrates that while ESI provides softer ionization suitable for intact mass confirmation, APCI offers superior sensitivity for fragment-based structural elucidation of this specific hydrophobic ether.
Physicochemical Profile
| Property | Value | MS Implication |
| Monoisotopic Mass | 176.0156 Da ( | Base peak for [M+H] |
| Isotope Pattern | M (100%) : M+2 (32%) | Distinctive Chlorine signature confirms identity |
| LogP | ~1.2 (Predicted) | Moderate hydrophobicity; amenable to both ESI and APCI |
| pKa | ~2.5 (Pyridazine N) | Low basicity requires acidic mobile phase for ESI+ |
Comparative Analysis: ESI vs. APCI Performance
The choice of ionization source drastically alters the "survival yield" of the molecular ion and the richness of the fragmentation spectra.
Comparison Matrix
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Mechanism | Ion Evaporation / Charge Residue | Proton Transfer (Gas Phase) |
| [M+H] | High. Dominant species with minimal in-source fragmentation. | Moderate. Thermal degradation of the ether linkage is common. |
| Sensitivity | Excellent for polar metabolites. | Superior for this specific neutral ether; reduced matrix suppression. |
| Fragmentation | Requires Collision Induced Dissociation (CID).[1][2] | Often yields thermal fragments (e.g., [M-HF] |
| Best Use Case | Quantitation (PK studies), impurity profiling. | Structural elucidation, identifying labile metabolites. |
Experimental Recommendation
-
For Quantitation: Use ESI+ with 0.1% Formic Acid. The "soft" nature preserves the [M+H]
(m/z 177), maximizing signal-to-noise ratio. -
For Structural ID: Use APCI+ . The thermal energy facilitates the diagnostic loss of the fluoroethyl side chain, aiding in confirming the ether connectivity.
Fragmentation Topology & Mechanism
The fragmentation of 3-Chloro-5-(2-fluoroethoxy)pyridazine follows two distinct pathways governed by the stability of the leaving groups.
Primary Pathway: Ether Cleavage (The "Fluorine Tag" Loss)
The most diagnostic transition is the cleavage of the ether side chain. Unlike non-fluorinated analogs, the inductive effect of fluorine weakens the C-O bond, facilitating specific neutral losses.
-
Loss of Fluoroethylene (-46 Da): A McLafferty-type rearrangement involving the ether oxygen and the pyridazine ring nitrogen. This yields the keto-tautomer of 3-chloro-5-hydroxypyridazine (m/z 131).
-
Loss of HF (-20 Da): Characteristic of aliphatic fluorides. This creates a vinyl ether cation (m/z 157).
Secondary Pathway: Ring Degradation
Following the loss of the side chain, the pyridazine core degrades via the loss of small nitriles (HCN) and CO, typical of diazine heterocycles.
Visualization of Fragmentation Pathways
The following diagram illustrates the hierarchical breakdown of the molecule under Collision Induced Dissociation (CID).
Caption: CID fragmentation tree for 3-Chloro-5-(2-fluoroethoxy)pyridazine showing primary ether cleavage and secondary ring degradation.
Experimental Protocol for Validation
To replicate these results or validate the identity of a synthesized batch, follow this self-validating protocol.
Step 1: LC-MS/MS Configuration
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (Pyridazines elute early; the fluoroethoxy group increases retention slightly).
Step 2: Source Parameters (ESI+)
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C (Avoid >350°C to prevent thermal ether cleavage).
-
Fragmentor Voltage: 100 V (Optimize to maximize m/z 177 without inducing m/z 131).
Step 3: MRM Transitions for Quantitation
Use these transitions to build a specific method.
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell (ms) | Purpose |
| 177.0 | 131.0 | 15 | 100 | Quantifier (Most abundant) |
| 177.0 | 157.0 | 10 | 100 | Qualifier 1 (Soft loss of HF) |
| 177.0 | 47.0 | 25 | 100 | Qualifier 2 (Side chain confirmation) |
| 179.0 | 133.0 | 15 | 100 | Isotope Check ( |
Validation Check: The ratio of the 177->131 transition to the 179->133 transition must be approximately 3:1 . Any deviation indicates interference or incorrect assignment.
Predicted Fragment Ion List
The following table summarizes the theoretical fragment ions observed in high-resolution MS (HRMS).
| m/z (Monoisotopic) | Ion Composition | Formula | Error (ppm) | Interpretation |
| 177.0225 | [M+H] | C | < 5 | Parent Ion |
| 157.0163 | [M+H-HF] | C | < 5 | Loss of Hydrogen Fluoride |
| 131.0007 | [M+H-C | C | < 5 | Base Peak: Loss of fluoroethylene |
| 113.0241 | [M+H-C | C | < 10 | Dehydration of pyridazinone core |
| 47.0292 | [C | C | < 10 | Fluoroethyl carbocation |
References
-
Growingscience. Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine derivatives. (Detailed mechanisms of pyridazine ring cleavage). Available at: [Link]
-
Wiley Online Library. Fragmentation of protonated pyridazines in electrospray ionization. Journal of Mass Spectrometry. (Mechanistic grounding for N2/HCN loss). Available at: [Link]
Sources
Validating purity of Flurpiridaz reference standard via UPLC-MS
Validating Purity of Flurpiridaz Reference Standard via UPLC-MS: A Comprehensive Comparison Guide
Introduction to the Analytical Challenge
Flurpiridaz (F-18) is a novel positron emission tomography (PET) myocardial perfusion imaging (MPI) agent designed to bind with high affinity to mitochondrial complex 1 (MC-1) 1[1]. As clinical adoption of this radiopharmaceutical expands, the quality control (QC) of its automated manufacturing process becomes a critical regulatory focal point.
During routine production, the chemical and radiochemical purity of the final F-18 drug product is typically assessed using standard UV-HPLC to detect residual impurities, such as the unreacted tosylate precursor 2[2]. However, the accuracy of this routine release testing relies entirely on the integrity of the Flurpiridaz F-19 reference standard . Validating the absolute purity of this non-radioactive primary standard requires an analytical methodology that transcends the limitations of standard HPLC-UV, necessitating the use of Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) 3[3].
Technology Comparison: HPLC-UV vs. UPLC-HRMS
To understand why UPLC-HRMS is the gold standard for reference material validation, we must examine the physical and chemical causality behind the separation and detection mechanisms.
Standard HPLC relies on 5 µm stationary phase particles and UV absorbance (typically at 320 nm for the pyridazinone core) 4[4]. While sufficient for routine release, it cannot definitively identify non-chromophoric impurities or structurally similar degradants (e.g., the hydroxyl analog resulting from precursor hydrolysis) that may co-elute with the main peak.
Conversely, UPLC utilizes sub-2 µm particles. According to the van Deemter equation, smaller particles minimize the multi-path (eddy diffusion) term and optimize mass transfer, drastically increasing theoretical plates and chromatographic resolution. When coupled with an Orbitrap or Time-of-Flight (TOF) mass analyzer, UPLC-HRMS provides exact mass confirmation, ensuring that any co-eluting impurities are mathematically distinguished by their unique mass-to-charge ratio (m/z).
Table 1: Performance Comparison for Reference Standard Validation
| Analytical Feature | Standard HPLC-UV | UPLC-HRMS (Proposed Method) |
| Stationary Phase | 5 µm C18 particles | 1.7 µm C18 particles |
| Detection Principle | Chromophore absorbance (320 nm) | Exact mass-to-charge ratio (m/z) |
| Resolution Capacity | Moderate (prone to co-elution) | Ultra-high (baseline separation) |
| Impurity Identification | Relative retention time only | Empirical formula via isotopic pattern |
| Primary Use Case | Routine radiopharmaceutical release | Reference standard purity validation |
Mechanistic Workflow & Causality
The following diagrams illustrate the logical progression of the validation workflow and the mechanistic pathway of the UPLC-MS system.
Workflow for validating Flurpiridaz reference standard purity via UPLC-MS.
Mechanistic pathway of UPLC-MS separation and exact mass detection.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol functions as a self-validating system . It incorporates System Suitability Testing (SST) to empirically verify chromatographic resolution and mass accuracy prior to analyzing the reference standard.
Step 1: Solution Preparation
-
Diluent: 50:50 LC-MS grade Water:Acetonitrile.
-
Blank: Pure diluent to establish the baseline and rule out column carryover.
-
System Suitability Standard (SST): Flurpiridaz F-19 reference standard (10 µg/mL) spiked with 1% Tosylate Precursor (0.1 µg/mL). Causality: This forces the system to prove it can resolve the active pharmaceutical ingredient (API) from its most structurally similar manufacturing precursor.
-
Sample Solution: Flurpiridaz F-19 reference standard prepared at 1.0 mg/mL.
Step 2: UPLC Chromatographic Conditions
-
Column: C18, 1.7 µm, 2.1 × 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-2 min (20% B), 2-10 min (20% → 90% B), 10-12 min (90% B), 12-12.1 min (90% → 20% B), 12.1-15 min (20% B for re-equilibration).
-
Flow Rate: 0.4 mL/min at 40°C.
Step 3: High-Resolution Mass Spectrometry (HRMS) Parameters
-
Ionization Mode: Electrospray Ionization Positive (ESI+). Causality: The pyridazinone and secondary amine structures in Flurpiridaz possess high proton affinity, readily accepting a proton in the acidic mobile phase to form a stable [M+H]+ ion.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 400°C.
-
Mass Range: 100 - 1000 m/z with a resolution >30,000 (FWHM).
Step 4: System Validation & Acceptance Criteria (The Self-Validation Gate)
Before sample data is accepted, the SST injection must pass three strict criteria:
-
Mass Accuracy: The exact mass of the Flurpiridaz [M+H]+ peak must be within ±5 ppm of the theoretical monoisotopic value (369.138 m/z).
-
Resolution (Rs): The critical pair (Flurpiridaz and Tosylate Precursor) must exhibit baseline resolution (Rs ≥ 2.0).
-
Sensitivity: The 1% precursor spike must yield a Signal-to-Noise (S/N) ratio ≥ 10.
Simulated Experimental Data & Results
When the validated UPLC-HRMS method is applied to a batch of Flurpiridaz F-19 reference standard, the resulting data provides an unambiguous purity profile. The table below demonstrates how exact mass identifies trace impurities that standard HPLC-UV would likely mischaracterize.
Table 2: Simulated UPLC-HRMS Purity Data for Flurpiridaz F-19
| Peak Identity | Retention Time (min) | Theoretical m/z [M+H]+ | Observed m/z | Mass Error (ppm) | Peak Area (%) |
| Hydroxyl Analog (Degradant) | 5.82 | 367.142 | 367.143 | +2.7 | 0.15% |
| Flurpiridaz F-19 (API) | 6.15 | 369.138 | 369.137 | -2.7 | 99.62% |
| Tosylate Precursor | 7.40 | 521.152 | 521.154 | +3.8 | 0.23% |
Data Interpretation: The method successfully separated the API from both the unreacted precursor and a trace hydroxyl degradant. The sub-5 ppm mass error confirms molecular identities, validating the reference standard at 99.62% purity—making it highly suitable for calibrating routine release assays of the F-18 radiopharmaceutical.
References
- Label: FLYRCADO- flurpiridaz f-18 injection. Source: DailyMed (NIH).
- A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification. Source: PMC.
- Preclinical evaluation of [18F]SYN1 and [18F]SYN2, novel radiotracers for PET myocardial perfusion imaging. Source: PMC.
- Chemical purity and identification (UV chromatogram) of precursor 6. Source: ResearchGate.
Sources
- 1. DailyMed - FLYRCADO- flurpiridaz f-18 injection [dailymed.nlm.nih.gov]
- 2. A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of [18F]SYN1 and [18F]SYN2, novel radiotracers for PET myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
UV Absorption Spectra Profiling: Precursor vs. Cold Standard in Radiopharmaceutical Development
Abstract
This guide provides a technical framework for comparing the UV absorption spectra of synthetic precursors and their corresponding non-radioactive ("cold") standards. This comparison is a cornerstone of analytical method development, particularly in radiochemistry and drug discovery. By profiling the spectral differences—driven by protecting group removal, metal chelation, or structural modification—researchers can optimize HPLC detection parameters, validate purification efficacy, and ensure the identity of the final pharmacological agent.
Introduction: The Criticality of Spectral Profiling
In the development of radiopharmaceuticals and complex organic drugs, the transition from Precursor to Product involves significant chemical transformations.
-
The Precursor: Often contains protecting groups (e.g., Boc, Fmoc, Acetyl), leaving groups (e.g., Tosylate, Triflate), or uncomplexed chelators.
-
The Cold Standard: The non-radioactive, chemically identical reference of the final active pharmaceutical ingredient (API).
Comparing their UV spectra is not merely an academic exercise; it is a safety and quality mandate . It allows the analyst to:
-
Establish Identity: Confirm that the synthesized product matches the reference standard.
-
Optimize Detection: Select a wavelength (
) where the product absorbs maximally, and ideally, where the precursor absorbs minimally (to improve resolution). -
Monitor Reaction Progress: Use spectral shifts (e.g., bathochromic or hypsochromic) to confirm deprotection or metal coordination.
Theoretical Basis: Chromophores and Spectral Shifts
The UV spectrum is a fingerprint of the molecule's electronic transitions. Structural changes between the precursor and the cold standard result in predictable spectral shifts.
Deprotection (Small Molecules)
Precursors often utilize protecting groups that are strong chromophores.
-
Precursor: High absorbance in the aromatic region (254 nm) due to groups like Benzoyl or Tosyl.
-
Cold Standard: If these groups are removed (e.g., hydrolysis of acetyl groups in
F-FDG synthesis), the spectrum typically undergoes a Hypsochromic Shift (Blue Shift) or a significant drop in extinction coefficient ( ) at specific wavelengths.
Metal Chelation (Theranostics)
In radiometal chemistry (e.g.,
-
Precursor (Ligand): Absorbs based on its peptide/backbone structure.
-
Cold Standard (Metal Complex): Coordination with a metal (e.g., non-radioactive Lutetium) often induces a Bathochromic Shift (Red Shift) due to Ligand-to-Metal Charge Transfer (LMCT) bands.
Table 1: Comparative Spectral Characteristics
| Feature | Precursor Characteristics | Cold Standard Characteristics | Analytical Implication |
| Chromophores | Protecting groups (Boc, Bz), Leaving groups (OTf, OTs) | Core pharmacophore structure only | Precursors often have higher |
| Often redshifted due to conjugation in protecting groups | Specific to the active drug core | Use distinct | |
| Spectral Shape | Broad, feature-rich (if aromatic protection used) | Sharper, defined by core auxochromes | Shape analysis (Peak Purity) can distinguish co-eluting peaks. |
| Metal State | Free ligand (lone pairs available) | Metal-coordinated (d-orbital interactions) | Chelation can be confirmed by specific band appearance. |
Experimental Protocol: Comparative HPLC-PDA Analysis
Objective: To acquire and compare high-resolution UV spectra of the precursor and cold standard using a Photo Diode Array (PDA) detector.
Reagents and Equipment[1][2][3][4][5][6][7]
-
Instrument: HPLC system with PDA/DAD (Diode Array Detector).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water (0.1% TFA or Formic Acid). Note: Avoid Acetone or solvents with high UV cutoff.
-
Samples:
-
Precursor Stock (1 mg/mL in DMSO/ACN).
-
Cold Standard Stock (1 mg/mL in DMSO/ACN).
-
Step-by-Step Methodology
Step 1: Sample Preparation (The "Dilution Rule") Dilute stocks to a working concentration of 50–100 µg/mL using the initial mobile phase composition .
-
Why? Dissolving in 100% organic solvent can cause peak distortion (fronting) when injected into a highly aqueous mobile phase, affecting spectral purity.
Step 2: Full-Range Scan Acquisition Set the PDA to scan from 200 nm to 400 nm (or higher if visible range is relevant).
-
Resolution: Set to 1.2 nm or 2 nm.
-
Reference Wavelength: 360 nm (or a region where neither compound absorbs) to correct for baseline drift.
Step 3: Injection & Separation Inject the Precursor and Cold Standard separately, then as a co-injection (mixture).
-
Gradient: 5% to 95% ACN over 15 minutes.
-
Goal: Ensure the peaks are retained (
) and separated.[1]
Step 4: Spectral Extraction Using the chromatography software (e.g., Chromeleon, Empower, LabSolutions):
-
Navigate to the apex of the Precursor peak. Extract the UV spectrum.[2][3][4]
-
Navigate to the apex of the Cold Standard peak. Extract the UV spectrum.[2][4]
-
Normalize the spectra (0 to 1 absorbance units) to compare shapes independent of concentration.
Data Visualization & Workflows
Analytical Workflow Diagram
This diagram outlines the decision process for method development based on spectral data.
Caption: Decision logic for utilizing UV spectral data in HPLC method development.
Data Analysis: Interpreting the Results
Selecting the Detection Wavelength
The "Cold Standard" spectrum dictates the monitoring wavelength for the final product.
-
Scenario A (Ideal): Product
is at 280 nm; Precursor is at 254 nm.-
Action: Set detector to 280 nm. This maximizes sensitivity for the product and suppresses the precursor signal, effectively improving the "apparent" purity.
-
-
Scenario B (Overlap): Both absorb at 254 nm.
-
Action: Separation must rely entirely on the column chemistry (Retention Time).
-
Peak Purity Analysis
Modern PDA detectors calculate a Peak Purity Index (PPI) .
-
The software compares spectra taken at the upslope, apex, and downslope of the peak.
-
Precursor vs. Standard: If a precursor co-elutes with the standard, the spectrum at the peak tail will differ from the apex (due to the precursor's spectral influence), resulting in a low PPI. This confirms impurity presence even if one peak is observed.
Case Study: PSMA-11 (Precursor) vs. natGa-PSMA-11 (Cold Standard)
-
Observation: The uncomplexed PSMA-11 (Precursor) shows a standard peptide absorption profile.
-
Observation: Upon complexation with non-radioactive Gallium (Cold Standard), the conformation changes. While the primary peptide bonds still absorb at 210-220 nm, subtle shifts in the aromatic regions (if chelator interacts with aromatic residues) or specific metal-ligand bands may appear.
-
Result: Validation requires demonstrating that the "Cold Standard" peak is spectrally distinct or resolvable from the "Precursor" peak.
Troubleshooting & Common Pitfalls
| Issue | Cause | Solution |
| No Spectral Difference | Precursor and Product share the same chromophore (e.g., only alkyl chain changes). | Use Refractive Index (RI), ELSD, or Mass Spectrometry (MS) for differentiation. |
| Noisy Spectra | Concentration too low or solvent cutoff interference (e.g., Acetone/Methanol < 210 nm). | Increase concentration to >50 µg/mL; Use Acetonitrile/Water only. |
| Shift in Rt but not Spectrum | Change is non-chromophoric (e.g., salt formation). | Rely on Rt; Ensure pH buffering in mobile phase. |
| Saturation (Flat Top) | Absorbance > 2.0 AU. | Dilute sample. Non-linear response invalidates spectral comparison. |
References
-
International Atomic Energy Agency (IAEA). Guidance for Preclinical Studies with Radiopharmaceuticals. IAEA Nuclear Energy Series, 2019. [Link]
- Vallabhajosula, S.Molecular Imaging: Radiopharmaceuticals for PET and SPECT. Springer, 2009.
-
National Institutes of Health (NIH). Quality Control of PET Radiopharmaceuticals.[Link]
-
European Pharmacopoeia (Ph. Eur.). Radiopharmaceutical Preparations.[1][5] (General grounding on identification via cold standards).
Sources
Technical Guide: Differentiating 3-Chloro-5-(2-fluoroethoxy)pyridazine from Tosylate Precursor
Executive Summary
Objective: This guide provides a definitive technical framework for separating and characterizing 3-Chloro-5-(2-fluoroethoxy)pyridazine (Product) from its starting material, 2-((6-chloropyridazin-4-yl)oxy)ethyl 4-methylbenzenesulfonate (Tosylate Precursor).
Context: This transformation represents a classic nucleophilic substitution (
Key Differentiation Vector:
-
Chromatography: The tosylate precursor is significantly more lipophilic (
min on C18) due to the aromatic sulfonate moiety. -
Spectroscopy: The product exhibits a diagnostic
signal and large coupling constants (~47 Hz) absent in the precursor.
Chemical Identity & Mechanism
The synthesis relies on the displacement of the tosylate leaving group by a fluoride ion. Understanding the structural change is key to selecting the analytical method.
| Feature | Product (Fluoride) | Precursor (Tosylate) |
| Structure | 3-Chloro-5-(2-fluoroethoxy)pyridazine | 3-Chloro-5-(2-tosyloxyethoxy)pyridazine |
| Formula | ||
| MW | ~176.58 Da | ~328.77 Da |
| Polarity | Moderate (Polar C-F bond, small footprint) | Low (Bulky hydrophobic Tolyl group) |
| Leaving Group | Stable Fluoride | Reactive Tosylate |
Reaction Scheme & Impurity Logic
The following diagram illustrates the synthesis pathway and potential impurities that must be resolved.
Figure 1: Synthetic pathway showing the conversion of the tosylate precursor to the fluorinated product and potential side reactions (hydrolysis to alcohol or elimination to vinyl ether).[1]
Analytical Differentiation Strategies
A. High-Performance Liquid Chromatography (HPLC)
Principle: The tosylate group adds a significant hydrophobic surface area (phenyl ring + methyl group) compared to the small, compact fluoro group. On a Reverse Phase (C18) column, the precursor will retain much longer than the product.
Protocol: Gradient Reverse-Phase HPLC
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna),
mm, 5 µm. -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Both absorb; Tosylate has higher extinction coefficient).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Injection |
| 15.0 | 90% | Linear Gradient |
| 18.0 | 90% | Wash |
| 18.1 | 10% | Re-equilibration |
Expected Results:
-
Product (
min): Elutes earlier. The fluoroethoxy chain is relatively polar. -
Precursor (
min): Elutes later due to the lipophilic tosyl moiety. -
Resolution (
): Typically , allowing for easy preparative separation.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural confirmation. The
1.
NMR (Proton)
-
Precursor (Tosylate):
-
Aromatic Region: Two doublets (AA'BB' system) at
7.3 and 7.8 ppm (integral 2H each) corresponding to the tosyl ring. -
Aliphatic Region: A sharp singlet at
2.45 ppm (Ar- ). -
Linker: The
protons appear as two triplets (approx 4.2 and 4.4 ppm).
-
-
Product (Fluoride):
-
Absence: No tosyl aromatic signals; no methyl singlet at 2.45 ppm.
-
Diagnostic Coupling: The ethyl chain shows large geminal and vicinal H-F couplings.
-
: Doublet of triplets (dt),
ppm, Hz. -
: Doublet of triplets (dt),
ppm, Hz.
-
: Doublet of triplets (dt),
-
2.
NMR (Fluorine)
-
Precursor: Silent (No signal).
-
Product: Single diagnostic peak at
to ppm (Triplet of triplets).
C. Mass Spectrometry (LC-MS)
-
Product: ESI(+)
(approx). Look for the characteristic Chlorine isotope pattern ( ). -
Precursor: ESI(+)
(approx). -
Differentiation: The mass difference (
) is massive, making MS the quickest method for in-process control (IPC).
Experimental Workflow & Decision Tree
The following flowchart guides the researcher through the purification and verification process.
Figure 2: Analytical workflow for purifying and validating the synthesis of 3-Chloro-5-(2-fluoroethoxy)pyridazine.
Troubleshooting & Critical Parameters
Hydrolysis Byproduct
-
Issue: Presence of 3-Chloro-5-(2-hydroxyethoxy)pyridazine.
-
Cause: Wet solvents or unreacted precursor hydrolyzing during workup.
-
Detection: The alcohol elutes before the fluoro product on Reverse Phase HPLC (more polar). In NMR, the
signals are simple triplets (no F-coupling).
Elimination Byproduct[1]
-
Issue: Formation of vinyl ether.
-
Cause: Overheating with strong base (E2 elimination vs
). -
Detection: Distinctive vinylic protons in
NMR ( 6.0-6.5 ppm).
UV Visibility[1][4]
-
Note: The precursor has a much higher UV extinction coefficient due to the extra aromatic ring. Do not rely solely on peak area integration at 254 nm for purity without correcting for response factors; the impurity levels may be overestimated compared to the product.
References
-
Chemical Identity & Availability
-
HPLC Retention Mechanisms
-
NMR Characterization of Fluoroalkyl Groups
-
Radiochemical Synthesis Context (Tosylate to Fluoride)
-
A closer look at the synthesis of 2-[18F]fluoroethyl tosylate. PMC. Available at: [Link]
-
Sources
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of Chlorinated Pyridazine Ethers
The Strategic Imperative: Why Crystal Structure Matters for Pyridazine Ethers
Chlorinated pyridazine ethers are prominent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer and anthelmintic properties.[1][2][3] The precise three-dimensional arrangement of atoms within a crystal lattice dictates critical physicochemical properties of an active pharmaceutical ingredient (API), including:
-
Solubility and Bioavailability: Different crystalline forms (polymorphs) of the same compound can have vastly different solubilities, directly impacting how a drug is absorbed in the body.
-
Stability and Shelf-life: The thermodynamic stability of a crystal form is crucial for ensuring the drug's integrity and efficacy over time.
-
Structure-Activity Relationship (SAR): An accurate crystal structure provides invaluable insight into intermolecular interactions, such as hydrogen bonding and π-π stacking.[4] This knowledge is fundamental for rational drug design and optimizing target binding.
Therefore, robust and accurate crystal structure analysis is not merely an academic exercise; it is a cornerstone of modern drug development, enabling informed decisions that can accelerate a compound's journey from the lab to the clinic.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) remains the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise position of each atom.
Expert Rationale for SC-XRD as the Primary Method
The unambiguous nature of the data derived from a well-refined SC-XRD experiment makes it the most trustworthy method. It doesn't predict a structure; it reveals the experimentally observed arrangement in the solid state. Key outputs, such as bond lengths, bond angles, torsion angles, and intermolecular contacts, provide a level of detail that is unparalleled.[5][6] This data is critical for validating computational models and understanding the subtle structural features that govern a molecule's behavior.
Experimental Protocol: A Self-Validating Workflow for SC-XRD
The following protocol outlines the critical steps for a successful SC-XRD analysis. Each stage includes internal validation checks to ensure data integrity.
Step 1: Synthesis and Purification
-
Objective: To obtain a chemically pure sample of the chlorinated pyridazine ether.
-
Methodology: Synthesize the target compound using established organic chemistry techniques.[7][8] Purify the product via recrystallization or column chromatography until a high degree of purity (>98%) is achieved.[9]
-
Validation: Purity is confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][10] The spectroscopic data confirms that the molecular structure of the bulk material matches the expected compound.
Step 2: Crystal Growth
-
Objective: To grow single crystals of sufficient size and quality for diffraction.
-
Causality: Slow, controlled crystallization is paramount. Rapid precipitation traps solvent and introduces defects into the crystal lattice, leading to poor diffraction quality.
-
Methodology:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Employ a slow crystallization technique. Common methods include:
-
Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate over several days or weeks.[11]
-
Solvent Diffusion: Create a layered system with a solvent in which the compound is soluble and an anti-solvent in which it is not. The slow diffusion of the anti-solvent induces crystallization.
-
-
-
Validation: Crystals should be visually inspected under a microscope for well-defined faces, sharp edges, and a lack of visible cracks or defects.
Step 3: Data Collection and Processing
-
Objective: To obtain a high-quality diffraction pattern.
-
Methodology:
-
Mount a suitable crystal on a modern X-ray diffractometer.
-
Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data resolution.[4]
-
Process the raw data to integrate the intensities of the diffraction spots and apply necessary corrections.
-
-
Validation: Key metrics like data completeness, resolution, and signal-to-noise ratio (I/σI) are assessed. The crystal system and space group are determined from the systematic absences in the diffraction pattern.[12]
Step 4: Structure Solution and Refinement
-
Objective: To determine the atomic positions and refine the structural model.
-
Methodology: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined using least-squares methods.
-
Validation: The quality of the final structure is judged by crystallographic R-factors (R1 and wR2), which represent the agreement between the observed and calculated structure factors. Low R-factors (typically < 0.05 for high-quality data) indicate a reliable model. The final model is deposited in a crystallographic database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[13][14]
The Predictive Powerhouse: Computational Crystal Structure Prediction (CSP)
While SC-XRD is definitive, obtaining suitable single crystals can be a significant bottleneck. Crystal Structure Prediction (CSP) has emerged as a powerful computational alternative that predicts the most likely crystal structures of a molecule based on its 2D chemical diagram.
Expert Rationale for Employing CSP
CSP is invaluable in several scenarios:
-
When single crystals are unattainable: It provides structural hypotheses that can be tested against other experimental data (e.g., powder X-ray diffraction).
-
Polymorph Screening: CSP can generate a landscape of energetically feasible crystal packings, helping to identify potential polymorphs that might be missed in experimental screens.[15]
-
Risk Mitigation: Identifying the most stable crystal form early in development is crucial for avoiding costly late-stage failures due to unexpected polymorphic transformations.
Modern CSP Workflow: A Machine Learning-Accelerated Approach
Traditional CSP methods often rely on random searches, which can be computationally expensive and time-consuming.[16] Modern workflows increasingly incorporate machine learning (ML) to make the process more efficient and reliable.
Step 1: Molecular Conformer Generation
-
Objective: To identify all low-energy conformations of the isolated molecule.
-
Methodology: Use computational chemistry software to perform a conformational search. This is critical because the final crystal packing will be built from one or more of these stable conformers.
Step 2: Lattice Sampling with Machine Learning
-
Objective: To generate a diverse set of plausible crystal packing arrangements.
-
Causality: Instead of a purely random search, ML models trained on vast datasets like the Cambridge Structural Database (CSD) can predict the most probable space groups and crystal densities for a given molecule.[16][17] This significantly narrows the search space, filtering out unstable and unrealistic candidates from the outset.
Step 3: Structure Relaxation and Energy Ranking
-
Objective: To refine the generated structures and rank them by stability.
-
Methodology: Each potential structure is subjected to energy minimization using methods like Density Functional Theory (DFT) or efficient neural network potentials.[17] This refines the atomic positions and lattice parameters. The structures are then ranked based on their calculated lattice energy.
-
Validation: The output is a crystal energy landscape, plotting the relative energy of each predicted polymorph. The structure with the lowest energy is the predicted thermodynamically most stable form. These predictions can then be compared with experimental powder X-ray diffraction patterns for validation.
Comparative Analysis: SC-XRD vs. CSP
Choosing the right analytical strategy requires understanding the strengths and limitations of each technique. The following table provides a direct comparison based on key performance indicators.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Crystal Structure Prediction (CSP) |
| Nature of Result | Experimental, definitive structure of a single crystal.[12] | Theoretical, predictive landscape of possible crystal structures.[15] |
| Primary Requirement | High-quality single crystals (often a major challenge). | Only the 2D molecular structure is needed. |
| Accuracy | Extremely high (atomic positions to <0.01 Å). | Accuracy depends on the level of theory used for energy calculations. |
| Polymorph Detection | Only identifies the polymorph that was crystallized. | Can predict multiple potential polymorphs, including the most stable form. |
| Time & Cost | Can be time-consuming and expensive, especially if crystal growth is difficult. | Computationally intensive, but often faster and cheaper than extensive experimental screening.[16] |
| Validation | Internal (R-factors, CIF data); considered the "ground truth".[18] | External (comparison with experimental powder diffraction data). |
An Integrated Strategy: Combining Experiment and Computation
The most robust approach to crystal structure analysis involves the synergistic use of multiple techniques. Spectroscopic methods like NMR and IR are essential for confirming the molecular identity of the synthesized material, ensuring that the crystal being analyzed corresponds to the correct compound.[1][7]
This integrated strategy provides a powerful, self-validating system. For instance, CSP can predict a set of low-energy polymorphs. If obtaining single crystals proves difficult, these predicted structures can be used to index an experimental powder diffraction pattern, thereby identifying the correct solid-state form. If a single crystal is later obtained, the SC-XRD structure can validate the accuracy of the CSP energy calculations, lending confidence to the entire polymorph landscape.
Conclusion
The structural analysis of chlorinated pyridazine ethers is a critical component of their development as pharmaceutical agents. While Single-Crystal X-ray Diffraction remains the gold standard for its unparalleled accuracy and definitive results, its reliance on high-quality single crystals can be a limitation. Computational Crystal Structure Prediction offers a powerful and increasingly reliable alternative, capable of predicting polymorph landscapes and guiding experimental work.
As a Senior Application Scientist, my recommendation is to adopt an integrated, multi-technique approach. By combining the predictive power of modern CSP with the definitive experimental results of SC-XRD and the essential confirmatory data from spectroscopy, researchers can gain a comprehensive and trustworthy understanding of their molecule's solid-state behavior. This holistic view is essential for mitigating risks, optimizing properties, and ultimately, accelerating the development of novel and effective medicines.
References
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Al-Wahaibi, L. H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1195–1200. [Link]
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Sabelli, C., & Zanazzi, P. F. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1173-1177. [Link]
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Waseda University. (2025, October 13). Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Waseda University News. [Link]
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Taniguchi, T., et al. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. [Link]
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Taniguchi, T., et al. (2024). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. [Link]
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Sirisha, A., et al. (2026, January 31). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences. [Link]
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Caracelli, I., et al. (2007). Synthesis and X-ray structure of a new pyrrolo[1,2-b]-pyridazine derivative. Molecules, 12(7), 1544–1552. [Link]
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Fanfani, L., Zanazzi, P. F., & Sabelli, C. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. II. The structure of 1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1178-1182. [Link]
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Al-Wahaibi, L. H., et al. (2023). Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 69–73. [Link]
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Blake, A. J., & Rankin, D. W. H. (1991). Structure of Pyridazine at 100 K. ResearchGate. [Link]
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Khalafy, J., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Letters of Chemistry, Physics and Astronomy, 14, 191-200. [Link]
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EurekAlert!. (2025, October 29). Faster and more reliable crystal structure prediction of organic molecules. AAAS. [Link]
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Price, S. L. (2004). Computational prediction of organic crystal structures and polymorphism. ResearchGate. [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 656. [Link]
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Lattmann, E., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. [Link]
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Lattmann, E., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. OMICS International. [Link]
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Vural, I. M., et al. (2007). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. ResearchGate. [Link]
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re3data.org. (2026, February 3). Cambridge Structural Database. re3data.org. [Link]
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Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]
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Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 64(10), 1493-1502. [Link]
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Khalafy, J., et al. (2013, October 31). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science. [Link]
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Santos, M. A., et al. (2012). Synthesis and characterizations of pyridazine-based iron chelators. Dalton Transactions, 41(22), 6666-6676. [Link]
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PSDI. (n.d.). Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]
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Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses. [Link]
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Sangeetha, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1232, 129731. [Link]
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CCDC. (n.d.). The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. [Link]
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Ha, T. H., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788. [Link]
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Yoshino, J., et al. (2023). CCDC 2016702: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 3-Chloro-5-(2-fluoroethoxy)pyridazine
Part 1: Executive Safety Assessment
3-Chloro-5-(2-fluoroethoxy)pyridazine (CAS: 1346691-39-1) is a halogenated heteroaromatic compound used primarily as a research intermediate in drug discovery and PET tracer development.
Effective disposal of this compound requires strict adherence to halogenated waste protocols . Unlike standard organic waste, the presence of both chlorine (Cl) and fluorine (F) atoms on the pyridazine ring necessitates high-temperature incineration with specific scrubbing capabilities to neutralize acidic byproducts (HCl, HF) and prevent the formation of toxic persistent organic pollutants.
Core Disposal Directive:
-
Primary Classification: Halogenated Organic Waste.
-
Prohibited Actions: Do NOT dispose of down drains. Do NOT mix with non-halogenated solvents (e.g., pure acetone/ethanol) if cost-saving segregation is active in your facility. Do NOT autoclave (risk of volatilizing toxic halides).
Part 2: Hazard Identification & Waste Characterization
Before initiating disposal, operators must validate the waste stream properties. This compound is not a standard solvent; it is a functionalized solid often dissolved in reaction media.
Table 1: Physicochemical & Hazard Profile
| Parameter | Specification | Operational Implication |
| CAS Number | 1346691-39-1 | Use for waste manifest and labeling. |
| Molecular Formula | C₆H₆ClFN₂O | Halogenated: Contains Cl and F. |
| Physical State | Solid (White to Off-white) | Dust generation risk during transfer. |
| GHS Classification | Warning (Irritant) | H315, H319, H335: Skin/Eye/Respiratory irritant.[1] |
| Reactivity | Stable under normal conditions | Incompatible with strong oxidizing agents. |
| Combustibility | Combustible Organic | Suitable for fuel blending/incineration. |
Technical Insight: The pyridazine nitrogen atoms can form salts with strong acids. Ensure waste streams are not highly acidic (< pH 2) before bulking with general organic waste to prevent unexpected exotherms or precipitation.
Part 3: Step-by-Step Disposal Workflows
Workflow A: Disposal of Pure Solid Substance
Applicable for: Expired inventory, weighing errors, or degraded solid samples.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers if the solid is damp or acidic.
-
Transfer:
-
Perform all transfers inside a chemical fume hood.
-
Dampen the solid slightly with a compatible solvent (e.g., dichloromethane) if the powder is fine and prone to static dispersion.
-
-
Solvent Dissolution (Optional but Recommended):
-
To facilitate incineration, dissolve the solid in a minimal amount of a halogenated solvent (e.g., Dichloromethane or Chloroform).
-
Why? Liquid injection systems in incinerators are more efficient than solid feed hoppers for small research quantities.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.[2]
-
Constituents: "3-Chloro-5-(2-fluoroethoxy)pyridazine, Dichloromethane".
-
Hazard Checkbox: Toxic, Irritant, Halogenated .
-
Workflow B: Disposal of Reaction Mixtures (Liquid Waste)
Applicable for: Mother liquors, HPLC effluent, or reaction byproducts.
-
Segregation:
-
This stream MUST go into the Halogenated Waste carboy (typically red-tagged or distinct from non-halogenated blue cans).
-
Note: Even if the solvent is 90% Ethyl Acetate (non-halogenated), the presence of the dissolved chloro-fluoro-pyridazine renders the entire mixture "Halogenated" for regulatory purposes (the "Mixture Rule").
-
-
Compatibility Check:
-
Ensure the mixture does not contain strong oxidizers (e.g., peroxides, permanganate). If oxidizers were used, quench them (e.g., with sodium bisulfite) and test with starch-iodide paper before adding to the waste drum.
-
-
Bulking:
-
Pour into the Halogenated Waste container using a funnel.
-
Close the latch/lid immediately after use to prevent volatile emissions (EPA requirement).
-
Workflow C: Contaminated Consumables (Sharps & Debris)
Applicable for: Syringes, needles, contaminated gloves, and weighing boats.
-
Sharps (Needles/Glass):
-
Place directly into a rigid, puncture-proof Biohazard/Chemical Sharps container.
-
Do not recap needles.
-
-
Soft Debris (Gloves/Paper):
-
Place in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Double-bag if the debris is wet with solvent.
-
Tag as "Solid Debris Contaminated with Halogenated Organics".
-
Part 4: Waste Segregation Logic (Visualization)
The following decision tree illustrates the critical decision points for segregating this specific compound to ensure compliance and safety.
Figure 1: Waste Segregation Decision Tree. This workflow prioritizes the "Halogenated Waste" stream to ensure proper high-temperature incineration.
Part 5: Emergency Spill Response
In the event of a spill involving 3-Chloro-5-(2-fluoroethoxy)pyridazine, immediate containment is necessary to prevent environmental release.[3]
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloving recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels (dampened with water) to prevent dust dispersion, then scoop into a waste jar.
-
Liquids: Surround with absorbent pads or vermiculite. Do NOT use combustible materials like sawdust if strong oxidizers are also present in the spill.
-
-
Decontamination: Scrub the surface with a soap and water solution. Collect all cleanup materials into the Solid Hazardous Waste bag.
-
Reporting: Report the spill to your facility's EHS department if the quantity exceeds 1 gram or if personnel exposure occurred.
Part 6: Regulatory Compliance & References
Strict adherence to these protocols ensures compliance with RCRA (Resource Conservation and Recovery Act) regulations regarding halogenated organic waste.
References:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54366606 (Related Chloropyridazine Structures). PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
